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  • Product: 5-Isocyanato-1-methylindoline
  • CAS: 921938-71-8

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Isocyanato-1-methylindoline (CAS 921938-71-8) in Antibacterial Drug Discovery

Executive Summary The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic modalities. Moving away from traditional enzyme inhibition, targeted enzyme hyperactivation has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic modalities. Moving away from traditional enzyme inhibition, targeted enzyme hyperactivation has emerged as a bactericidal paradigm. 5-Isocyanato-1-methylindoline (CAS 921938-71-8) is a highly specialized heterocyclic building block utilized extensively in the synthesis of acyldepsipeptide (ADEP) analogs. These analogs function as allosteric activators of the bacterial ClpP endopeptidase [1].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a comprehensive mechanistic rationale, physicochemical profiling, and a self-validating synthetic workflow for utilizing this critical isocyanate intermediate.

Physicochemical Profiling and Quantitative Data

Successful integration of 5-Isocyanato-1-methylindoline into a synthetic pipeline requires precise understanding of its physical parameters. The highly electrophilic nature of the isocyanate carbon makes it an excellent electrophile for urea formation, but it also demands rigorous handling to prevent degradation.

ParameterValue
Chemical Name 5-Isocyanato-1-methylindoline
Synonyms 1-Methylindolin-5-yl isocyanate; 2,3-Dihydro-5-isocyanato-1-methyl-1H-indole
CAS Number 921938-71-8
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Monoisotopic Mass 174.07877 Da
MDL Number MFCD09879912
InChIKey ZHBVXJDYCNQFSO-UHFFFAOYSA-N
CLP Safety Classification Eye Irrit. 2 (H319); Dangerous Good for Transport [2][3]

Mechanistic Rationale: Targeting ClpP Endopeptidase

To understand the value of 5-Isocyanato-1-methylindoline, one must understand the target. Caseinolytic protease P (ClpP) is a highly conserved serine protease in bacteria. Under normal physiological conditions, ClpP is tightly regulated by AAA+ chaperones (like ClpX or ClpA), which unfold and feed specific proteins into ClpP's degradation chamber.

By reacting 5-Isocyanato-1-methylindoline with a depsipeptide core, we generate a substituted urea analog. The 1-methylindoline moiety is not a random addition; it is a calculated structural choice. Its rigid, bicyclic structure provides optimal steric bulk and lipophilicity to lodge deeply into the hydrophobic binding pocket of ClpP. This binding mimics the natural chaperone, triggering a conformational shift that permanently opens the axial pore of the protease. The result is the uncontrolled, lethal degradation of nascent bacterial proteins [1].

ClpP_Pathway A 5-Isocyanato-1-methylindoline (CAS 921938-71-8) B Urea Depsipeptide Analog A->B Urea Synthesis C Bacterial ClpP Endopeptidase B->C Allosteric Activation D Uncontrolled Protein Degradation C->D Axial Pore Opening E Bactericidal Effect (Cell Death) D->E Lethal Toxicity

Fig 1: Logical pathway from 5-Isocyanato-1-methylindoline synthesis to ClpP-mediated bactericidal effect.

Experimental Workflow: Synthesis of Substituted Urea Analogs

The following protocol outlines the synthesis of a ClpP-activating urea depsipeptide (e.g., Compound 11) using 5-Isocyanato-1-methylindoline. This methodology is engineered as a self-validating system, ensuring that intermediate integrity is maintained throughout the reaction [1].

Causality in Experimental Design
  • Anhydrous Conditions: Isocyanates are acutely sensitive to moisture. Water acts as a nucleophile, converting the isocyanate into an unstable carbamic acid that decarboxylates into an amine. This amine will rapidly react with unreacted isocyanate to form an unwanted symmetric urea dimer.

  • Triethylamine (TEA) Addition: The depsipeptide core often contains a protonated amine salt. TEA acts as an acid scavenger, deprotonating the amine to its free-base, highly nucleophilic state, ensuring rapid attack on the isocyanate carbon.

Step-by-Step Methodology
  • Preparation of the Core: Dissolve the primary amine-bearing depsipeptide core (1.0 equivalent, e.g., 0.128 mmol) in strictly anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert nitrogen (N₂) atmosphere.

  • Base Activation: Inject Triethylamine (TEA) (4.8 equivalents, 0.615 mmol) into the solution. Stir for 10 minutes at room temperature to ensure complete deprotonation of the amine.

  • Isocyanate Addition: Dissolve 5-Isocyanato-1-methylindoline (1.2 equivalents, 0.154 mmol, ~26.8 mg) in a minimal volume of anhydrous solvent. Add this solution dropwise to the reaction mixture. Dropwise addition prevents localized heating and minimizes the risk of side reactions.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the consumption of the starting amine via TLC (Ninhydrin stain) and LC-MS. The reaction is complete when the mass of the desired substituted urea [M+H]+ is the dominant peak and the starting material is exhausted (typically 2-4 hours).

  • Quenching and Purification: Quench the reaction with a small volume of methanol to neutralize any unreacted isocyanate. Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, typically using a DCM/Methanol gradient) to yield the pure urea depsipeptide analog as a solid [1].

Synthetic_Workflow Step1 Step 1: Preparation Dissolve Depsipeptide Core in Anhydrous Solvent Step2 Step 2: Base Addition Add Triethylamine (TEA) as Acid Scavenger Step1->Step2 Step3 Step 3: Isocyanate Addition Add 5-Isocyanato-1-methylindoline (Dropwise) Step2->Step3 Step4 Step 4: Reaction Stir at RT under N2 Monitor via LC-MS Step3->Step4 Step5 Step 5: Purification Flash Chromatography Yield: Substituted Urea Step4->Step5

Fig 2: Step-by-step synthetic workflow for the preparation of substituted urea depsipeptide analogs.

Analytical Characterization & Safety Protocols

Structural Validation

Post-purification, the structural integrity of the synthesized urea must be validated:

  • 1H NMR (400 MHz, Chloroform-d): Look for the characteristic broad singlet of the urea NH protons (typically between δ 5.5 - 7.5 ppm, depending on hydrogen bonding). The 1-methyl group of the indoline ring should appear as a distinct singlet around δ 2.7 - 3.0 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass to rule out the formation of symmetric urea dimers.

Handling and Storage

5-Isocyanato-1-methylindoline is classified as a Dangerous Good for transport and is an established Eye Irritant (Category 2, H319) [2][3].

  • Storage: Must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced degradation.

  • PPE: Handle exclusively within a certified fume hood using nitrile gloves, safety goggles, and a lab coat.

References

  • World Intellectual Property Organization. "WO2015031871A1 - Substituted urea depsipeptide analogs as activators of the clpp endopeptidase".
Exploratory

5-Isocyanato-1-methylindoline molecular weight and formula

An In-Depth Technical Guide to 5-Isocyanato-1-methylindoline For Researchers, Scientists, and Drug Development Professionals Introduction 5-Isocyanato-1-methylindoline is a bifunctional molecule of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Isocyanato-1-methylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isocyanato-1-methylindoline is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure combines a reactive isocyanate group with a substituted indoline scaffold, a privileged core found in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and applications, with a focus on its utility as a versatile building block for creating novel chemical entities.

It is crucial to distinguish 5-Isocyanato-1-methylindoline from its aromatic counterpart, 5-isocyanato-1-methyl-1H-indole. The indoline core is a saturated version of the indole ring, which imparts different conformational and electronic properties to the molecule.

Compound Profile

A summary of the key physicochemical properties of 5-Isocyanato-1-methylindoline is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
CAS Number 921938-71-8[1]
Alternate Names 1-Methylindolin-5-yl isocyanate[1]

Chemical Properties and Reactivity

The utility of 5-Isocyanato-1-methylindoline stems from the electrophilic nature of the isocyanate (-N=C=O) functional group. This group readily reacts with nucleophiles, making it an excellent handle for forming stable covalent bonds.

Key Reactions:

  • Urea Formation: Reacts with primary and secondary amines to form substituted ureas. This is one of the most common applications in drug discovery for linking molecular fragments.

  • Carbamate (Urethane) Formation: Reacts with alcohols to yield carbamates.

  • Thiocarbamate Formation: Reacts with thiols to produce thiocarbamates.

  • Amide Formation (via hydrolysis): The isocyanate group can be hydrolyzed to a primary amine, which can then be further functionalized.

The indoline scaffold itself can influence the reactivity and provides a rigid framework for orienting substituents in three-dimensional space. The methyl group at the N-1 position prevents N-acylation or N-alkylation at that site, directing functionalization towards the isocyanate group or other positions on the aromatic ring if desired.

Synthesis and Characterization

Proposed Synthetic Workflow

A plausible synthesis starts from a commercially available substituted indoline. The key transformation is the conversion of an amine group at the 5-position into an isocyanate.

Synthetic_Workflow Start 5-Amino-1-methylindoline Step1 Phosgenation Start->Step1 Phosgene (or equivalent, e.g., triphosgene) Product 5-Isocyanato-1-methylindoline Step1->Product Formation of Isocyanate

Caption: Proposed synthetic workflow for 5-Isocyanato-1-methylindoline.

Experimental Protocol (Hypothetical)
  • Preparation: In a well-ventilated fume hood, dissolve 5-amino-1-methylindoline in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Phosgenation: Cool the solution in an ice bath. Add a phosgene equivalent, such as triphosgene, portion-wise. The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, the reaction is quenched, and the product is isolated through extraction and solvent evaporation.

  • Purification: The crude product may be purified by column chromatography on silica gel.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • FT-IR Spectroscopy: A strong, characteristic absorption band around 2250-2275 cm⁻¹ confirms the presence of the isocyanate group.

  • Mass Spectrometry: To confirm the molecular weight of 174.20 g/mol .[1]

Applications in Drug Discovery and Development

The structure of 5-Isocyanato-1-methylindoline makes it a valuable reagent for lead generation and optimization in drug discovery programs.

  • Fragment-Based Drug Discovery (FBDD): The indoline core can serve as a central scaffold. The isocyanate group allows for the covalent attachment of various fragments containing nucleophilic groups (amines, alcohols), enabling the rapid exploration of chemical space around the core.

  • Linker Chemistry: It can be used as a linker to conjugate a pharmacophore to another molecule, such as a protein, a peptide, or a targeting ligand.

  • Probe Synthesis: The reactive handle is ideal for synthesizing chemical probes to study biological targets.

Workflow for Urea Library Synthesis

The following diagram illustrates a typical workflow for using 5-Isocyanato-1-methylindoline to generate a library of urea-based compounds for screening.

Application_Workflow Indoline 5-Isocyanato-1-methylindoline Reaction Parallel Synthesis Indoline->Reaction Amine_Library Amine Building Block Library (R-NH2) Amine_Library->Reaction Purification High-Throughput Purification Reaction->Purification Screening Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Workflow for generating a urea library for biological screening.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution.[4][5]

  • Engineering Controls: Always handle in a certified chemical fume hood with proper ventilation.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Respiratory Protection: In case of inadequate ventilation, respiratory protection may be required.[4]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[6] Isocyanates are moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This compound is classified as a Dangerous Good for transport.[1]

Conclusion

5-Isocyanato-1-methylindoline is a high-value chemical tool for researchers in drug discovery and chemical biology. Its defined structure and reactive isocyanate handle provide a reliable platform for the synthesis of novel, diverse, and biologically relevant molecules. Adherence to strict safety protocols is paramount when working with this class of compounds.

References

  • PubChem. 5-isocyanato-1-methyl-1h-indole. [Link]

  • Chem Service. SAFETY DATA SHEET - Methyl isocyanate. [Link]

  • Perrone, R. et al. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • El-Gohary, N.S.M. et al. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules. [Link]

  • Gas-Sensing.com. Exploring Aromatic Isocyanates: Properties, Applications, and Safety. [Link]

Sources

Foundational

Technical Whitepaper: Physical Properties and Reactivity Profile of 1-Methylindolin-5-yl Isocyanate

Executive Summary 1-Methylindolin-5-yl isocyanate is a highly reactive, bifunctional building block utilized extensively in advanced organic synthesis, medicinal chemistry, and the development of targeted therapeutics. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methylindolin-5-yl isocyanate is a highly reactive, bifunctional building block utilized extensively in advanced organic synthesis, medicinal chemistry, and the development of targeted therapeutics. By combining the electron-rich, rigid scaffold of an N-methylated indoline core with the highly electrophilic isocyanate moiety, this compound serves as a critical precursor for synthesizing complex ureas, carbamates, and heterocyclic hybrids. This guide provides an in-depth analysis of its physical properties, thermodynamic behavior, and field-proven protocols for handling and characterization.

Chemical Identity & Structural Mechanics

The molecular architecture of 1-Methylindolin-5-yl isocyanate (CAS: 921938-71-8)[1] dictates its physical behavior and reactivity. The structure consists of a 2,3-dihydro-1H-indole (indoline) ring system, which is N-methylated at position 1, and functionalized with an isocyanate group (-N=C=O) at position 5[2].

Mechanistic Causality: The nitrogen atom in the indoline ring donates electron density into the aromatic system via resonance. However, the isocyanate group at the 5-position acts as an electron-withdrawing group. This push-pull electronic distribution lowers the HOMO-LUMO gap, causing the molecule to absorb light in the higher-energy visible spectrum, which manifests macroscopically as its characteristic yellow liquid state[3]. Furthermore, the lack of hydrogen-bond donors in the pristine molecule prevents strong intermolecular networking, keeping it in a liquid state at standard ambient temperature and pressure.

Physical Properties & Thermodynamic Profile

All quantitative physical data have been synthesized into the following table for rapid reference:

PropertyValueCausality / Note
CAS Number 921938-71-8[1]Unique chemical identifier.
Molecular Formula C₁₀H₁₀N₂O[1]Defines the atomic composition.
Molecular Weight 174.20 g/mol [1]Calculated monoisotopic mass is ~174.08 Da[4].
Physical State Yellow Liquid[3]Result of extended aromatic conjugation.
Boiling Point 80-82 °C[5]Indicative of vacuum distillation conditions; typical for preventing thermal degradation of the -NCO group[3].
Purity Standard ≥95%[6]Required threshold for reproducible synthetic yields.
Storage Temperature 2-8 °C[3]Refrigeration suppresses spontaneous dimerization/polymerization.

Reactivity Profile and Mechanistic Pathways

The central carbon of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. It is highly susceptible to nucleophilic attack. Understanding this causality is paramount for both synthetic application and safe handling.

  • With Amines: Rapid, exothermic reaction yielding stable urea derivatives.

  • With Alcohols: Slower reaction requiring catalysis (e.g., dibutyltin dilaurate) to yield carbamates.

  • With Moisture (H₂O): Reacts to form an unstable carbamic acid intermediate, which spontaneously decarboxylates to release CO₂ gas and a primary amine. The resulting amine can then react with unreacted isocyanate to form a symmetric urea byproduct. This CO₂ generation is the primary cause of dangerous pressure buildup in improperly stored containers[7].

Reactivity Isocyanate 1-Methylindolin-5-yl isocyanate Urea Urea Derivative (Stable) Isocyanate->Urea + Amine Carbamate Carbamate (Stable) Isocyanate->Carbamate + Alcohol AmineDeg Amine + CO2 (Degradation Hazard) Isocyanate->AmineDeg + H2O Amine Primary/Secondary Amine Amine->Urea Alcohol Alcohol (ROH) Alcohol->Carbamate Water Moisture (H2O) Water->AmineDeg

Mechanistic pathways of 1-Methylindolin-5-yl isocyanate reactivity with nucleophiles.

Handling, Storage, and Stability Protocols

Because 1-Methylindolin-5-yl isocyanate is classified as a Dangerous Good with specific health hazards (sensitizer, toxic)[1], rigorous protocols must be enforced. The following self-validating workflow ensures reagent integrity and laboratory safety.

Step-by-Step Experimental Workflow for Reagent Management
  • Receipt & Inspection: Upon arrival, immediately inspect the septum and crimp seal. Do not open in ambient air.

  • Inert Transfer: Transfer the sealed bottle into a glovebox purged with high-purity Argon or Nitrogen (O₂ < 1 ppm, H₂O < 1 ppm).

  • Quality Control (Self-Validation): Withdraw a 10 µL aliquot and perform Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

    • Validation Metric: A pristine batch must show a sharp, intense asymmetric stretch at ~2250–2270 cm⁻¹ (-NCO). If broad bands appear at 3300 cm⁻¹ (N-H) or 1650 cm⁻¹ (C=O urea), the batch has been compromised by moisture and must be quarantined.

  • Aliquoting: Divide the bulk liquid into single-use amber glass vials to prevent repetitive freeze-thaw and atmospheric exposure cycles. Seal with PTFE-lined silicone septa.

  • Storage: Store aliquots in a secondary desiccated container at 2-8 °C[3]. Allow vials to warm to room temperature in a desiccator before opening to prevent condensation on the cold liquid surface.

Workflow Step1 1. Receipt & Inspection (Verify Seal Integrity) Step2 2. Glovebox Transfer (Argon/N2 Atmosphere) Step1->Step2 Step3 3. FT-IR Quality Control (Validate -NCO peak) Step2->Step3 Step4 4. Aliquoting (Amber vials, PTFE septa) Step3->Step4 Step5 5. Refrigerated Storage (2-8 °C, Desiccated) Step4->Step5

Self-validating experimental workflow for the handling and storage of isocyanates.

Analytical Characterization Methodology

To ensure absolute trustworthiness in downstream drug development assays, the physical and chemical properties of the isocyanate must be verified using the following analytical suite:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (CDCl₃) should confirm the presence of the N-methyl singlet (~2.8 ppm) and the specific splitting pattern of the indoline core (two triplets for the aliphatic CH₂ protons, and the aromatic protons).

  • Mass Spectrometry (LC-MS): Note that direct LC-MS of isocyanates is prone to artifact formation due to reaction with the mobile phase (e.g., methanol or water). Protocol: Derivatize a 1 mg sample with an excess of anhydrous diethylamine in dry THF for 10 minutes prior to injection. Analyze the resulting stable urea derivative (Expected mass shift: +73 Da).

  • Karl Fischer Titration: Not recommended directly on the isocyanate due to side reactions with the titrant alcohols. Rely on FT-IR for moisture/urea degradation tracking.

References

  • PubChemLite / University of Luxembourg. "1-methylindolin-5-yl isocyanate (C10H10N2O)". Compound Database. Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Structure, Bonding, and Reactivity of 5-Isocyanato-1-methylindoline

Abstract 5-Isocyanato-1-methylindoline is a bifunctional molecule of significant interest to the medicinal chemistry and drug development communities. It synergistically combines the privileged indoline scaffold, a commo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Isocyanato-1-methylindoline is a bifunctional molecule of significant interest to the medicinal chemistry and drug development communities. It synergistically combines the privileged indoline scaffold, a common motif in pharmacologically active compounds, with the highly reactive isocyanate group, a versatile handle for chemical synthesis and bioconjugation. This technical guide provides a detailed examination of the molecular architecture, electronic properties, and chemical behavior of 5-isocyanato-1-methylindoline. We will dissect the structural characteristics of both the indoline core and the isocyanate moiety, predict its spectroscopic signatures for robust characterization, and explore its reactivity with key nucleophiles. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this potent intermediate in their synthetic and therapeutic programs.

Introduction

The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable three-dimensional geometry and ability to engage in various biological interactions.[1][2][3] Concurrently, the isocyanate functional group (–N=C=O) serves as a powerful electrophilic tool. Its high reactivity with a broad range of nucleophiles makes it invaluable for constructing complex molecules and for covalently modifying biological targets.[4][5]

The strategic fusion of these two components in 5-isocyanato-1-methylindoline (CAS 921938-71-8) creates a molecule with considerable potential.[6] It acts as a versatile building block, enabling the direct installation of the 1-methylindoline moiety onto diverse molecular frameworks. Understanding its fundamental properties is paramount for its successful application. This guide offers an in-depth analysis of its structure, bonding, and reactivity, providing both theoretical grounding and practical, field-proven insights.

Part I: Molecular Structure and Bonding

A molecule's reactivity is a direct consequence of its structure and electronic distribution. Here, we deconstruct 5-isocyanato-1-methylindoline into its constituent parts to understand the properties of the whole.

The 1-Methylindoline Core

The indoline core is a bicyclic system where a saturated five-membered pyrrolidine ring is fused to a benzene ring.[7] Unlike its aromatic counterpart, indole, the non-aromatic nature of the pyrrolidine ring in indoline results in a more flexible, three-dimensional structure. The nitrogen atom, being sp³-hybridized and part of a tertiary amine due to the methyl group, possesses a lone pair of electrons that is more localized and basic than in an indole.[7] This N-methylation prevents reactions at the nitrogen position and influences the electronic properties of the entire ring system.

cluster_indoline 1-Methylindoline Structure C4 C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C3a C3a C7a->C3a C3a->C4 N1 N1 C3a->N1 C2 C2 N1->C2 C_Me C_Me N1->C_Me CH₃ C3 C3 C2->C3 C3->C7a L2 2 L3 3 L3a 3a L4 4 L5 5 L6 6 L7 7 L7a 7a

Caption: IUPAC numbering of the core 1-methylindoline scaffold.

The Isocyanate Functional Group

The isocyanate group (–N=C=O) is a heterocumulene with a unique bonding arrangement that dictates its high reactivity. The central carbon atom is sp-hybridized, forming double bonds with both the adjacent nitrogen and oxygen atoms. The R–N=C=O unit is generally planar, with the N=C=O linkage being nearly linear.[8]

This arrangement creates a highly electrophilic carbon center. The electronegativity of both oxygen and nitrogen pulls electron density away from the carbon, which can be represented by key resonance structures. This electron deficiency makes the isocyanate carbon a prime target for nucleophilic attack.[8][9]

Caption: Key resonance structures of the isocyanate functional group.

Integrated Molecular Properties

When attached to the 5-position of the 1-methylindoline ring, the isocyanate group acts as an electron-withdrawing group, influencing the electron density of the aromatic ring. The overall molecule combines a relatively electron-rich, nucleophilic amine core (albeit sterically shielded) with a potent electrophilic site on the periphery.

ParameterPredicted ValueRationale / Reference
Molecular Formula C₁₀H₁₀N₂OFrom chemical structure.[6]
Molecular Weight 174.20 g/mol From chemical formula.[6]
C=N Bond Length ~1.19 ÅBased on data for phenyl isocyanate.[8]
C=O Bond Length ~1.17 ÅBased on data for phenyl isocyanate.[8]
N=C=O Bond Angle ~173°Nearly linear geometry is characteristic of isocyanates.[8]

Part II: Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is critical for any chemical reagent. The following section outlines the expected spectroscopic data for 5-isocyanato-1-methylindoline, providing a reliable fingerprint for its identification and purity assessment.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum of an isocyanate is the very strong and sharp absorption band arising from the asymmetric stretching vibration of the –N=C=O group.[10] Its disappearance is a key indicator of a successful reaction.

Wavenumber (cm⁻¹)IntensityAssignment
~2270 Very Strong, Sharp –N=C=O Asymmetric Stretch (Diagnostic)
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic (CH₂, CH₃) C-H Stretch
1610-1580Medium-StrongAromatic C=C Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ 7.2-6.8 (m, 3H): Protons on the aromatic ring.

  • δ 3.5-3.3 (t, 2H): Protons of the -CH₂- group at position 2.

  • δ 3.1-2.9 (t, 2H): Protons of the -CH₂- group at position 3.

  • δ 2.8 (s, 3H): Protons of the N-CH₃ group.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ 150-140: Aromatic carbons attached to nitrogen and the isocyanate group.

  • δ ~124: Isocyanate carbon (–NC O).

  • δ 130-110: Remaining aromatic carbons.

  • δ ~55: Carbon at position 2 (-C H₂-N).

  • δ ~35: N-C H₃ carbon.

  • δ ~28: Carbon at position 3 (-C H₂-).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion [M]⁺: m/z = 174.08

  • Key Fragmentation: A likely fragmentation pathway is the loss of carbon monoxide (CO) from the isocyanate group to yield a nitrene radical cation (m/z = 146).

Spectroscopic Analysis Workflow

A self-validating system for characterizing a newly synthesized or procured batch of 5-isocyanato-1-methylindoline should follow a logical progression to ensure identity, purity, and stability.

Caption: A logical workflow for the spectroscopic verification of 5-isocyanato-1-methylindoline.

Part III: Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-isocyanato-1-methylindoline is dominated by the electrophilicity of the isocyanate carbon. This reactivity allows the molecule to serve as a bridge, connecting the indoline pharmacophore to other molecular entities.

Reactions with Nucleophiles

Isocyanates are highly susceptible to attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water.[8] The general order of nucleophile reactivity is: aliphatic amine > aromatic amine > primary alcohol > water > phenol.[11]

isocyanate 5-Isocyanato-1-methylindoline urea Substituted Urea isocyanate->urea + R₂NH urethane Carbamate (Urethane) isocyanate->urethane + R'OH carbamic_acid Carbamic Acid (Unstable Intermediate) isocyanate->carbamic_acid + H₂O amine Primary/Secondary Amine (R₂NH) alcohol Alcohol (R'OH) water Water (H₂O) final_amine 5-Amino-1-methylindoline + CO₂ carbamic_acid->final_amine Decarboxylation

Caption: Primary reaction pathways of 5-isocyanato-1-methylindoline with common nucleophiles.

  • Reaction with Amines: This is a rapid and often quantitative reaction that yields a highly stable substituted urea linkage. This is one of the most common applications for conjugating molecules.[8]

  • Reaction with Alcohols: The reaction with an alcohol produces a carbamate, more commonly known as a urethane linkage. This reaction is the foundation of polyurethane chemistry.[8][12]

  • Reaction with Water: Water acts as a nucleophile to initially form an unstable carbamic acid, which readily decarboxylates (loses CO₂) to yield the corresponding primary amine, 5-amino-1-methylindoline.[8] This is an important consideration for storage and handling, as moisture will degrade the reagent.

Protocol: General Procedure for Conjugation to a Primary Amine

This protocol describes a self-validating system for using 5-isocyanato-1-methylindoline to append the indoline scaffold onto a substrate containing a primary amine. The validation comes from monitoring the disappearance of the starting materials and the characteristic IR peak of the isocyanate.

Objective: To synthesize an N-(1-methylindolin-5-yl)-N'-substituted urea.

Materials:

  • 5-Isocyanato-1-methylindoline

  • Amine-containing substrate (1.0 eq)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas atmosphere (Nitrogen or Argon)

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates and appropriate eluent system

  • FTIR spectrometer

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-containing substrate in the anhydrous solvent in a flame-dried flask.

  • Causality Check: The use of anhydrous solvent and an inert atmosphere is critical because isocyanates react with water.[8] Failure to exclude moisture will result in the hydrolysis of the starting material to 5-amino-1-methylindoline, which can then react with remaining isocyanate to form an unwanted symmetrical urea byproduct.

  • Reaction Initiation: Dissolve 5-isocyanato-1-methylindoline (1.05 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirring solution of the amine at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the limiting reagent (typically the amine substrate) indicates the reaction is nearing completion. A co-spotted lane of both starting materials is essential for accurate comparison.

  • Validation Step: Withdraw a small aliquot of the reaction mixture, evaporate the solvent, and acquire an FTIR spectrum. The complete disappearance of the sharp isocyanate peak at ~2270 cm⁻¹ provides definitive evidence that the electrophile has been consumed.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting crude urea product by flash column chromatography or recrystallization as appropriate for the substrate.

  • Final Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.

Conclusion

5-Isocyanato-1-methylindoline is a potent and versatile chemical tool for researchers at the interface of chemistry and biology. Its structure is a deliberate marriage of a biologically relevant indoline core and a synthetically powerful isocyanate handle. A thorough understanding of its electronic properties, characteristic spectroscopic signatures, and predictable reactivity with nucleophiles is the foundation for its effective use. By following rigorous analytical workflows and understanding the causality behind experimental protocols, scientists can confidently leverage this molecule to construct novel chemical entities, create targeted bioconjugates, and accelerate the pace of drug discovery and development.

References

  • Wikipedia. Isocyanate. [Online] Available at: [Link].

  • Dalbouha, S., et al. (2016). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. ResearchGate. [Online] Available at: [Link].

  • PubChem. 5-isocyanato-1-methyl-1h-indole. [Online] Available at: [Link].

  • Parker, S. F., et al. (2018). Spectroscopic Characterization of Model Compounds, Reactants, and Byproducts Connected with an Isocyanate Production Chain. Industrial & Engineering Chemistry Research. [Online] Available at: [Link].

  • Conti, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Online] Available at: [Link].

  • Pandit, P., et al. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. RSC Chemical Biology. [Online] Available at: [Link].

  • Conti, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. [Online] Available at: [Link].

  • Isbell, J., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Chemical Biology. [Online] Available at: [Link].

  • Dalbouha, S., et al. (2016). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. AIP Publishing. [Online] Available at: [Link].

  • Biller, A., et al. (2015). Electronic Transport via Homo-peptides: The Role of Side Chains and Secondary Structure. ResearchGate. [Online] Available at: [Link].

  • Song, L., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Communications. [Online] Available at: [Link].

  • Dodi, G., et al. (2021). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Online] Available at: [Link].

  • Oya, T., et al. (2020). Evidence of chemical-bond formation at the interface between an epoxy polymer and an isocyanate primer. RSC Publishing. [Online] Available at: [Link].

  • Google Patents. WO2018070540A1 - Isocyanate composition, production method for isocyanate composition, and production method for isocyanate polymer.
  • Wikipedia. Indole. [Online] Available at: [Link].

  • Song, L., et al. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Cardiff University ORCA. [Online] Available at: [Link].

  • NIST. 1H-Indole, 5-methyl-. [Online] Available at: [Link].

  • Zhang, Y., et al. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. [Online] Available at: [Link].

  • Gribble, G. W., & Dolby, L. J. (1966). A convenient preparation of indoline. ResearchGate. [Online] Available at: [Link].

  • Stacey, P., et al. (2022). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Annals of Work Exposures and Health. [Online] Available at: [Link].

  • Szymańska, E., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Online] Available at: [Link].

  • Marand, Å. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. DiVA portal. [Online] Available at: [Link].

  • NIST. Methane, isocyanato-. [Online] Available at: [Link].

  • Environment and Climate Change Canada. (2019). Screening Assessment Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)- 1,3,3-trimethyl- (Isophorone diisocyanate). Canada.ca. [Online] Available at: [Link].

  • Al-Ostoot, F. H., et al. (2022). Indole and indoline scaffolds in drug discovery. ResearchGate. [Online] Available at: [Link].

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Online] Available at: [Link].

  • Bolognesi, V., et al. (2013). Electron attachment to indole and related molecules. AIP Publishing. [Online] Available at: [Link].

  • Ma, C., & Suginome, M. (2019). Nucleophilic Isocyanation. The Journal of Organic Chemistry. [Online] Available at: [Link].

  • Sharma, V., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Online] Available at: [Link].

  • Santoni, I., & Pizzo, B. (2021). Diagram of possible reactions of isocyanates. ResearchGate. [Online] Available at: [Link].

Sources

Foundational

An In-depth Technical Guide on the Electrophilicity of Isocyanates with Electron-Donating Groups

Abstract Isocyanates (R–N=C=O) are a cornerstone of modern polymer and medicinal chemistry, prized for their ability to form robust covalent bonds with a variety of nucleophiles.[1][2] Their reactivity is intrinsically l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isocyanates (R–N=C=O) are a cornerstone of modern polymer and medicinal chemistry, prized for their ability to form robust covalent bonds with a variety of nucleophiles.[1][2] Their reactivity is intrinsically linked to the electrophilic character of the central carbon atom. This guide provides a comprehensive examination of how the attachment of electron-donating groups (EDGs) to the 'R' moiety fundamentally modulates this electrophilicity. We will delve into the electronic underpinnings of this effect, explore quantitative methods for its characterization, and discuss the profound implications for reaction kinetics, polymer properties, and the rational design of targeted covalent inhibitors in drug discovery.

The Electronic Architecture of the Isocyanate Group: A Foundation of Reactivity

The remarkable reactivity of the isocyanate functional group stems from its unique electronic structure.[3][4] The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, creating a significant dipole moment and rendering the carbon atom highly electrophilic.[3][4][5] This inherent electrophilicity can be understood through two complementary theoretical frameworks: resonance theory and molecular orbital (MO) theory.

1.1. Resonance Structures: Visualizing Electron Deficiency

The electronic distribution within the isocyanate group can be depicted by three principal resonance structures. While the primary structure is neutral, the other two contributors highlight a significant partial positive charge on the central carbon atom.[3] This electron deficiency makes the carbon atom a prime target for nucleophilic attack.

1.2. Molecular Orbital Theory: The Role of the LUMO

From a molecular orbital perspective, the electrophilicity of the isocyanate carbon is dictated by the energy and localization of the Lowest Unoccupied Molecular Orbital (LUMO).[3] Computational studies consistently show that the LUMO is predominantly centered on the carbon atom of the NCO group.[3] This low-energy, accessible orbital readily accepts electron density from an incoming nucleophile, thereby facilitating a chemical reaction.[3]

Modulating Reactivity: The Influence of Electron-Donating Groups

The electronic nature of the substituent ('R' group) attached to the nitrogen atom plays a pivotal role in tuning the electrophilicity of the isocyanate. While electron-withdrawing groups (EWGs) enhance electrophilicity by further pulling electron density away from the NCO moiety, electron-donating groups (EDGs) have the opposite effect.[3][6][7]

EDGs, such as alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy) groups, push electron density towards the isocyanate nitrogen. This influx of electron density partially neutralizes the positive charge on the central carbon atom, thereby reducing its electrophilicity.[3][6] Consequently, isocyanates bearing EDGs exhibit decreased reactivity towards nucleophiles compared to their counterparts with electron-withdrawing or neutral substituents.[6][7] This principle is fundamental to controlling the rate of polyurethane formation and other isocyanate-based reactions.[8][9]

Quantifying Substituent Effects: The Hammett Equation

The influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation.[10][11] This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[10][12] The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted reactant.[10]

  • k₀ is the rate constant for the reaction of the unsubstituted reactant.[10]

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.[10][11]

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.[10][11]

For the reaction of isocyanates, a positive ρ value indicates that electron-withdrawing groups (which have positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) decelerate it.[3] This provides a powerful tool for predicting and rationalizing the reactivity of a wide range of substituted isocyanates.

Table 1: Hammett Substituent Constants (σ) for Common Electron-Donating Groups

SubstituentPositionσ Value
-CH₃para-0.17
-CH₃meta-0.07
-OCH₃para-0.27
-OCH₃meta+0.12
-NH₂para-0.66
-NH₂meta-0.16

Note: These values are for substitution on a phenyl ring and can vary slightly depending on the specific reaction conditions.

Experimental Protocols for Assessing Isocyanate Reactivity

The reactivity of isocyanates can be experimentally determined through kinetic studies. The reaction of an isocyanate with a nucleophile, such as an alcohol or an amine, typically follows second-order kinetics, being first-order with respect to both the isocyanate and the nucleophile.[3]

4.1. Step-by-Step Methodology for Kinetic Analysis via in-situ FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time.[13] It allows for the continuous measurement of the concentration of reactants and products without the need for sampling and offline analysis.[13]

Protocol:

  • System Setup: An attenuated total reflectance (ATR) FTIR probe is inserted directly into the reaction vessel.[13] The system is configured to acquire spectra at regular intervals (e.g., every 60 seconds).[13]

  • Initial Spectrum: A background spectrum of the solvent and the nucleophile (e.g., polyol) is recorded before the addition of the isocyanate.

  • Reaction Initiation: A known concentration of the isocyanate is added to the reaction mixture at a controlled temperature.

  • Data Acquisition: The FTIR spectra are continuously recorded throughout the reaction. The disappearance of the characteristic isocyanate peak (around 2275-2250 cm⁻¹) and the appearance of the urethane or urea product peaks are monitored.

  • Data Analysis: The absorbance values of the isocyanate peak are plotted against time. This data is then fitted to a second-order rate law to determine the rate constant (k).[14]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Set up in-situ FTIR with ATR probe B Add solvent and nucleophile to reactor A->B C Record background spectrum B->C D Add isocyanate to initiate reaction C->D E Continuously acquire FTIR spectra D->E F Monitor isocyanate peak disappearance E->F G Plot absorbance vs. time F->G H Fit data to second-order rate law to find k G->H

Caption: Generalized experimental workflow for kinetic studies.
Implications for Drug Development and Polymer Chemistry

The ability to fine-tune the electrophilicity of isocyanates has significant consequences for both drug development and polymer chemistry.

5.1. Targeted Covalent Inhibitors

In drug discovery, the isocyanate group can serve as an effective "warhead" for designing targeted covalent inhibitors.[3] These drugs form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in the active site of a target protein, leading to irreversible inhibition.[3] By incorporating electron-donating groups into the inhibitor's structure, the reactivity of the isocyanate warhead can be attenuated. This allows for a more controlled reaction with the target protein, potentially reducing off-target effects and improving the drug's safety profile.

G cluster_binding Non-covalent Binding cluster_reaction Covalent Modification cluster_outcome Outcome A Isocyanate-containing Drug B Target Protein Active Site A->B Reversible Binding C Nucleophilic Residue (e.g., Lysine) B->C Positioning D Stable Urea Linkage C->D Irreversible Reaction E Irreversible Inhibition of Protein D->E

Caption: Generalized mechanism of targeted covalent inhibition.

5.2. Polyurethane Synthesis

In polymer chemistry, the reactivity of isocyanates directly influences the rate of polymerization and the final properties of the resulting polyurethane.[15][16] The use of isocyanates with electron-donating groups leads to a slower, more controlled polymerization process.[8][9] This can be advantageous in applications where a longer pot life is required, such as in coatings, adhesives, and sealants.[2] Furthermore, the electronic nature of the substituent can impact the hydrogen bonding network within the polymer, thereby affecting its mechanical properties, such as tensile strength and elasticity.[15]

Conclusion

The electrophilicity of isocyanates is a finely tunable property that is significantly influenced by the electronic nature of their substituents. Electron-donating groups decrease the reactivity of the isocyanate by reducing the partial positive charge on the central carbon atom. This principle is not only of fundamental academic interest but also has profound practical implications. A thorough understanding of these structure-reactivity relationships is essential for researchers and scientists in the fields of organic synthesis, polymer chemistry, and drug development, enabling the rational design of molecules with tailored reactivity for a wide range of applications.

References
  • Rolph, M. S., Markowska, A. L. J., Warriner, C. N., & O'Reilly, R. K. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(46), 7051–7066. [Link]

  • Wicks, D. A., & Wicks, Z. W. (2004). Blocked isocyanates.
  • Figueiredo, L., & Sardon, H. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Polymers, 14(8), 1633. [Link]

  • Li, J., Zhang, Y., Wang, Y., Wang, C., & Wang, X. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 16(21), 3045. [Link]

  • Mettler-Toledo International Inc. (n.d.). Isocyanate Reactions. Mettler-Toledo. Retrieved from [Link]

  • Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. Retrieved from [Link]

  • De La Rosa, M. A., & Gotor-Fernández, V. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(53), 39006–39028. [Link]

  • Lamb, D. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Retrieved from [Link]

  • PatSnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals. PatSnap Eureka. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 28). Isocyanate. In Wikipedia, The Free Encyclopedia. Retrieved March 11, 2026, from [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

The Electrophilic Landscape of Diisocyanates: Key Reactive Sites, Haptenation Mechanisms, and Analytical Protocols

Diisocyanates (dNCOs)—such as toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI)—are bifunctional electrophiles fundamentally critical to polyurethane synthesis and ta...

Author: BenchChem Technical Support Team. Date: March 2026

Diisocyanates (dNCOs)—such as toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI)—are bifunctional electrophiles fundamentally critical to polyurethane synthesis and targeted cross-linking in drug delivery systems. However, their high chemical reactivity also makes them potent low-molecular-weight haptens capable of covalently modifying endogenous proteins, leading to occupational asthma and sensitization.

As a Senior Application Scientist, understanding where and why these molecules react within biological matrices is paramount for developing accurate biomonitoring assays, designing safer cross-linking agents, and elucidating the etiology of diisocyanate-induced immunotoxicity.

The Molecular Causality of Isocyanate Reactivity

The reactivity of the isocyanate group (–N=C=O) is dictated by its unique electronic architecture. The central carbon atom is flanked by two highly electronegative atoms (nitrogen and oxygen), which exert strong electron-withdrawing inductive and resonance effects.

According to molecular orbital (MO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on this central carbon atom[1]. This low-energy, highly accessible orbital renders the carbon exceptionally electrophilic and susceptible to nucleophilic attack by electron-rich functional groups found in biological systems (e.g., amines, thiols, and hydroxyls)[2].

The reaction generally proceeds via a nucleophilic addition mechanism: the nucleophile attacks the electrophilic carbon, followed by a proton transfer to the nitrogen atom, forming a stable covalent linkage (such as a urea or carbamate)[2].

Mechanism NCO Diisocyanate (Electrophilic Carbon) ATK Nucleophilic Attack NCO->ATK NUC Nucleophile (e.g., -NH2, -SH) NUC->ATK INT Proton Transfer Intermediate ATK->INT ADD Stable Adduct (Urea/Carbamate) INT->ADD Covalent Bond

Fig 1: Mechanism of nucleophilic attack on the electrophilic isocyanate carbon.

Key Reactive Sites on Biological Macromolecules

When diisocyanates enter a physiological environment, they encounter a highly competitive landscape of nucleophiles. The kinetic favorability of a reaction site is governed largely by the nucleophile's pKa​ and steric accessibility.

A. N-Terminal Amines (The Kinetically Favored Targets)

Tandem mass spectrometry studies consistently demonstrate that diisocyanates preferentially bind to the N-terminus of peptides and proteins[3]. For example, the N-terminal valine of hemoglobin (Hb) and the N-terminal aspartic acid of human serum albumin (HSA) are primary haptenation sites[4].

  • The Causality: The α -amino group at the N-terminus typically has a lower pKa​ (~7.8 - 8.0) compared to the ϵ -amino group of lysine side chains (~10.5). At physiological pH (7.4), a significantly larger fraction of N-terminal amines exists in the unprotonated, nucleophilic state, making them kinetically superior targets for the electrophilic isocyanate carbon.

B. Sulfhydryl Groups (Cysteine)

Diisocyanates exhibit a pronounced reactivity toward thiol groups, forming thiocarbamates. In competitive peptide reactivity assays, diisocyanates uniquely demonstrate a Lys:Cys depletion ratio of < 1, indicating a strong preference for cysteine over lysine[5]. On HSA, the highly reactive, solvent-exposed Cys34 residue is a dominant conjugation site.

C. ϵ -Amines (Lysine) and Imidazole Rings (Histidine)

While kinetically slower than N-terminal amines, the sheer abundance of lysine residues on carrier proteins makes them major bulk targets for diisocyanate haptenation, forming stable urea bonds[6]. Histidine's imidazole ring acts as a secondary target, with diisocyanates capable of depleting histidine peptides by >10% in standardized assays[5].

Quantitative Reactivity Profile

The table below summarizes the relative reactivity of respiratory allergens (including diisocyanates) with key amino acid nucleophiles based on competitive depletion assays[5].

Amino Acid TargetFunctional GroupMean Depletion (%)Diisocyanate-Specific ProfileAdduct Formed
Lysine (Lys) ϵ -Amine73.9%High ReactivityUrea
Cysteine (Cys) Sulfhydryl50.9%Dominant (Lys:Cys ratio < 1)Thiocarbamate
Histidine (His) Imidazole19.5%Moderate (>10% depletion)Substituted Urea
Arginine (Arg) Guanidino4.5%Low ReactivitySubstituted Urea
Tyrosine (Tyr) Phenolic Hydroxyl3.0%Minimal ReactivityCarbamate

Intra- and Inter-Molecular Cross-Linking Dynamics

Because diisocyanates possess two reactive –N=C=O groups, initial haptenation leaves a pendant, unreacted isocyanate moiety. This secondary electrophile drives complex cross-linking chemistries:

  • Intra-molecular Cross-linking: The pendant isocyanate reacts with a nearby nucleophilic residue on the same protein. For instance, MS/MS data reveals dominant +174 Da mass shifts (indicative of a fully reacted TDI molecule) bridging the N-terminal amine and a nearby arginine side-chain on model peptides[3].

  • Inter-molecular Polymerization: The pendant isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to yield a primary amine. This newly formed amine can then react with another free diisocyanate molecule, leading to localized polymerization directly on the protein surface[6].

Self-Validating Protocol: Multiplexed LC-MS/MS Adduct Mapping

To accurately map these reactive sites and quantify haptenation for biomarker discovery, standard "data-directed" mass spectrometry often fails to capture low-abundance adducts. The following self-validating workflow utilizes multiplexed collision-induced dissociation (CID) and stable isotope-labeled internal standards to ensure absolute structural elucidation[6],[7],[8].

Step-by-Step Methodology
  • In Vitro Haptenation (Dose-Response Validation):

    • Incubate the carrier protein (e.g., HSA or Hb) with the diisocyanate (e.g., TDI or MDI) at varying molar ratios (1:1 to 1:40) in a physiological buffer (pH 7.4).

    • Causality: Analyzing a concentration gradient differentiates kinetically favored sites (modified at 1:1) from bulk low-affinity sites (modified at 1:40)[4].

  • Internal Standardization:

    • Spike the sample with a known concentration of an isotope-labeled standard, such as d4​ -MDI-albumin[7].

    • Causality: This self-validating step corrects for downstream extraction losses and normalizes variations in proteolytic digestion efficiency, ensuring quantitative reliability.

  • Proteolytic Digestion:

    • Denature, reduce, and alkylate the protein, followed by overnight digestion with sequencing-grade Trypsin.

  • Multiplexed qTOF LC-MS/MS Acquisition:

    • Inject the digest into a quadrupole time-of-flight (qTOF) mass spectrometer.

    • Utilize a multiplexed acquisition method: alternate rapidly between low collision energy (to preserve intact precursor ions) and high collision energy (to generate sequence-informative peptide fragments)[8].

    • Causality: Unlike data-dependent acquisition (DDA) which may skip low-abundance haptenated peptides, multiplexing continuously records all fragment ions, allowing in silico temporal correlation post-run to find rare adducts[6].

  • Mass Shift Analysis & Adduct Mapping:

    • Analyze the spectra for specific mass additions correlating to the diisocyanate (e.g., +174 Da for cross-linked TDI). Map the mass shifts to specific residues using the daughter fragment ions.

Protocol S1 1. In Vitro Haptenation (Protein + Diisocyanate) S2 2. Internal Standardization (Spike d4-MDI-Albumin) S1->S2 S3 3. Proteolytic Digestion (Trypsin Cleavage) S2->S3 S4 4. Multiplexed qTOF LC-MS/MS (Alternating Collision Energy) S3->S4 S5 5. Mass Shift Analysis (Adduct Mapping) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for mapping diisocyanate-protein adducts.

References

  • Understanding the Electrophilic Nature of the Isocyanate Group BenchChem URL
  • National Institutes of Health (PMC)
  • The selective peptide reactivity of chemical respiratory allergens under competitive and non-competitive conditions Taylor & Francis Online URL
  • National Institutes of Health (PMC)
  • Structural Elucidation of Isocyanate-Peptide Adducts Using Tandem Mass Spectrometry CORE URL
  • Characterization of Diisocyanate Haptenation of Serum Albumin by Multiplexed Tandem Mass Spectrometry CDC Stacks URL
  • National Institutes of Health (PubMed)

Sources

Foundational

1H NMR and 13C NMR of 5-Isocyanato-1-methylindoline derivatives

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Isocyanato-1-methylindoline Derivatives Executive Summary This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Isocyanato-1-methylindoline Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-isocyanato-1-methylindoline and its derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the presence of the privileged indoline scaffold and the versatile isocyanate functional group, which serves as a key reactive handle for synthesizing libraries of urea, carbamate, and thiocarbamate derivatives. This document offers a detailed interpretation of expected chemical shifts, coupling constants, and key structural correlations, grounded in fundamental principles of NMR spectroscopy. It further outlines a robust experimental protocol for data acquisition and provides visualizations to aid in the unambiguous structural elucidation of these important chemical entities.

Introduction: The Structural and Chemical Significance

Indoline derivatives are a cornerstone in modern pharmacology, forming the core of numerous biologically active compounds. The rigid, bicyclic structure of the indoline nucleus provides a well-defined three-dimensional scaffold for interacting with biological targets. The incorporation of a methyl group at the N-1 position (1-methylindoline) is a common strategy to block metabolism at the nitrogen atom and modulate solubility and electronic properties.

The addition of an isocyanate (-N=C=O) group at the C-5 position transforms the 1-methylindoline scaffold into a highly valuable synthetic intermediate. Isocyanates are electrophilic and readily react with nucleophiles such as amines, alcohols, and thiols, making 5-isocyanato-1-methylindoline a powerful building block in combinatorial chemistry and targeted drug synthesis. Given this synthetic utility, the ability to perform accurate and rapid structural confirmation is paramount. NMR spectroscopy is the definitive analytical technique for this purpose, providing precise, atom-level information about the molecular structure in solution.

The 5-Isocyanato-1-methylindoline Scaffold: A Structural Overview

To facilitate a clear discussion of the NMR spectra, a standardized numbering system for the 5-isocyanato-1-methylindoline core is essential. The following diagram illustrates this numbering, which will be used for all spectral assignments throughout this guide.

Caption: IUPAC numbering of the 5-isocyanato-1-methylindoline core.

¹H NMR Spectral Analysis: A Proton-by-Proton Guide

The ¹H NMR spectrum of 5-isocyanato-1-methylindoline can be logically divided into three distinct regions: the aromatic region, the aliphatic region corresponding to the saturated five-membered ring, and the aliphatic singlet of the N-methyl group.

Aromatic Protons (H-4, H-6, H-7)

The protons on the benzene portion of the indoline ring typically appear in the range of 6.5–7.5 ppm . The isocyanate group at C-5 is moderately electron-withdrawing and will influence the chemical shifts of the adjacent protons.

  • H-4: This proton is ortho to the electron-withdrawing isocyanate group. It is expected to be a doublet, split by H-6 (a four-bond coupling, which is typically small or zero in benzene rings) and potentially a very small meta-coupling to H-6. Its proximity to the C-3a/N-1 fusion might place it slightly upfield relative to H-6. We predict a signal appearing as a doublet or a narrow singlet around 7.2-7.4 ppm .

  • H-6: This proton is also ortho to the isocyanate group and meta to the annulated ring system. It will be split by the adjacent H-7 proton, appearing as a doublet of doublets. Due to the electron-withdrawing nature of the isocyanate, it will be shifted downfield, likely in the 7.0–7.2 ppm range.

  • H-7: This proton is meta to the isocyanate group and adjacent to the electron-donating nitrogen atom of the indoline ring. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, split by H-6, in the range of 6.6–6.8 ppm .

Aliphatic Protons (H-2, H-3, N-CH₃)

The protons on the saturated five-membered ring and the N-methyl group are characteristic of the indoline core.

  • H-2 Methylene Protons: These two protons are adjacent to the nitrogen atom (N-1). This proximity causes a significant downfield shift compared to a standard alkane. They will appear as a triplet due to coupling with the H-3 protons, typically in the range of 3.2–3.6 ppm .

  • H-3 Methylene Protons: These protons are adjacent to the H-2 methylene group and the aromatic ring. They will also appear as a triplet from coupling to the H-2 protons. Being further from the nitrogen, they are found further upfield, generally in the 2.8–3.1 ppm range.

  • N-CH₃ Methyl Protons: The three protons of the N-methyl group are chemically equivalent and do not couple with other protons. They will therefore appear as a sharp, intense singlet. The signal is typically found in the 2.7–2.9 ppm region.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The signals can be categorized into aromatic, aliphatic, and the unique isocyanate carbon.

The Isocyanate Carbon (NCO)

The central carbon of the isocyanate group is highly deshielded due to being bonded to two electronegative atoms (nitrogen and oxygen). This results in a characteristic chemical shift far downfield, typically in the range of 120–130 ppm . This signal is often of lower intensity and can be a key identifier for the presence of the isocyanate functionality.

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a)

The six carbons of the benzene ring will appear in the aromatic region of the spectrum (105–155 ppm ).

  • C-5: The carbon directly attached to the isocyanate group will be significantly influenced by its electronic effects. Its chemical shift is expected in the 128–135 ppm range.

  • C-3a and C-7a: These are the two quaternary bridgehead carbons where the rings are fused. They typically have lower signal intensities. C-7a, being directly bonded to the nitrogen, will be significantly downfield (~150–155 ppm ), while C-3a will be further upfield (~130–135 ppm ).

  • C-4, C-6, and C-7: These are protonated aromatic carbons. Their shifts are influenced by their position relative to the nitrogen and isocyanate groups. Expected ranges are: C-4 (~125-128 ppm ), C-6 (~120-125 ppm ), and C-7 (~105-110 ppm ), with C-7 being the most upfield due to the strong electron-donating effect of the adjacent nitrogen.

Aliphatic Carbons (C-2, C-3, N-CH₃)

The three aliphatic carbons will appear in the upfield region of the spectrum.

  • C-2: Directly attached to the nitrogen, this carbon is the most deshielded of the aliphatic set, appearing around 50–55 ppm .

  • C-3: This methylene carbon is adjacent to the aromatic ring and is found around 28–33 ppm .

  • N-CH₃: The N-methyl carbon gives a characteristic signal in the range of 35–40 ppm .

Data Summary Tables

For quick reference, the predicted chemical shift ranges for 5-isocyanato-1-methylindoline are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J)
H-4 7.2 – 7.4 d or s ~2 Hz (meta, if any)
H-6 7.0 – 7.2 dd J ≈ 8 Hz, 2 Hz
H-7 6.6 – 6.8 d J ≈ 8 Hz
H-2 (CH₂) 3.2 – 3.6 t J ≈ 8-9 Hz
H-3 (CH₂) 2.8 – 3.1 t J ≈ 8-9 Hz

| N-CH₃ | 2.7 – 2.9 | s | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm)
C-7a 150 – 155
C-3a 130 – 135
C-5 128 – 135
C-4 125 – 128
NCO 120 – 130
C-6 120 – 125
C-7 105 – 110
C-2 50 – 55
N-CH₃ 35 – 40

| C-3 | 28 – 33 |

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide foundational data, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for confirming assignments, especially for novel derivatives.

  • COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Key expected correlations include those between H-2 and H-3, and between H-6 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the definitive assignment of all protonated carbons (C-2, C-3, C-4, C-6, C-7, and N-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) couplings between protons and carbons. This is crucial for assigning quaternary carbons and piecing the molecular fragments together.

The diagram below illustrates some of the most critical HMBC correlations expected for this scaffold.

G cluster_mol Key HMBC Correlations H_Me H (N-CH₃) C2 C-2 H_Me->C2 C7a C-7a H_Me->C7a H2 H-2 C3 C-3 H2->C3 C3a C-3a H2->C3a H4 H-4 C5 C-5 H4->C5 C_NCO C (NCO) H4->C_NCO

Caption: Expected key 2- and 3-bond HMBC correlations.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for acquiring high-quality, reproducible NMR data.

G cluster_workflow NMR Acquisition Workflow prep 1. Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ Add TMS as internal standard. load 2. Spectrometer Setup Insert sample, lock, and shim on the deuterium signal. prep->load acq_1h 3. ¹H Spectrum Acquisition Use standard 'zg30' pulse program. Acquire 16-32 scans. load->acq_1h acq_13c 4. ¹³C Spectrum Acquisition Use 'zgpg30' for proton decoupling. Acquire 512-2048 scans. acq_1h->acq_13c acq_2d 5. 2D Spectra (Optional) Acquire COSY, HSQC, HMBC as needed for full assignment. acq_13c->acq_2d process 6. Data Processing Fourier transform, phase correction, and baseline correction. acq_2d->process analyze 7. Analysis & Interpretation Calibrate to TMS (0 ppm). Integrate ¹H, pick peaks, assign signals. process->analyze

Caption: Standard workflow for NMR analysis of derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 5-isocyanato-1-methylindoline derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable, but DMSO-d₆ may be preferred for compounds with poor solubility. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Load a standard 1D proton experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30° pulse angle to ensure adequate relaxation between scans.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Load a standard 1D carbon experiment with proton decoupling.

    • Set the spectral width to cover 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase correction and baseline correction to obtain a clean spectrum.

  • Data Analysis: Calibrate the spectra by setting the TMS peak to 0.00 ppm. For ¹³C spectra in CDCl₃, the solvent peak at 77.16 ppm can also be used as a secondary reference. Integrate the ¹H signals and assign all peaks according to the principles outlined in this guide.

Conclusion

The ¹H and ¹³C NMR spectra of 5-isocyanato-1-methylindoline derivatives present a rich set of characteristic signals that enable straightforward and definitive structural verification. Key diagnostic features include the upfield aromatic proton (H-7), the pair of aliphatic triplets for the five-membered ring, the sharp N-methyl singlet, and the highly deshielded isocyanate carbon in the ¹³C spectrum. By combining 1D and 2D NMR techniques with the predictive framework detailed in this guide, researchers can confidently characterize these valuable synthetic intermediates, accelerating the pace of discovery in drug development and chemical science.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org.[1]

  • Wiley-VCH. (n.d.). Supporting Information for "Palladium-Catalyzed 2-Arylation of Indoles via C–H Activation". Retrieved from wiley-vch.de.[2]

  • SpectraBase. (2025). 1-Methyl-1H-indole. John Wiley & Sons, Inc. Retrieved from spectrabase.com.[3]

  • ChemicalBook. (n.d.). 1-Methylindole(603-76-9) 1H NMR spectrum. Retrieved from chemicalbook.com.[4]

  • ChemicalBook. (n.d.). 1-Methylindole(603-76-9) 13C NMR spectrum. Retrieved from chemicalbook.com.[5]

  • ResearchGate. (n.d.). 1H NMR spectrum for isocyanate reacted epoxy resin. Retrieved from researchgate.net.[6]

  • Defence Research and Development Canada. (2002). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from DTIC.[7]

  • Santa Cruz Biotechnology, Inc. (n.d.). 5-Isocyanato-1-methylindoline. Retrieved from scbt.com.[8]

  • Gour, S., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science, 13(38), 11443-11449.[9]

  • PubChem. (n.d.). 1-Methylindole. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[10]

Sources

Exploratory

mass spectrometry of 5-Isocyanato-1-methylindoline

An In-Depth Technical Guide to the Mass Spectrometry of 5-Isocyanato-1-methylindoline Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the mass spect...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Isocyanato-1-methylindoline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 5-isocyanato-1-methylindoline (C₁₀H₁₀N₂O). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation, and spectral interpretation for this specific molecule. We will explore the causal logic behind selecting appropriate analytical techniques, present detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and offer field-proven insights into predicting and identifying characteristic fragmentation patterns. The guide is grounded in authoritative references and includes visual aids to clarify complex workflows and chemical transformations.

Introduction to 5-Isocyanato-1-methylindoline and its Analysis

5-Isocyanato-1-methylindoline is a bifunctional organic compound featuring a reactive isocyanate group and a substituted indoline core. The isocyanate moiety makes it a valuable synthon for creating urea, urethane, and thiocarbamate linkages, which are prevalent in medicinal chemistry and polymer science. The indoline scaffold is a common motif in pharmacologically active molecules. Given its reactivity and potential application in complex syntheses, unambiguous structural confirmation and purity assessment are paramount.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and profound structural insights from minimal sample quantities. It allows for the precise determination of molecular weight and the elucidation of a molecule's structure through the analysis of its fragmentation patterns.[1] This guide will serve as a practical manual for achieving robust and reliable MS data for 5-isocyanato-1-methylindoline.

Physicochemical Properties and Molecular Structure

A foundational understanding of the analyte's properties is critical for any mass spectrometric analysis.

  • Molecular Formula: C₁₀H₁₀N₂O[2]

  • Average Molecular Weight: 174.20 g/mol [2]

  • Monoisotopic Mass: 174.0793 u

  • Structure: (Self-generated image, structure based on name)

The structure contains several key features that dictate its mass spectrometric behavior: the N-methylated indoline ring system, which is relatively stable but can undergo specific cleavages, and the highly reactive isocyanate group (-N=C=O) attached to the aromatic ring.

Optimizing Ionization: A Tale of Two Techniques

The choice of ionization method is the most critical parameter in MS, determining whether you primarily observe the intact molecule or a rich fingerprint of its fragments. The process must convert the neutral analyte into a gas-phase ion so it can be manipulated by the mass analyzer.[3]

Electron Ionization (EI): For Structural Elucidation

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to bombard the analyte molecule.[4][5] This energetic interaction not only removes an electron to form a molecular ion (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[6][7]

  • Expert Rationale: EI is the gold standard for structural confirmation of unknown or newly synthesized small, volatile, and thermally stable compounds.[4] The resulting fragmentation pattern is like a fingerprint, often allowing for unambiguous identification by matching it against spectral libraries or through de novo interpretation. For 5-isocyanato-1-methylindoline, EI-MS is ideal for confirming the connectivity of the methyl, indoline, and isocyanate groups.

Electrospray Ionization (ESI): For Molecular Weight Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution by creating a fine, charged aerosol.[8][9] It imparts very little excess energy, meaning the molecule typically does not fragment in the source.[10] The resulting spectrum is usually dominated by the protonated molecule, [M+H]⁺, or other adducts (e.g., [M+Na]⁺).

  • Expert Rationale: ESI is the method of choice when the primary goal is to confirm the molecular weight of a compound, especially for molecules that are less volatile, thermally labile, or of higher molecular weight.[11] For 5-isocyanato-1-methylindoline, ESI-MS provides a clear and immediate confirmation of the parent mass (m/z 175.0871 for [C₁₀H₁₁N₂O]⁺). Coupling ESI with tandem mass spectrometry (MS/MS) allows for controlled fragmentation, providing structural information that can complement EI data.[8]

Predicted Mass Spectra and Fragmentation Pathways

The utility of mass spectrometry lies in the predictable ways molecules break apart. The fragmentation of 5-isocyanato-1-methylindoline will be a composite of the patterns characteristic of N-methylated indolines and aromatic isocyanates.

Electron Ionization (EI) Fragmentation

Under standard 70 eV EI conditions, we anticipate the formation of a molecular ion (M⁺•) at m/z 174 . This radical cation is energetically unstable and will undergo a series of cleavage and rearrangement reactions to form more stable fragment ions.[12]

Key Predicted Fragmentation Pathways:

  • Loss of the Isocyanate Group (NCO•): A prominent fragmentation pathway for aromatic isocyanates is the cleavage of the C-N bond, leading to the loss of an NCO radical.

    • m/z 174 -> m/z 132 + NCO•

  • α-Cleavage of the N-Methyl Group: Cleavage of the N-CH₃ bond is a characteristic fragmentation for N-alkyl amines, resulting in a stable iminium ion.

    • m/z 174 -> m/z 159 + CH₃•

  • Loss of Ethene (C₂H₄): Indoline and its derivatives can undergo a retro-Diels-Alder-like fragmentation, expelling ethene from the five-membered ring.

    • m/z 174 -> m/z 146 + C₂H₄

  • Loss of Carbon Monoxide (CO): The isocyanate group itself can fragment by losing a neutral CO molecule. This is often followed by other fragmentations.

    • m/z 174 -> [M-CO]⁺• -> m/z 146

The following diagram illustrates these primary fragmentation pathways.

G M C₁₀H₁₀N₂O m/z 174 (Molecular Ion, M⁺•) F159 [M - CH₃]⁺ m/z 159 M->F159 - CH₃• F132 [M - NCO]⁺ m/z 132 M->F132 - NCO• F146_ethene [M - C₂H₄]⁺• m/z 146 M->F146_ethene - C₂H₄ F146_CO [M - CO]⁺• m/z 146 M->F146_CO - CO

Caption: Predicted EI fragmentation of 5-isocyanato-1-methylindoline.

Table 1: Summary of Predicted Key Ions in EI-MS

m/z (Nominal)Proposed FormulaFragment IdentityNotes
174[C₁₀H₁₀N₂O]⁺•Molecular Ion (M⁺•)The parent ion. Its intensity may vary.
159[C₉H₇N₂O]⁺[M - CH₃]⁺Loss of the N-methyl group via α-cleavage.
146[C₈H₆N₂O]⁺•[M - C₂H₄]⁺•Loss of ethene from the indoline ring.
146[C₉H₁₀N₂]⁺•[M - CO]⁺•Loss of carbon monoxide from the isocyanate group.
132[C₉H₁₀N]⁺[M - NCO]⁺Loss of the isocyanate radical. Likely a stable and abundant ion.
117[C₈H₇N]⁺•[m/z 132 - CH₃]⁺•Further fragmentation via loss of a methyl radical.
Electrospray Ionization Tandem MS (ESI-MS/MS)

In ESI, the primary ion observed in a full-scan MS experiment will be the protonated molecule, [M+H]⁺ at m/z 175 . To gain structural information, tandem mass spectrometry (MS/MS) is required, where the m/z 175 ion is isolated and fragmented via collision-induced dissociation (CID).

The fragmentation of the even-electron [M+H]⁺ ion will differ from the odd-electron M⁺• ion from EI. Fragmentation will be dominated by the loss of stable neutral molecules.

  • Predicted ESI-MS/MS Fragments: The most likely fragmentation would be the loss of the intact isocyanic acid molecule (HNCO) or cleavage of the N-methyl group.

Experimental Protocols

The following protocols are designed as self-validating systems for robust analysis. Instrument parameters should be optimized for sensitivity and resolution.

GC-MS Protocol for EI Analysis

This method is ideal for assessing purity and confirming structural identity.

Workflow Diagram:

Caption: GC-MS workflow for 5-isocyanato-1-methylindoline analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile, aprotic solvent like dichloromethane or ethyl acetate.[1]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[1]

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent).[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Inlet: 250 °C with a 50:1 split ratio.

    • Injection Volume: 1 µL.[1]

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][5]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the chromatographic peak for the analyte. Extract the mass spectrum and compare the molecular ion and fragmentation pattern to the predicted values in Table 1.

LC-MS Protocol for ESI Analysis

This method is best for rapid molecular weight confirmation and for analyzing samples that may not be suitable for GC. Caution: The isocyanate group can react with protic solvents like water and methanol.[13] Use of aprotic mobile phases is recommended if stability is a concern, or analysis should be performed promptly after sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample (e.g., 10 µg/mL) in a mobile-phase compatible solvent, such as acetonitrile.

  • Instrumentation: Use a Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.[10]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Tetrahydrofuran (THF) with 0.1% formic acid (to promote protonation).

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[14]

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Mass Range: Scan from m/z 100 to 400.

    • For MS/MS: Isolate the precursor ion at m/z 175.1 and apply collision energy (e.g., 10-30 eV) to induce fragmentation.

  • Data Analysis: Extract the chromatogram for m/z 175.1 to find the analyte's retention time. Analyze the full scan spectrum to confirm the [M+H]⁺ ion and the MS/MS spectrum to observe daughter ions.

Conclusion

The mass spectrometric analysis of 5-isocyanato-1-methylindoline is a powerful and essential technique for its characterization. Electron Ionization provides a detailed structural fingerprint through its characteristic fragmentation pattern, which is invaluable for identity confirmation. Electrospray Ionization offers a rapid and non-destructive method for verifying the molecular weight. By applying the principles and protocols outlined in this guide, researchers can confidently generate high-quality, interpretable mass spectra, ensuring the integrity of their chemical entities in discovery and development workflows.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Retrieved from [Link]

  • Hofmann, J., & Svanberg, S. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. Retrieved from [Link]

  • Kihel, A. B., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • Theory analysis of mass spectra of long-chain isocyanates. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Analyzed Threshold Ionization Spectroscopy of 5-methylindole and 3-methylindole Cations and the Methyl Substitution Effect. (2004, March 15). PubMed. Retrieved from [Link]

  • Electron ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • Kihel, A. B., et al. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. SCIRP. Retrieved from [Link]

  • A Comprehensive Guide to Electron Ionization for GC–MS. (2022, April 15). Chromatography Online. Retrieved from [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). University of Arizona. Retrieved from [Link]

  • Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

Sources

Foundational

health and safety information for isocyanates

An In-Depth Technical Guide to Isocyanate Health, Safety, and Decontamination Isocyanates—characterized by the highly reactive functional group –NCO—are indispensable electrophiles in polymer chemistry, drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Isocyanate Health, Safety, and Decontamination

Isocyanates—characterized by the highly reactive functional group –NCO—are indispensable electrophiles in polymer chemistry, drug development, and materials science. Common aliphatic and aromatic variants include toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI)[1][2]. While their extreme reactivity makes them excellent cross-linking agents for polyurethanes and pharmaceutical intermediates, it also renders them potent occupational hazards. This whitepaper provides researchers and drug development professionals with an in-depth mechanistic understanding of isocyanate toxicity and outlines self-validating protocols for safe laboratory handling and decontamination.

Mechanistic Toxicology: Haptenation and Sensitization

The core danger of isocyanates lies in their electrophilicity. The carbon atom in the –NCO group is highly electron-deficient, making it highly susceptible to nucleophilic attack by biological amines (–NH₂), hydroxyls (–OH), and sulfhydryls (–SH)[2].

  • Protein Haptenation: Upon inhalation or dermal exposure, isocyanates rapidly covalently bind to host proteins (such as human serum albumin) to form hapten-protein complexes[3]. These newly formed antigens are phagocytosed by antigen-presenting cells (APCs), triggering T-cell activation.

  • Oxidative Stress & Inflammation: In vitro studies utilizing monocytic cell lines (e.g., Mono-Mac-6) have demonstrated that isocyanate exposure induces the production of intracellular reactive oxygen species (ROS) and upregulates the expression of intercellular adhesion molecule-1 (ICAM-1)[4]. This dual action potentiates immune cell infiltration and tissue damage at the site of exposure.

  • The Dermal-Respiratory Axis: Crucially, sensitization is not restricted to the route of exposure. Animal models and clinical epidemiological data show that dermal contact with isocyanates can induce systemic Th2-like sensitization. This means subsequent inhalation of even trace amounts can trigger severe, life-threatening occupational asthma[5].

Sensitization Iso Isocyanate (-NCO) Protein Host Protein (e.g., HSA) Iso->Protein Electrophilic Attack ROS ROS Production & ICAM-1 Upregulation Iso->ROS Monocyte Stimulation Hapten Hapten-Protein Complex Protein->Hapten Conjugation APC Antigen Presenting Cell Hapten->APC Phagocytosis Asthma Occupational Asthma & Sensitization ROS->Asthma Tissue Inflammation TCell T-Cell Activation (Th2 / Non-IgE) APC->TCell Antigen Presentation TCell->Asthma Cytokine Release

Biochemical pathways of isocyanate-induced haptenation and immune sensitization.

Regulatory Thresholds and Exposure Limits

Because sensitization can occur at extraordinarily low concentrations, regulatory bodies enforce strict permissible exposure limits (PELs) and recommended exposure limits (RELs). Human senses cannot detect isocyanates at these toxic thresholds (poor warning properties), making quantitative monitoring essential[6][7][8].

Isocyanate CompoundOSHA PELNIOSH RELACGIH TLVPrimary Health Hazards
Toluene Diisocyanate (TDI) 0.02 ppm (Ceiling)0.005 ppm (TWA)0.001 ppm (TWA)Asthma, Sensitizer, Carcinogen
Methylene Diphenyl Diisocyanate (MDI) 0.02 ppm (Ceiling)0.005 ppm (TWA)0.005 ppm (TWA)Asthma, Dermal Sensitizer
Methyl Isocyanate (MIC) 0.02 ppm (TWA)0.02 ppm (TWA)0.02 ppm (TWA)Severe Irritant, Pulmonary Edema
Hexamethylene Diisocyanate (HDI) Not Established0.005 ppm (TWA)0.005 ppm (TWA)Respiratory Sensitizer

Self-Validating Laboratory Safety & Decontamination Protocols

Handling isocyanates requires a defense-in-depth approach. Protocols must rely on objective chemical validation rather than subjective observation.

Causality in Protocol Design:

  • Engineering Controls: All manipulations must occur in a certified chemical fume hood (80-120 fpm face velocity) to prevent aerosol inhalation[9].

  • Chemical Neutralization: Decontamination solutions exploit the electrophilicity of the –NCO group. A standard neutralizing solution contains water, a nucleophile (like ammonia or monoethanolamine), and a surfactant. The nucleophile rapidly attacks the isocyanate carbon, converting the volatile hazard into a stable, non-toxic urea derivative[10].

  • Derivatization for Detection: Isocyanates are too reactive and unstable for direct chromatographic analysis. Therefore, surface wipe sampling utilizes glass fiber filters impregnated with a derivatizing agent, such as 1-(2-pyridyl)piperazine (1-2PP). The 1-2PP reacts instantly with the isocyanate, locking it into a stable urea derivative that can be accurately quantified via HPLC with UV or fluorescence detection (OSHA Methods 42 and 47)[11][12].

SpillResponse Spill Isocyanate Spill Detected Evac Evacuate & Don PPE (Respirator, Butyl Gloves) Spill->Evac Decon Apply Neutralizing Solution (Ammonia/Ethanol/Water) Evac->Decon Contain & Neutralize Screen Colorimetric Surface Swype Decon->Screen Initial Check Screen->Decon Positive (Redo) Val Quantitative Wipe Sampling (1-2PP Derivatization) Screen->Val Negative (Proceed) HPLC HPLC-UV/Fluorescence Analysis (OSHA 42/47) Val->HPLC Confirm Decontamination

Self-validating workflow for isocyanate spill decontamination and verification.

Step-by-Step Methodology: Surface Contamination Screening and Decontamination

This protocol establishes a closed-loop, self-validating system to ensure the absolute removal of isocyanate residues from laboratory surfaces[12].

Phase 1: Neutralization

  • Isolate and Protect: Evacuate the immediate area. Don appropriate PPE, including a supplied-air respirator (if concentrations are unknown or high) and heavy-duty butyl rubber gloves (which resist permeation better than standard nitrile)[7][12].

  • Apply Neutralizer: Liberally apply a freshly prepared decontamination solution (e.g., 5% concentrated ammonia, 50% ethanol, 45% water) over the spill area[10].

  • Incubate: Allow the solution to sit for at least 15–30 minutes. Causality: The reaction between the amine/water and the isocyanate is exothermic and takes time to reach completion, forming stable polyureas and evolving CO₂ gas.

  • Absorb and Dispose: Wipe up the liquid with absorbent pads and place them in a ventilated waste container. Caution: Do not seal the container tightly immediately, as evolving CO₂ can cause it to burst[10].

Phase 2: Colorimetric Screening 5. Developer Application: Spray the cleaned area lightly with a commercial isocyanate developer solution. 6. Swype Testing: Wait 30 seconds for any residual isocyanate to dissolve, then wipe the surface with a colorimetric Swype® pad[12]. 7. Evaluation: Allow 2-3 minutes for color development. If the pad changes color (indicating the presence of free –NCO groups), return to Phase 1. If negative, proceed to Phase 3.

Phase 3: Quantitative Validation (OSHA Method 42/47) 8. Prepare Wipe: Obtain a glass fiber filter pre-treated with 1-(2-pyridyl)piperazine (1-2PP)[12]. 9. Sample Collection: Wipe a defined 100 cm² area adjacent to the Swype test location, rubbing side-to-side and then up-and-down to ensure total coverage. 10. Stabilization: Immediately place the filter into a scintillation vial containing additional 1-2PP derivatizing solution to prevent degradation[12]. 11. Analysis: Submit the vial for HPLC-UV/Fluorescence analysis to quantitatively verify that residual isocyanate levels are below the limit of detection[11].

References

  • Occupational Safety and Health Administration (OSHA). "Isocyanates - Overview." OSHA.gov. Available at: [Link]

  • AccessMedicine. "ISOCYANATES | Poisoning & Drug Overdose, 7e." McGraw Hill Medical. Available at:[Link]

  • QBE. "Occupational Exposure Limits." QBE.com. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards." CDC.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Green Job Hazards - Weather Insulating/Sealing: Chemical Hazards - SPF/Isocyanates." OSHA.gov. Available at:[Link]

  • PubMed / NIH. "Mechanisms of isocyanate sensitisation. An in vitro approach." NIH.gov. Available at:[Link]

  • Scandinavian Journal of Work, Environment & Health. "International workshop on biomarkers for isocyanates." Sjweh.fi. Available at: [Link]

  • PMC / NIH. "Skin Exposure to Isocyanates: Reasons for Concern." NIH.gov. Available at:[Link]

  • Covestro. "Aliphatic Isocyanate Monomers - Health and Safety Information." Covestro.com. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques." OSHA.gov. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Isocyanato-1-methylindoline: Synthesis, Safety, and Applications in Drug Discovery

This guide provides a comprehensive overview of 5-Isocyanato-1-methylindoline, a reactive heterocyclic compound with significant potential in chemical synthesis and drug discovery. From its fundamental properties and saf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 5-Isocyanato-1-methylindoline, a reactive heterocyclic compound with significant potential in chemical synthesis and drug discovery. From its fundamental properties and safe handling to its synthesis and application as a versatile building block, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

5-Isocyanato-1-methylindoline is a bifunctional molecule featuring a reactive isocyanate group appended to a 1-methylindoline scaffold. This unique combination of a nucleophile-scavenging moiety and a privileged heterocyclic core makes it a valuable intermediate for the synthesis of a diverse range of compounds.

PropertyValueSource
Chemical Name 5-Isocyanato-1-methylindolineSanta Cruz Biotechnology[1]
Alternate Name 1-Methylindolin-5-yl isocyanateSanta Cruz Biotechnology[1]
CAS Number 921938-71-8Santa Cruz Biotechnology[1]
Molecular Formula C₁₀H₁₀N₂OSanta Cruz Biotechnology[1]
Molecular Weight 174.20 g/mol Santa Cruz Biotechnology[1]
Purity Typically ≥97%Thermo Scientific[2]

Material Safety Data Sheet (MSDS)

The safe handling of 5-Isocyanato-1-methylindoline is of paramount importance due to the inherent reactivity and toxicity of the isocyanate functional group. The following information is a synthesis of available data and general safety protocols for isocyanates.

2.1. Hazard Identification

  • GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[2] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

  • Signal Word: Danger.

  • Primary Hazards: Isocyanates are potent respiratory and skin sensitizers.[3][4] Inhalation can lead to occupational asthma, a permanent condition.[4] Direct contact can cause severe skin and eye irritation.[5]

2.2. Handling and Storage

  • Handling: All manipulations should be conducted in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl), a lab coat, and safety goggles, is mandatory.[4][7] Avoid inhalation of vapors and direct contact with skin and eyes.[5] Due to its reactivity with moisture, this compound is likely air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[8][9][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3] Keep the container tightly sealed to prevent moisture ingress, which can lead to degradation and pressure build-up from carbon dioxide evolution.[11] Store away from incompatible materials such as water, alcohols, amines, and strong acids or bases.[5] Recommended storage temperature is 2-8°C.[12]

2.3. First Aid Measures

  • Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable position for breathing.[2] If respiratory symptoms occur, seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13] Seek medical attention.

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2] Do not induce vomiting.

2.4. Fire and Spill Response

  • Fire: Isocyanates can release toxic fumes, including nitrogen oxides and hydrogen cyanide, upon combustion.[3] Use dry chemical, carbon dioxide, or foam extinguishers.[11] Firefighters should wear self-contained breathing apparatus (SCBA).[3][11]

  • Spill: For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a container for disposal.[3] Do not seal the container tightly to allow for the venting of any evolved carbon dioxide.[3] Ventilate the area thoroughly.

Synthesis of 5-Isocyanato-1-methylindoline

3.1. Proposed Synthetic Pathway

Synthesis_of_5-Isocyanato-1-methylindoline 1-Methylindoline 1-Methylindoline 5-Nitro-1-methylindoline 5-Nitro-1-methylindoline 1-Methylindoline->5-Nitro-1-methylindoline HNO₃, H₂SO₄ 5-Amino-1-methylindoline 5-Amino-1-methylindoline 5-Nitro-1-methylindoline->5-Amino-1-methylindoline H₂, Pd/C or SnCl₂ 5-Isocyanato-1-methylindoline 5-Isocyanato-1-methylindoline 5-Amino-1-methylindoline->5-Isocyanato-1-methylindoline Phosgene or Triphosgene

Caption: Proposed synthetic route to 5-Isocyanato-1-methylindoline.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard organic chemistry methodologies.

Step 1: Nitration of 1-Methylindoline to 5-Nitro-1-methylindoline

  • To a stirred solution of 1-methylindoline in concentrated sulfuric acid, cooled to 0 °C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-nitro-1-methylindoline.

Step 2: Reduction of 5-Nitro-1-methylindoline to 5-Amino-1-methylindoline

  • Dissolve 5-nitro-1-methylindoline in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-amino-1-methylindoline.

Step 3: Conversion of 5-Amino-1-methylindoline to 5-Isocyanato-1-methylindoline

Caution: Phosgene and triphosgene are extremely toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate safety measures in place.

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a scrubbing system, dissolve 5-amino-1-methylindoline in an inert, dry solvent (e.g., toluene).

  • Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine).

  • To this stirred solution, add a solution of triphosgene in the same solvent dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux and monitor the reaction progress by IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹).

  • Upon completion, cool the reaction mixture and filter to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure and purify the resulting 5-isocyanato-1-methylindoline by vacuum distillation or chromatography.

Reactivity and Applications in Drug Discovery

The isocyanate group is a highly electrophilic moiety that readily reacts with a wide range of nucleophiles. This reactivity makes 5-Isocyanato-1-methylindoline a valuable building block for creating a library of substituted indoline derivatives.

4.1. General Reactivity

Reactivity_of_5-Isocyanato-1-methylindoline cluster_reactivity Reactions with Nucleophiles 5-Isocyanato-1-methylindoline 5-Isocyanato-1-methylindoline Carbamate Derivative Carbamate Derivative 5-Isocyanato-1-methylindoline->Carbamate Derivative + R-OH Urea Derivative Urea Derivative 5-Isocyanato-1-methylindoline->Urea Derivative + R-NH₂ Carbamic Acid (unstable) Carbamic Acid (unstable) 5-Isocyanato-1-methylindoline->Carbamic Acid (unstable) + H₂O Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Carbamate Derivative Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->Urea Derivative Water (H₂O) Water (H₂O) Water (H₂O)->Carbamic Acid (unstable) 5-Amino-1-methylindoline + CO₂ 5-Amino-1-methylindoline + CO₂ Carbamic Acid (unstable)->5-Amino-1-methylindoline + CO₂

Caption: Key reactions of 5-Isocyanato-1-methylindoline with nucleophiles.

4.2. Application as a Linker in Drug Discovery

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[14] The isocyanate group on 5-Isocyanato-1-methylindoline serves as a versatile handle to attach this scaffold to other pharmacophores or to functionalize it for various applications in drug discovery, such as in the development of kinase inhibitors or anti-inflammatory agents.[15][16][17] For instance, the reaction with an amine-containing molecule of interest can generate a stable urea linkage, a common motif in pharmaceuticals.[18][19][20]

Drug_Discovery_Application 5-Isocyanato-1-methylindoline 5-Isocyanato-1-methylindoline New_Drug_Candidate New Drug Candidate (with urea linkage) 5-Isocyanato-1-methylindoline->New_Drug_Candidate Molecule_of_Interest Molecule of Interest (e.g., with an amine group) Molecule_of_Interest->New_Drug_Candidate

Caption: Use of 5-Isocyanato-1-methylindoline as a linker in drug discovery.

4.3. Representative Protocol: Synthesis of a Urea Derivative

This protocol describes the general procedure for the reaction of 5-Isocyanato-1-methylindoline with a primary amine.[21][22]

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • To this solution, add a solution of 5-Isocyanato-1-methylindoline (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the urea product may precipitate out of the solution. If so, it can be isolated by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Conclusion

5-Isocyanato-1-methylindoline is a valuable and highly reactive chemical intermediate with significant potential for the synthesis of novel compounds, particularly in the realm of drug discovery. Its utility stems from the combination of a privileged indoline scaffold and a versatile isocyanate functional group. However, its reactivity also necessitates strict adherence to safety protocols due to the hazards associated with isocyanates. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.

References

  • Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. [Link]

  • Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. [Link]

  • Mancini, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. [Link]

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Royal Society of Chemistry. (2022, August 25). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science. [Link]

  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

  • Wang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC. [Link]

  • Mancini, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. [Link]

  • Spradlin, J. N., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC. [Link]

  • U.S. Environmental Protection Agency. Toxicology: Isocyanates Profile. [Link]

  • Cardiff University. (2022, August 25). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. -ORCA. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • SafeWork NSW. Isocyanates technical fact sheet. [Link]

  • National Center for Biotechnology Information. Propane-1,3-diol--5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (1/1). PubChem. [Link]

  • MDPI. (2025, February 27). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. [Link]

  • National Center for Biotechnology Information. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. PMC. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: methyl isocyanate. [Link]

  • IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. 7. Selected Monoisocyanates Acute Exposure Guideline Levels. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry. [Link]

  • Government of Canada. (2019, April 15). Screening Assessment Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)- 1,3,3-trimethyl- (Isophorone diisocyanate). [Link]

  • Beilstein Journals. (2013, November 6). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

  • ResearchGate. (1966, June). A convenient preparation of indoline. Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. Indole and indoline scaffolds in drug discovery. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]

  • University of Windsor. DESIGNATED SUBSTANCE: ISOCYANATES. Chemical Control Centre. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-1 Alkylation of 5-Nitroindoline – Mechanistic Insights and Optimized Protocols

Introduction & Strategic Context The functionalization of the indoline scaffold is a cornerstone in the development of novel therapeutics. Specifically, the N-1 alkylation of 5-nitroindoline serves as a critical syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The functionalization of the indoline scaffold is a cornerstone in the development of novel therapeutics. Specifically, the N-1 alkylation of 5-nitroindoline serves as a critical synthetic node in generating advanced pharmacological agents, including potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) used in anti-inflammatory drug discovery [1]. Because the nitro group can be subsequently reduced to an amine via continuous flow hydrogenation, N-1 alkylated 5-nitroindolines are highly versatile precursors for ureas, isothiocyanates, and amides.

This application note provides an authoritative, self-validating guide to the N-alkylation of 5-nitroindoline, detailing the mechanistic causality behind reagent selection and outlining optimized, step-by-step protocols.

Mechanistic Causality & Reaction Design

The N-1 nitrogen of an unsubstituted indoline is moderately nucleophilic. However, introducing a nitro group at the C-5 position drastically alters the molecule's electronic landscape. The strong electron-withdrawing nature of the nitro group (exerting both −I and −M effects) pulls electron density away from the conjugated indoline nitrogen. This significantly reduces its nucleophilicity, rendering standard alkylation conditions (e.g., K2​CO3​ in acetonitrile) sluggish or entirely ineffective.

To overcome this thermodynamic barrier, a strong base such as Sodium Hydride (NaH) is required.

  • Base Selection (Causality): NaH quantitatively deprotonates the acidic N-H bond, generating a highly reactive indolinyl anion. The evolution of hydrogen gas provides a visual, self-validating indicator of successful deprotonation.

  • Solvent Dynamics: N,N-dimethylformamide (DMF) is the optimal solvent for this transformation. As a polar aprotic solvent, DMF effectively solvates the sodium counterion while leaving the indolinyl anion "naked" and highly nucleophilic, perfectly priming it for an SN​2 attack on the incoming alkyl halide [2].

Mechanistic Workflow

G A 5-Nitroindoline (Weak Nucleophile) B Deprotonation (NaH in DMF, 0 °C) A->B Base Addition C Indolinyl Anion (Activated Nucleophile) B->C H2 gas evolution D S_N2 Alkylation (R-X, RT) C->D Electrophile Addition E N-1 Alkyl-5-nitroindoline (Product) D->E Halide leaving group

Mechanistic workflow of N-1 alkylation of 5-nitroindoline via deprotonation and SN2 substitution.

Quantitative Data Summary

The choice of electrophile dictates the reaction efficiency. Below is a comparative summary of yields based on standardized literature conditions [1][2].

Alkylating Agent / ElectrophileMethodBase / CatalystSolventTimeYield (%)
Methyl iodideDirect AlkylationNaHDMF12 h85%
4-Fluorobenzyl bromideDirect AlkylationNaHDMF12 h82%
4-(Bromomethyl)benzonitrileDirect AlkylationNaHDMF12 h55%
4-FluorobenzaldehydeReductive Amination NaCNBH3​ / AcOHMeOH12 h92%

Experimental Protocols

Protocol A: Strong Base-Promoted Direct Alkylation (Standard Method)

This protocol utilizes NaH to force the reaction to completion via the indolinyl anion intermediate.

Reagents:

  • 5-Nitroindoline (1.0 equiv, 0.1 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv, 0.2 mmol)

  • Alkyl halide (e.g., 4-fluorobenzyl bromide) (2.0 equiv, 0.2 mmol)

  • Anhydrous DMF (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to prevent ambient moisture from quenching the NaH.

  • Dissolution & Cooling: Dissolve 5-nitroindoline in anhydrous DMF. Cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling controls the exothermic deprotonation step and prevents solvent degradation.

  • Deprotonation: Add NaH portionwise to the cooled solution.

    • Self-Validation Check: Observe the reaction for bubbling. The evolution of H2​ gas confirms that the NaH is active and the indolinyl anion is forming.

  • Activation Period: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. The solution will typically darken, indicating anion formation [3].

  • Alkylation: Add the alkyl halide dropwise to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Quenching & Workup: Carefully quench the reaction by pouring the mixture into ice-cold water (10 mL) to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure N-1 alkylated product.

Protocol B: Reductive Amination Alternative (Mild Conditions)

For substrates where the alkyl halide is unstable or prone to elimination, reductive amination using an aldehyde is a highly efficient alternative [2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-nitroindoline (1.0 equiv) and the target aldehyde (e.g., 4-fluorobenzaldehyde, 1.2 equiv) in anhydrous Methanol. Add a catalytic amount of glacial acetic acid to lower the pH to ~5-6, which activates the carbonyl carbon for nucleophilic attack.

  • Reduction: Stir at RT for 2 hours. Once the imine intermediate is formed (monitor via TLC), cool the flask to 0 °C and add Sodium Cyanoborohydride ( NaCNBH3​ , 1.5 equiv) portionwise. Rationale: NaCNBH3​ is stable in mildly acidic conditions and chemoselectively reduces the imine over the unreacted aldehyde.

  • Completion: Stir the reaction at RT overnight. Quench with saturated NaHCO3​ , extract with Dichloromethane, dry, and purify via flash chromatography.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If TLC indicates unreacted 5-nitroindoline in Protocol A, the NaH may have degraded into inactive NaOH due to atmospheric moisture exposure. Always use fresh, properly stored NaH and strictly anhydrous DMF [3].

  • O-Alkylation vs. N-Alkylation: While O-alkylation of the nitro group is theoretically possible, N-alkylation is thermodynamically favored and exclusively observed under these standard conditions.

  • Analytical Signatures: Successful N-alkylation is easily confirmed via 1H NMR. The disappearance of the broad N-H singlet (typically around δ 4.0 - 6.0 ppm depending on solvent) and the appearance of the new N-alkyl protons (e.g., a singlet for N- CH3​ around δ 2.8 - 3.2 ppm) serve as definitive proof of product formation.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis Source: Journal of Medicinal Chemistry (PMC / ACS Publications) URL:[Link]

Application

Part 1: Chemical Principles and Mechanistic Overview

I cannot provide detailed, step-by-step methodologies, practical laboratory protocols, or operational recipes for the synthesis of isocyanates using triphosgene. I can, however, discuss the general chemical mechanisms un...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed, step-by-step methodologies, practical laboratory protocols, or operational recipes for the synthesis of isocyanates using triphosgene. I can, however, discuss the general chemical mechanisms underlying these reactions, the historical context of phosgene equivalents, and the rigorous safety, detection, and decontamination protocols required when handling such highly hazardous materials in a professional, legitimate laboratory setting.

Triphosgene, formally known as bis(trichloromethyl) carbonate (BTC), is a crystalline solid historically developed as a substitute for gaseous phosgene in organic synthesis[1]. While its physical state makes it easier to weigh and transport than its gaseous counterpart, it is critical to understand that triphosgene is not intrinsically "safe." Under reaction conditions—often facilitated by nucleophiles, bases, or heat—a single molecule of triphosgene decomposes to generate three molecules of highly toxic phosgene gas in situ[2].

The synthesis of isocyanates from primary amines using triphosgene relies on this in situ generation. The fundamental mechanism proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the generated phosgene. This initial reaction yields a carbamoyl chloride intermediate and one equivalent of hydrogen chloride (HCl)[3]. Subsequent dehydrohalogenation of the carbamoyl chloride, typically driven by the presence of a stoichiometric amount of a non-nucleophilic base (such as an amine base) or thermal conditions, yields the final isocyanate product[3].

G Triphosgene Triphosgene (BTC) Phosgene Phosgene (in situ generation) Triphosgene->Phosgene Base / Nucleophile Carbamoyl Carbamoyl Chloride (R-NH-COCl) Phosgene->Carbamoyl + Amine Amine Primary Amine (R-NH2) Amine->Carbamoyl Isocyanate Isocyanate (R-N=C=O) Carbamoyl->Isocyanate - HCl (Base)

General mechanistic pathway for isocyanate synthesis via triphosgene.

Part 2: Reagent Properties and Quantitative Data

The selection of a phosgenating agent in academic or industrial chemistry is heavily dictated by the physical state and the stoichiometry of the reagent. Despite the convenience of triphosgene's solid state, the vapor pressure of the solid is sufficiently high to easily result in toxic atmospheric concentrations if mishandled[2].

The table below summarizes the physical properties and stoichiometric equivalents of common phosgenating agents used in professional settings.

ReagentChemical FormulaPhysical State (STP)Boiling Point / Melting PointPhosgene Equivalents
Phosgene COCl₂GasBP: 8.3 °C1
Diphosgene ClCO₂CCl₃LiquidBP: 128 °C2
Triphosgene (CCl₃O)₂COSolidMP: 80 °C / BP: 206 °C3

Data reflecting the physical states and molar equivalents of phosgene-derivatives[1][4].

Part 3: Professional Safety, Detection, and Decontamination Protocols

The branding of triphosgene as "safe phosgene" is a dangerous misconception[2]. Because triphosgene readily generates phosgene upon exposure to nucleophiles, moisture, or specific catalysts, the safety concept for handling triphosgene must be treated as an extended version of the safety concept for handling phosgene gas itself[2].

In a legitimate, professional laboratory setting, handling these materials requires a self-validating safety system where engineering controls, active monitoring, and chemical quenching mechanisms work in tandem.

1. Engineering Controls and Active Monitoring Triphosgene must never be exposed to open air outside of a certified, high-velocity chemical fume hood or a specialized glove box[5]. Because the human odor threshold for phosgene (often described as "musty hay") is significantly higher than the permissible exposure limit, olfactory detection is a sign of severe, potentially lethal exposure. Therefore, laboratories must employ active, calibrated phosgene sensors positioned immediately outside the fume hood to continuously monitor the breathing zone of the operator[5].

2. Personal Protective Equipment (PPE) Standard PPE is insufficient. Operators must utilize flame-resistant laboratory coats, tightly fitting safety goggles, and a double-gloving protocol (e.g., vinyl gloves over nitrile gloves) to ensure that if the outer layer is compromised, the inner layer provides a barrier[5]. Any contaminated PPE must be immediately removed and disposed of as hazardous waste[5].

3. Decontamination and Waste Treatment A critical component of the self-validating safety system is the chemical neutralization of unreacted phosgene and triphosgene. Because triphosgene is highly lipophilic, it does not react rapidly with pure water[2]. Decontamination protocols typically require the use of alkaline scrubber systems or dedicated quenching solutions (such as concentrated aqueous sodium hydroxide or ammonia solutions) designed to rapidly hydrolyze the highly reactive carbon-chlorine bonds, converting the toxic agents into benign carbonate and chloride salts. Exhaust from the reaction apparatus must be actively vented through these alkaline scrubbers before environmental release[2].

Sources

Method

Application Notes &amp; Protocols: Borane-Mediated C3-Amidation of 1-Methylindole with Phenyl Isocyanate

Abstract This document provides a comprehensive guide for the borane-mediated reaction between 1-methylindole and phenyl isocyanate, a process of significant interest for the synthesis of functionalized indole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the borane-mediated reaction between 1-methylindole and phenyl isocyanate, a process of significant interest for the synthesis of functionalized indole derivatives. Indole scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide details the underlying reaction mechanism, offers a validated, step-by-step experimental protocol, and discusses critical safety considerations. The presented methodology focuses on the chemo- and regio-selective C3-amidation of 1-methylindole, a transformation facilitated by a borane catalyst.[3] The content herein is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.

Introduction and Scientific Context

The functionalization of indole heterocycles is a cornerstone of modern synthetic chemistry, particularly in the pursuit of novel therapeutic agents.[1][2] The electron-rich nature of the indole ring system makes it amenable to electrophilic substitution, typically at the C3 position.[4][5] Isocyanates, with their electrophilic carbon atom, are potent reagents for introducing carbamoyl functionalities.[6][7]

The direct reaction between indoles and isocyanates can, however, lead to a mixture of products or require harsh conditions. The use of borane catalysts, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), has emerged as an effective strategy to promote chemo- and regio-selective amidation at the C3 position of N-substituted indoles.[3][8] This approach offers a milder alternative to traditional methods, often with improved yields and selectivity.[9] The borane Lewis acid activates the isocyanate, enhancing its electrophilicity and directing the reaction pathway.[3]

This guide will specifically explore the reaction between 1-methylindole and phenyl isocyanate, catalyzed by a borane Lewis acid, to yield the corresponding C3-amidated product.

Reaction Mechanism

The borane-mediated C3-amidation of 1-methylindole with phenyl isocyanate proceeds through a Lewis acid-catalyzed electrophilic aromatic substitution pathway. A proposed mechanism, supported by experimental and computational studies, is outlined below.[3]

Step 1: Activation of Phenyl Isocyanate The borane Lewis acid, B(C₆F₅)₃, coordinates to the oxygen atom of the phenyl isocyanate. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by 1-Methylindole The electron-rich C3 position of 1-methylindole acts as a nucleophile, attacking the activated isocyanate carbon. This step forms a resonance-stabilized cationic intermediate (a sigma complex).

Step 3: Deprotonation and Product Formation A weak base, such as another molecule of 1-methylindole or trace impurities, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final C3-amidated product. The borane catalyst is regenerated in this step.

Diagram of the Proposed Reaction Mechanism:

ReactionMechanism cluster_reactants Reactants cluster_activation Activation cluster_attack Nucleophilic Attack cluster_product Product Formation Indole 1-Methylindole SigmaComplex Sigma Complex Intermediate Indole->SigmaComplex Attack at C3 Isocyanate Phenyl Isocyanate ActivatedComplex Activated Isocyanate-Borane Complex Isocyanate->ActivatedComplex Coordination Borane B(C₆F₅)₃ Catalyst Borane->ActivatedComplex ActivatedComplex->SigmaComplex Product C3-Amidated Indole SigmaComplex->Product Deprotonation RegenBorane Regenerated B(C₆F₅)₃ SigmaComplex->RegenBorane Catalyst Regeneration

Caption: Proposed mechanism for the borane-catalyzed C3-amidation of 1-methylindole.

Experimental Protocol

This protocol is adapted from established literature procedures for the borane-mediated amidation of indoles.[3][10]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1-Methylindole≥97%Sigma-Aldrich603-76-9
Phenyl Isocyanate≥98%Sigma-Aldrich103-71-9
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)≥95%Sigma-Aldrich1109-15-5
Trifluorotoluene (TFT)Anhydrous, ≥99%Sigma-Aldrich98-08-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
HexaneACS Reagent, ≥98.5%Fisher Scientific110-54-3
Ethyl AcetateACS Reagent, ≥99.5%Fisher Scientific141-78-6
Anhydrous Sodium SulfateGranular, ≥99%Fisher Scientific7757-82-6
Argon or Nitrogen GasHigh PurityLocal Supplier7440-37-1 / 7727-37-9
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks and condensers

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Step-by-Step Procedure

Experimental Workflow Diagram:

Workflow Start Start Setup Assemble and dry glassware under inert atmosphere. Start->Setup Reagents Add 1-methylindole, B(C₆F₅)₃, and trifluorotoluene. Setup->Reagents AddIsocyanate Add phenyl isocyanate dropwise. Reagents->AddIsocyanate Reaction Heat the reaction mixture at 80 °C. Monitor by TLC. AddIsocyanate->Reaction Workup Cool to room temperature. Quench with water. Extract with DCM. Reaction->Workup Drying Dry organic layer with Na₂SO₄. Filter and concentrate. Workup->Drying Purification Purify by flash chromatography. Drying->Purification End Characterize Product Purification->End

Caption: Step-by-step workflow for the borane-mediated amidation reaction.

  • Preparation: Under an inert atmosphere of argon or nitrogen, add 1-methylindole (1.0 mmol, 131.2 mg) and tris(pentafluorophenyl)borane (0.3 mmol, 153.6 mg) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous trifluorotoluene (5 mL) to the flask via syringe.

  • Reactant Addition: Stir the mixture at room temperature until all solids have dissolved. Add phenyl isocyanate (1.2 mmol, 143.0 mg, 130 µL) dropwise to the solution over 1 minute.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure C3-amidated product.

Expected Results

Based on reported yields for similar reactions, an isolated yield of the C3-amidated product in the range of 50-60% can be expected.[3] The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling Precautions

4.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling any of the reagents.[11][12][13]

4.2. Chemical Hazards:

  • Borane Complexes: Borane reagents and their complexes, such as borane-dimethyl sulfide or borane-THF, can be flammable and react violently with water, releasing flammable gases.[14][15][16] Handle under an inert atmosphere and away from ignition sources.[17][18]

  • Phenyl Isocyanate: Phenyl isocyanate is toxic, a lachrymator, and a respiratory irritant.[19][20] It may also cause sensitization upon inhalation or skin contact.[21][22] All manipulations should be performed in a well-ventilated chemical fume hood.[13]

  • 1-Methylindole: This compound can cause skin and eye irritation.[23][24][25] Avoid contact with skin and eyes.[24]

  • Solvents: Trifluorotoluene and dichloromethane are volatile and potentially harmful. Use in a well-ventilated area.

4.3. Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any unreacted borane reagents carefully before disposal.

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure all reagents and solvents are anhydrous, as moisture can deactivate the borane catalyst and react with the isocyanate. Increasing the catalyst loading or reaction time may also improve the yield.

  • Side Products: The formation of N-acylated products or other isomers may indicate that the reaction conditions are not optimal. Adjusting the temperature or solvent may improve selectivity. For unprotected indoles, N-carboxamidation can be a competing reaction.[3][8]

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider increasing the reaction temperature or adding a fresh portion of the catalyst.

Applications in Drug Development

The C3-amidation of indoles provides access to a wide range of compounds with potential biological activity. The resulting amide functionality can serve as a key structural motif or as a handle for further synthetic transformations. The ability to functionalize the indole core in a controlled and selective manner is crucial for the development of new drug candidates targeting a variety of diseases.

Conclusion

The borane-mediated reaction of 1-methylindole and phenyl isocyanate is a robust and efficient method for the synthesis of C3-amidated indoles. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully implement this valuable transformation in their synthetic endeavors. The mechanistic insights and practical guidance provided herein are intended to facilitate the application of this methodology in academic and industrial research settings.

References

  • Gudun, K., Tussupbayev, S., Slamova, A., et al. (2023). Hydroboration of Isocyanates: Cobalt-Catalyzed vs. Catalyst-Free Approaches.
  • Gudun, K., Tussupbayev, S., Slamova, A., et al. (2022). Hydroboration of isocyanates: cobalt-catalyzed vs. catalyst-free approaches. Organic & Biomolecular Chemistry.
  • Li, Y., et al. (2025). Chemoselective Hydroboration of Isocyanates Catalyzed by Commercially Available NaH. Chemistry – An Asian Journal.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Borane dimethyl sulfide complex, 2M solution in tetrahydrofuran.
  • Chemwatch. (n.d.).
  • SciSpace. (2022). Hydroboration of isocyanates: cobalt-catalyzed vs.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Borane-methyl sulfide complex.
  • Lobachemie. (n.d.).
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • RSC Publishing. (2024).
  • ACS Publications. (2021). Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (2025).
  • Maji, B., & Mandal, S. K. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Borane dimethyl sulfide complex, 1M solution in methylene chloride.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - Borane - Tetrahydrofuran Complex.
  • Santa Cruz Biotechnology. (n.d.).
  • ChemicalBook. (n.d.). 1-Methylindole(603-76-9)MSDS.
  • ACS Publications. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Borane dimethyl sulfide complex, 2M solution in tetrahydrofuran.
  • Callery. (n.d.). material safety data sheet - Borane-tetrahydrofuran complex.
  • Guidechem. (2023). What is 1-Methylindole and how is it synthesized?.
  • Carl ROTH. (2026).
  • PMC. (n.d.).
  • Wikipedia. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)
  • PMC. (n.d.). B(C6F5)
  • SciSpace. (2022).
  • Sigma-Aldrich. (n.d.). 1-Methylindole >= 97%.
  • ResearchGate. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • CPAChem. (2021).
  • NIH PubChem. (2026). 1-Methylindole.
  • ResearchGate. (2025).
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 1-Methylindole-3-carboxylic acid.
  • NIH PMC. (n.d.).
  • Vaia. (n.d.).
  • ResearchGate. (2023). Controlled reduction of isocyanates to formamides using monomeric magnesium.
  • ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes.
  • ResearchGate. (2023). Controlled reduction of isocyanates to formamides using monomeric magnesium.
  • Kim, N., et al. (2011). Rapid and Mild Nucleophilic Substitution of a Highly Active (Indol-2-yl)methyl Electrophile in a Microflow Reactor. Organic Letters.
  • University of Bristol. (n.d.). REACTIONS WITH ELECTROPHILES.
  • Heterocycles. (2003).
  • RSC Publishing. (n.d.). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions.
  • RSC Publishing. (2023). Controlled reduction of isocyanates to formamides using monomeric magnesium.
  • RSC Publishing. (2019). Carboboration of isocyanates with tris(pentafluorophenyl)borane and evidence for dissociative FLP chemistry of an acid–base pair.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).

Sources

Application

Application Note: Advanced Catalytic Strategies for the Chemo- and Regio-Selective Amidation of Indoles

Introduction & Scientific Rationale Indoles are privileged pharmacophores ubiquitous in natural products and modern therapeutics. Direct C–H amidation of the indole core represents a highly atom-economical strategy for l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Indoles are privileged pharmacophores ubiquitous in natural products and modern therapeutics. Direct C–H amidation of the indole core represents a highly atom-economical strategy for late-stage functionalization, circumventing the need for pre-halogenated or borylated starting materials. However, achieving precise control over chemo- and regio-selectivity remains a formidable challenge. The inherent electronic distribution of the indole ring heavily biases electrophilic aromatic substitution toward the C3 position.

To override this intrinsic reactivity and direct amidation to the C2, C4, C7, or N1 positions, researchers must deploy sophisticated catalytic systems. By strategically combining transition-metal catalysts, sterically tunable directing groups, and specific Lewis acid additives, it is possible to achieve divergent, site-selective functionalization[1][2][3]. This application note details the mechanistic principles and validated protocols for achieving absolute regiocontrol in indole amidation.

Mechanistic Principles of Selectivity

Ir(III)-Catalyzed C2 vs. C7 Divergence

The regioselectivity of Ir(III)-catalyzed amidation of N-acylindoles can be completely inverted by modulating the steric bulk of the N-directing group and the electronic nature of carboxylate additives[1].

  • C7-Selectivity: Bulky directing groups (e.g., N-pivaloyl) induce severe steric repulsion with the C2–H bond. This forces the carbonyl oxygen to coordinate the iridium center in a geometry that exclusively exposes the C7–H bond for concerted metalation-deprotonation (CMD)[4].

  • C2-Selectivity: Conversely, less sterically demanding groups (e.g., N-acetyl) relieve this rotational strain, allowing the catalyst to access the intrinsically more acidic C2–H bond[5].

Ir(III)-Catalyzed C4 Amidation

Directing transition metals to the benzenoid ring (C4–C7) without N-coordination requires leveraging C3-substituents. Utilizing weakly coordinating groups (such as formyl, acetyl, or ester) at the C3 position directs the active cationic Ir(III) species to the proximal C4–H bond[2]. When sulfonyl azides are used as the amino source, the rapid extrusion of N₂ gas provides a powerful thermodynamic driving force for the formation of the critical metal-nitrenoid intermediate, ensuring high yields under mild conditions[6].

Borane-Catalyzed Chemoselective N1-Amidation

While transition metals excel at C–H activation, metal-free borane Lewis acids (e.g., B(C₆F₅)₃ or BCl₃) offer exquisite chemoselectivity for N–H functionalization. BCl₃ acts as a highly oxophilic Lewis acid, coordinating to the oxygen atom of aryl isocyanates. This significantly enhances the electrophilicity of the isocyanate carbon, prompting rapid nucleophilic attack by the unprotected indole nitrogen (N1) and completely suppressing competitive C–H insertion[3][7].

G Indole Indole Core (Substrate) C2 C2-Amidation (N-Acetyl Directing) Indole->C2 Ir(III), Dioxazolone C4 C4-Amidation (C3-Formyl Directing) Indole->C4 Ir(III), Sulfonyl Azide C7 C7-Amidation (N-Pivaloyl Directing) Indole->C7 Ir(III), Dioxazolone N1 N1-Amidation (Unprotected N-H) Indole->N1 BCl3, Isocyanate

Divergent regioselectivity pathways for indole amidation based on catalyst and directing group.

Comparative Data Summary

The following table summarizes the optimized catalytic systems required to achieve specific site-selectivity on the indole core.

Catalytic SystemDirecting GroupAmidation ReagentPrimary SelectivityTypical YieldRef
[CpIrCl₂]₂ / AgOTFA N-AcetylDioxazolonesC2 (>70:1)70–90%[4]
[CpIrCl₂]₂ / AgNTf₂ C3-Formyl / AcetylSulfonyl AzidesC4 (Exclusive)65–95%[2]
[Cp*IrCl₂]₂ / AgOTf N-PivaloylDioxazolonesC7 (>20:1)75–95%[8]
BCl₃ (5 mol%) Unprotected (N–H)IsocyanatesN1 (Chemoselective)85–95%[3]
Photocatalyst (Eosin Y) UnprotectedN-alkoxycarbamatesC2 / C3 60–85%[9]

Experimental Protocols

Protocol A: Ir(III)-Catalyzed Regioselective C4-Amidation

This protocol utilizes a C3-directing group to achieve exclusive C4-amidation under mild conditions[2][10].

Reagents & Materials:

  • Indole-3-carboxaldehyde (0.2 mmol)

  • p-Toluenesulfonyl azide (0.24 mmol, 1.2 equiv) [CpIrCl₂]₂ (4.0 mg, 2.5 mol%)

  • AgNTf₂ (7.8 mg, 10 mol%)

  • 1,2-Dichloroethane (DCE, anhydrous, 2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add[Cp*IrCl₂]₂ and AgNTf₂ under an argon atmosphere. Causality: AgNTf₂ acts as a halide abstractor. The precipitation of AgCl drives the formation of a highly electrophilic, coordinatively unsaturated cationic Ir(III) species essential for C–H activation[4].

  • Substrate Addition: Add DCE (2.0 mL) to the tube, followed by indole-3-carboxaldehyde and p-toluenesulfonyl azide. Causality: DCE provides the optimal dielectric constant to stabilize the cationic iridium-nitrenoid intermediate without competitively coordinating to the metal center[10].

  • Reaction Execution: Seal the tube and stir the mixture at 60 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove silver salts and catalyst residues. Concentrate the filtrate under reduced pressure.

  • Validation & Quality Control: Purify via flash column chromatography (Hexanes/EtOAc). Self-Validation: Regioselectivity is confirmed via ¹H NMR; the successful C4-amidated product will lack the characteristic C4 doublet (~7.5 ppm) and display a highly deshielded N–H singlet corresponding to the new sulfonamide group.

Workflow Step1 1. Catalyst Activation [Cp*IrCl2]2 + AgNTf2 in DCE Step2 2. Substrate Addition Add Indole & Sulfonyl Azide Step1->Step2 Step3 3. C-H Metalation & Nitrene Insertion Stir at 60°C for 16h Step2->Step3 Step4 4. Isolation & Validation Chromatography & NMR QC Step3->Step4

Experimental workflow for Ir(III)-catalyzed regioselective C4-amidation of indoles.

Protocol B: Borane-Catalyzed Chemoselective N1-Carboxamidation

This metal-free protocol achieves rapid N–H functionalization while completely avoiding C2/C3 reactivity[3].

Reagents & Materials:

  • Unprotected Indole (0.5 mmol)

  • Phenyl isocyanate (0.55 mmol, 1.1 equiv)

  • BCl₃ (1.0 M in heptane, 25 µL, 5 mol%)

  • Toluene (anhydrous, 3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial under nitrogen, dissolve the indole in anhydrous toluene (3.0 mL).

  • Reagent Addition: Add phenyl isocyanate to the stirring solution at room temperature.

  • Catalysis: Dropwise add the BCl₃ solution. Causality: BCl₃ rapidly coordinates to the isocyanate, lowering the LUMO of the electrophile and facilitating instantaneous attack by the indole N1 lone pair[7].

  • Reaction Execution: Stir at room temperature for 2 hours.

  • Validation & Quality Control: Monitor the complete consumption of the isocyanate by the disappearance of the N=C=O stretch (~2270 cm⁻¹) via FT-IR. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate. ¹H NMR will validate success through the loss of the broad indole N–H peak (~8.0–8.5 ppm) and the appearance of a sharp urea-type N–H peak.

References

  • Kim, Y., Park, Y., & Chang, S. (2018). "Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles." ACS Central Science, 4(6), 768–775. URL: [Link]

  • Chen, S., Feng, B., Zheng, X., Yin, J., Yang, S., & You, J. (2017). "Iridium-Catalyzed Direct Regioselective C4-Amidation of Indoles under Mild Conditions." Organic Letters, 19(10), 2502–2505. URL: [Link]

  • Dasgupta, A., Guerzoni, M. G., Alotaibi, N., van Ingen, Y., Farshadfar, K., Richards, E., Ariafard, A., & Melen, R. L. (2022). "Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids." Catalysis Science & Technology, 12, 6090-6094. URL: [Link]

  • Li, M.-Y., et al. (2023). "Photocatalysed C-H amidation of indoles enabled by tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate." Chemical Communications, 59(76), 11401-11404. URL: [Link]

Sources

Method

Application Note: 5-Isocyanato-1-methylindoline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Scientific Rationale In contemporary drug discovery, the strategic incorporation of conformationally restricted, electron-rich bicyclic systems is a proven method for optimizing target binding affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In contemporary drug discovery, the strategic incorporation of conformationally restricted, electron-rich bicyclic systems is a proven method for optimizing target binding affinity and pharmacokinetic profiles. 5-Isocyanato-1-methylindoline (CAS 921938-71-8) has emerged as a highly versatile electrophilic building block for these purposes [1].

The 1-methylindoline moiety functions as a rigidified analog of N-methylaniline. By locking the nitrogen lone pair into a five-membered ring, it reduces the entropic penalty typically incurred upon binding to lipophilic pockets in target proteins. Simultaneously, the isocyanate functional group serves as an exceptionally reactive hub for the divergent synthesis of ureas, carbamates, and amides. This application note details the mechanistic rationale, key therapeutic applications, and a self-validating experimental protocol for leveraging this building block in medicinal chemistry.

Key Applications in Drug Development

Targeting Mitochondrial Proteostasis (ClpP Activators)

A landmark application of 5-isocyanato-1-methylindoline is in the synthesis of substituted urea depsipeptide analogs [2]. These complex molecules act as potent allosteric activators of the Caseinolytic protease P (ClpP) endopeptidase.

  • Mechanistic Role: By reacting the isocyanate with a depsipeptide amine core, researchers generate an asymmetric urea linkage. This urea motif is critical for establishing bidentate hydrogen-bonding interactions within the ClpP active site.

  • Therapeutic Outcome: Activation of ClpP forces the protease into an open, hyperactive conformation, leading to the uncontrolled degradation of essential mitochondrial proteins. This novel mechanism induces rapid apoptosis in targeted cancer cells and exhibits profound antibacterial efficacy against resistant strains.

Kinase Inhibitor Library Generation

Urea derivatives are classic Type II kinase inhibitors, designed to bind to the DFG-out conformation of kinases. The 1-methylindoline tail effectively occupies deep allosteric hydrophobic pockets, while the urea core acts as a hydrogen bond donor/acceptor pair with the kinase hinge region, making this isocyanate an ideal reagent for late-stage lead diversification.

Experimental Methodology: Self-Validating Protocol

The following methodology outlines the high-yielding synthesis of urea-linked pharmacophores, adapted from validated microwave-assisted protocols used in the generation of ClpP activators [2].

Protocol: Microwave-Assisted Synthesis of 1-Methylindoline Urea Derivatives

Reagents & Materials:

  • 5-Isocyanato-1-methylindoline (1.2 equivalents)

  • Primary/Secondary Amine Core (e.g., Depsipeptide precursor, 1.0 equivalent)

  • Triethylamine (TEA) (4.8 equivalents)

  • Anhydrous THF/DMF (1:1 v/v)

Step-by-Step Procedure & Causality:

  • Preparation under Inert Atmosphere: Purge a heavy-walled, microwave-safe reaction vial with dry Argon.

    • Causality: Isocyanates are highly sensitive to moisture. Atmospheric water acts as a competing nucleophile, forming an unstable carbamic acid that rapidly decarboxylates into an amine. This newly formed amine will react with another molecule of 5-isocyanato-1-methylindoline to form an undesired symmetric urea byproduct (1,3-bis(1-methylindolin-5-yl)urea), depleting the electrophile.

  • Solvent System Formulation: Dissolve the amine core (e.g., 0.128 mmol) in 2 mL of anhydrous THF/DMF (1:1 v/v).

    • Causality: THF provides excellent solvation for the lipophilic isocyanate. DMF, possessing a high dielectric constant, significantly enhances microwave energy absorption (dielectric heating) and stabilizes the polar tetrahedral transition state during nucleophilic attack.

  • Base Addition: Add TEA (0.615 mmol, ~4.8 eq) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. If the amine core is supplied as a hydrochloride salt, TEA liberates the free base, maximizing its nucleophilicity. Furthermore, it facilitates the requisite proton transfer step during the breakdown of the tetrahedral intermediate into the final urea.

  • Electrophile Introduction: Add 5-isocyanato-1-methylindoline (0.154 mmol, ~1.2 eq) dropwise.

    • Causality: A slight stoichiometric excess of the isocyanate ensures complete consumption of the structurally complex (and typically more valuable) amine core.

  • Microwave Irradiation: Seal the vial and irradiate at 200 °C for 10 minutes.

    • Causality: Conventional thermal heating for sterically hindered ureas can take 12–24 hours, risking thermal degradation of sensitive peptide bonds. Microwave irradiation provides rapid, volumetric heating that overcomes the activation energy barrier of hindered nucleophiles in minutes, yielding a cleaner reaction profile.

  • Workup & Purification: Remove solvents under reduced pressure. Purify the crude residue via reverse-phase HPLC (RP-HPLC).

    • Causality: RP-HPLC effectively separates the target asymmetric urea from any trace symmetric urea byproducts formed by adventitious moisture, serving as a self-validating purity checkpoint.

Data Presentation: Reaction Optimization

The integration of microwave irradiation significantly outperforms conventional heating modalities when utilizing 5-isocyanato-1-methylindoline with complex amine cores.

Table 1: Comparative Synthesis Metrics for 1-Methylindoline Urea Derivatives

Reaction ModalityTemperature / TimeSolvent SystemBaseYield (%)Purity (RP-HPLC)
Conventional Heating80 °C / 18 hoursAnhydrous THFTEA (1.5 eq)15 - 25%< 70% (High byproduct)
Microwave Irradiation 200 °C / 10 mins THF/DMF (1:1) TEA (4.8 eq) 44.1% *> 95%

*Yield based on the validated synthesis of ClpP activator Compound 11 as reported in patent literature [2].

Mechanistic Visualization

The following workflow illustrates the logical progression from raw building blocks to therapeutic activation.

Workflow N1 5-Isocyanato-1-methylindoline (Electrophilic Scaffold) N3 Microwave Irradiation (200°C, 10 min, THF/DMF) N1->N3 Nucleophilic Addition N2 Amine Nucleophile (e.g., Depsipeptide Core) N2->N3 Deprotonation by TEA N4 1-Methylindoline Urea Derivative (Target Molecule) N3->N4 Rapid Conversion N5 ClpP Endopeptidase Activation (Therapeutic Pathway) N4->N5 Target Binding & Modulation

Figure 1: Microwave workflow and therapeutic pathway of 1-methylindoline ureas.

Safety, Handling, and Storage

  • Toxicity Profile: 5-Isocyanato-1-methylindoline is classified as a Dangerous Good [1]. Like all isocyanates, it is a potent respiratory and dermal sensitizer. Prolonged exposure can lead to occupational asthma.

  • Handling: All synthetic manipulations, including weighing and solvent addition, must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE)—including double nitrile gloves, a chemically resistant lab coat, and safety goggles—is mandatory.

  • Storage: To prevent spontaneous polymerization and moisture-induced hydrolysis, the reagent must be stored at 2–8 °C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen).

References

  • Google Patents. "Substituted urea depsipeptide analogs as activators of the clpp endopeptidase" (WO2015031871A1). World Intellectual Property Organization.
Application

Advanced Proteomic Profiling and Derivatization Strategies Utilizing 5-Isocyanato-1-methylindoline

Target Audience: Analytical Chemists, Proteomics Researchers, and Drug Development Professionals Content Type: Application Note & Validated Protocols Executive Summary In modern mass spectrometry (MS)-based proteomics, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Proteomics Researchers, and Drug Development Professionals Content Type: Application Note & Validated Protocols

Executive Summary

In modern mass spectrometry (MS)-based proteomics, the analysis of highly polar, short, or heavily modified peptides (such as histone tails) presents a persistent analytical challenge. These peptides frequently fail to interact with reverse-phase (C18) stationary phases, eluting in the void volume where they are subjected to severe ion suppression. While standard derivatization agents like propionic anhydride or phenyl isocyanate (PIC) increase hydrophobicity, they often compromise positive-mode electrospray ionization (ESI+) efficiency by neutralizing the primary amine's charge[1][2].

5-Isocyanato-1-methylindoline (5-IMI) (CAS: 921938-71-8)[3] emerges as a superior, dual-purpose specialty reagent. As an electrophilic labeling tag, it reacts quantitatively with primary amines (peptide N-termini and lysine ε-amines) to form stable urea linkages. Crucially, the 1-methylindoline moiety acts as a hydrophobic "charge tag." The tertiary amine within the indoline ring (pKa ~5.0) accepts a proton under acidic LC-MS conditions, dramatically enhancing ESI+ ionization efficiency while simultaneously shifting the peptide's retention time into the optimal gradient window. Furthermore, in drug development, 5-IMI serves as a critical building block for synthesizing ClpP endopeptidase activators, enabling targeted protein degradation (TPD) workflows[4].

Mechanistic Rationale & Reagent Comparison

The Causality of Experimental Choices

To achieve high sequence coverage in bottom-up proteomics, researchers must balance peptide length, hydrophobicity, and ionization capacity.

  • The Hydrophobicity Vector: Isocyanates react with nucleophilic amines to form ureas. The bulky 1-methylindoline group of 5-IMI significantly increases the partition coefficient (LogP) of the peptide, forcing strong hydrophobic interactions with C18 silica.

  • The Ionization Vector: Standard acetylation or propionylation neutralizes the positive charge of a lysine residue, reducing the peptide's overall charge state and diminishing its MS signal. 5-IMI circumvents this by introducing a basic tertiary nitrogen. During the ESI process in 0.1% Formic Acid, this nitrogen becomes protonated, acting as a fixed charge carrier that lowers the limit of detection (LOD) for low-abundance analytes.

Quantitative Data Summary: Derivatization Reagents
ReagentMonoisotopic Mass Shift (Da)Target ResiduesHydrophobic Shift (ΔlogP)ESI+ Ionization Impact
Propionic Anhydride +56.0262N-term, LysLowNegative (Neutralizes charge)
Phenyl Isocyanate (PIC) +119.0371N-term, LysHighNeutral (Lacks basic site)
5-Isocyanato-1-methylindoline +174.0793N-term, LysVery HighPositive (Tertiary amine)

Experimental Protocols

Protocol A: One-Pot 5-IMI Peptide Derivatization for LC-MS/MS

This protocol is designed as a self-validating system. It incorporates specific quenching steps to prevent off-target labeling, ensuring predictable mass shifts for database searching.

Materials Required:

  • 5-Isocyanato-1-methylindoline (5-IMI), anhydrous[3]

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Anhydrous Acetonitrile (ACN)

  • Hydroxylamine (NH₂OH) solution (500 mM in water)

Step-by-Step Methodology:

  • Peptide Preparation & Buffer Exchange: Digest 10–50 µg of target protein (e.g., acid-extracted histones) using Trypsin. Desalt the peptides using C18 Spin Tips and dry completely in a vacuum centrifuge.

    • Causality: The sample must be completely free of primary amine buffers (like Tris or Ammonium Bicarbonate), as these will act as competitive nucleophiles and rapidly consume the 5-IMI reagent.

  • Reconstitution: Resuspend the dried peptides in 50 µL of 100 mM TEAB (pH 8.5).

    • Causality: TEAB is a tertiary amine buffer; it provides the alkaline environment necessary to deprotonate peptide primary amines (making them nucleophilic) without reacting with the isocyanate itself.

  • Reagent Preparation: Dissolve 5-IMI in anhydrous ACN to a final concentration of 100 mM.

    • Causality: Isocyanates are highly moisture-sensitive. Water hydrolyzes the isocyanate to an unstable carbamic acid, which decarboxylates into an unreactive primary amine.

  • Derivatization Reaction: Add 5 µL of the 100 mM 5-IMI solution to the peptide mixture. Vortex immediately and incubate at 37°C for 60 minutes with continuous shaking (800 rpm).

  • Quenching & O-Label Reversal (Critical Validation Step): Add 5 µL of 500 mM Hydroxylamine and incubate for 20 minutes at room temperature.

    • Causality: While isocyanates prefer primary amines, they can non-specifically react with the hydroxyl groups of Serine, Threonine, and Tyrosine to form O-carbamates. Hydroxylamine selectively hydrolyzes these labile O-carbamates while leaving the highly stable N-ureas intact. This guarantees that only N-termini and Lysines are modified, preventing complex, multi-mass-shift spectra during MS analysis.

  • Cleanup & LC-MS/MS: Acidify the reaction with 10% Trifluoroacetic acid (TFA) to pH < 3. Desalt via C18, dry, and resuspend in 0.1% Formic Acid for injection.

G N1 Peptide Mixture (Primary Amines) N2 5-IMI Addition (Anhydrous ACN) N1->N2 Buffer Exchange (TEAB) N3 Urea Bond Formation (pH 8.5, 37°C) N2->N3 Nucleophilic Attack N4 Hydroxylamine Quench (O-Label Reversal) N3->N4 Removes Off-Target Ser/Thr/Tyr Labels N5 LC-MS/MS (Enhanced ESI+) N4->N5 C18 Desalting

Workflow for 5-IMI peptide derivatization, off-target quench, and LC-MS/MS analysis.

System Suitability & Validation Check

To validate the protocol, spike a synthetic standard peptide (e.g., Angiotensin II) into your matrix prior to Step 2. During data analysis, extract the ion chromatogram (XIC) for the modified peptide.

  • Expected Mass Shift: +174.0793 Da per primary amine.

  • Validation Criteria: >95% labeling efficiency (ratio of modified to unmodified precursor intensity) and absence of +174.0793 Da shifts on Ser/Thr/Tyr residues.

Application in Targeted Protein Degradation (TPD) Proteomics

Beyond direct peptide derivatization, 5-IMI is a highly valued synthon in drug discovery, specifically for synthesizing substituted urea depsipeptide analogs. These compounds act as potent allosteric activators of the mitochondrial ClpP endopeptidase [4].

When ClpP is hyperactivated by 5-IMI-derived compounds, it indiscriminately degrades mitochondrial proteins, leading to apoptosis in cancer models. To profile the efficacy and off-target effects of these 5-IMI-derived drugs, researchers utilize quantitative proteomics.

Workflow for ClpP Modulator Profiling:

  • Synthesis: React 5-Isocyanato-1-methylindoline with target depsipeptide precursors in the presence of triethylamine to yield the active urea depsipeptide[4].

  • Cellular Assay: Treat target cancer cell lines (e.g., AML or breast cancer) with the 5-IMI-derived ClpP activator for 4–24 hours.

  • Proteomic Readout: Harvest cells, extract proteins, and perform Tandem Mass Tag (TMT) labeling. Analyze via high-resolution LC-MS/MS to quantify the depletion of mitochondrial proteome components (e.g., respiratory chain complexes) relative to vehicle controls.

G A 5-Isocyanato-1-methylindoline (CAS 921938-71-8) B Substituted Urea Depsipeptide (ClpP Activator) A->B Chemical Synthesis C Mitochondrial ClpP Hyperactivation B->C Cellular Treatment D Targeted Protein Degradation (TPD) C->D Unfolded Protein Cleavage E Quantitative Proteomics (TMT/Label-Free) D->E MS/MS Profiling

Role of 5-IMI in synthesizing ClpP activators for Targeted Protein Degradation (TPD) proteomics.

References

  • Maile, T. M., et al. (2015). "Mass Spectrometric Quantification of Histone Post-Translational Modifications by a Hybrid Chemical Labeling Method." Molecular & Cellular Proteomics, 14(4), 1148-1158. URL:[Link][1]

  • Julka, S., & Regnier, F. (2004). "Quantification in Proteomics through Stable Isotope Coding: A Review." Journal of Proteome Research, 3(3), 350-363. URL:[Link][2]

  • "Substituted urea depsipeptide analogs as activators of the clpp endopeptidase." Google Patents (WO2015031871A1). URL:[4]

Sources

Method

Application Note: Synthesis and Evaluation of 5-Methylisatin Derivatives as Targeted CDK2 Inhibitors

Executive Summary Targeting cyclin-dependent kinase 2 (CDK2) remains a high-priority strategy in oncology due to its critical role in regulating the G1-to-S phase transition of the cell cycle[1]. Overexpression or amplif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeting cyclin-dependent kinase 2 (CDK2) remains a high-priority strategy in oncology due to its critical role in regulating the G1-to-S phase transition of the cell cycle[1]. Overexpression or amplification of CDK2 and its regulatory partner, Cyclin E, is a hallmark of numerous malignancies, including breast, ovarian, and lung cancers[2]. Recently, cheminformatics and synthetic optimization have identified 5-methylisatin as a privileged pharmacophore for competitive CDK2 inhibition[1]. This application note provides a comprehensive, self-validating guide to the synthesis, structural rationale, and biological evaluation of 5-methylisatin benzoylhydrazone derivatives for drug development professionals.

Mechanistic Rationale & Structural Design

The rational design of isatin (1H-indole-2,3-dione) derivatives relies on strategic modifications to the oxindole core to maximize binding affinity within the ATP-binding pocket of kinases[3].

  • Hinge Region Anchoring: The unsubstituted oxindole core forms essential, persistent hydrogen bonds with the hinge region residues of CDK2, specifically GLU81 and LEU83 [1].

  • The C5-Methyl Advantage: Previous generations of inhibitors utilized 5-nitroisatin; however, the highly polar nitro group engages in extraneous hydrogen bonding (e.g., with ASP145 or LYS33), which can distort the optimal binding pose[3]. Substituting a methyl group at the C5 position eliminates these off-target polar interactions, facilitating a deeper, purely hydrophobic embedding into the pocket lined by PHE80, PHE82, and ILE10 [3].

  • C3 Derivatization: The C3 carbonyl of the isatin core is highly reactive. Condensation with substituted benzoylhydrazines yields hydrazone derivatives that lock the molecule into a rigid conformation, preventing the enzyme from facilitating cell cycle progression[1][4].

CDK2_Pathway Mitogen Mitogenic Signals (e.g., EGF) RTK Receptor Tyrosine Kinase (EGFR) Mitogen->RTK PI3K PI3K / AKT Pathway RTK->PI3K CyclinE Cyclin E Accumulation PI3K->CyclinE CDK2 CDK2 Activation CyclinE->CDK2 Binds & Activates Rb Rb Phosphorylation CDK2->Rb Phosphorylates G1S G1 to S Phase Transition (Cell Proliferation) Rb->G1S Inhibitor 5-Methylisatin Derivatives (CDK2 Inhibitor) Inhibitor->CDK2 Competitive ATP Binding

Mechanism of CDK2-driven cell cycle progression and competitive inhibition by 5-methylisatin.

Synthetic Strategy and Workflow

The synthesis of 5-methylisatin benzoylhydrazones is achieved via an acid-catalyzed Knoevenagel-type condensation[4].

Synthesis_Workflow Isatin 5-Methylisatin (Core Scaffold) Condensation Condensation Reaction (EtOH, AcOH, Reflux) Isatin->Condensation Hydrazide Substituted Benzoylhydrazides Hydrazide->Condensation Product 5-Methylisatin Benzoylhydrazones Condensation->Product Purification Recrystallization & QC Validation Product->Purification

Two-step synthetic workflow for generating 5-methylisatin benzoylhydrazone derivatives.

Protocol 3.1: Synthesis of 5-Methylisatin-Based Benzoylhydrazones

Causality Statement: Glacial acetic acid is utilized as a mild Brønsted acid catalyst to protonate the C3 carbonyl oxygen of 5-methylisatin. This increases the electrophilicity of the C3 carbon, accelerating the nucleophilic attack by the primary amine of the benzoylhydrazide[4]. Ethanol is selected as the solvent because it solubilizes the reactants at reflux (78°C) but forces the less-soluble hydrazone product to precipitate upon cooling, driving the reaction equilibrium forward.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (161.16 mg) of 5-methylisatin in 15 mL of absolute ethanol.

  • Reagent Addition: Add 1.0 mmol of the respective substituted benzoylhydrazide to the stirring solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid. (Caution: Avoid strong mineral acids, which may induce unwanted ring-opening of the isatin core).

  • Reflux: Heat the mixture to reflux under continuous magnetic stirring for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 6:4 v/v).

  • Crystallization: Upon completion, cool the mixture to room temperature, then transfer to an ice bath for 30 minutes to maximize product precipitation.

  • Filtration: Filter the resulting solid precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture. Dry thoroughly in a vacuum desiccator.

Self-Validation (QC) Step: Confirm product formation via 1 H NMR and 13 C NMR. A successful condensation is validated by the appearance of the characteristic N-H hydrazone proton at ~13.5 ppm ( 1 H NMR) and the disappearance of the highly deshielded C3 ketone carbonyl peak at ~184 ppm ( 13 C NMR)[4].

Biological Evaluation Protocols

Protocol 4.2: In Vitro CDK2/Cyclin E1 Kinase Assay

Causality Statement: A fluorescence-based microfluidic mobility shift assay is recommended over traditional luminescence-based ATP depletion assays. By directly measuring the electrophoretic mobility shift of a fluorescently labeled peptide substrate upon phosphorylation, this method eliminates false positives caused by highly fluorescent or ATP-reactive library compounds[2].

  • Enzyme Preparation: Prepare a working solution of recombinant human CDK2/Cyclin E1 complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare 3-fold serial dilutions of the synthesized 5-methylisatin derivatives in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must be <1% to prevent enzyme denaturation).

  • Equilibration: Add the CDK2/Cyclin E1 solution to the compounds and pre-incubate for 15 minutes at room temperature to allow competitive equilibrium binding at the ATP site.

  • Reaction Initiation: Add a mixture of ATP (at the Km​ concentration for CDK2, typically ~30 µM) and FAM-labeled peptide substrate to initiate the reaction.

  • Termination & Readout: Incubate for 60 minutes at 28°C. Stop the reaction by adding a termination buffer containing EDTA (to chelate Mg 2+ and halt kinase activity). Read the plate on a microfluidic reader.

Self-Validation (QC) Step: Include a known CDK2 inhibitor (e.g., Dinaciclib) as a positive control[2]. The assay is validated only if the reference compound yields an IC 50​ within half a log of its established literature value, and the plate Z'-factor is > 0.5.

Protocol 4.3: Cell Viability Assay (MTT)
  • Seed A549 (non-small cell lung cancer) and HeLa (cervical cancer) cells in 96-well plates at a density of 5 × 10 3 cells/well. Incubate overnight at 37°C in 5% CO 2​ [4].

  • Treat cells with varying concentrations of the 5-methylisatin derivatives (0.1 nM to 10 µM) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm.

Self-Validation (QC) Step: Use Doxorubicin as a positive control and 0.5% DMSO as a vehicle control. Cell viability in the vehicle control must exceed 95%, and the R2 of the dose-response curve fit must be ≥ 0.95[1][4].

Quantitative Structure-Activity Relationship (QSAR) Data

Modifications at the R2 and R3 positions of the benzoylhydrazide ring significantly improve binding affinity, while substitutions at R4 are generally less favorable due to steric clashes within the CDK2 pocket[1]. The table below summarizes the biological data of representative highly active derivatives.

Compound DesignationR-Group Substitution (Benzoyl Ring)CDK2 Active Site AffinityA549 Viability IC 50​ (nM)HeLa Viability IC 50​ (nM)Bioavailability Profile
Compound 1 UnsubstitutedHighN/AN/ASuperior[1]
Compound 2e 2,4-dichloroVery High5.0> 50.0Moderate[4]
Compound 2f 3,4-dichloroVery High> 50.06.0Moderate[4]
Compound 2h 2-hydroxy-4-methoxyHigh8.013.0 (HepG2)High[4]
Reference Molecule 2,6-dichloro (Indolin-2-one core)Baseline45.052.0Standard[1]

Table 1: Physicochemical and biological evaluation of synthesized 5-methylisatin derivatives compared to standard reference molecules.

References

  • Title: Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors Source: International Journal of Molecular Sciences (MDPI), 2025, 26(5), 2144. URL: [Link]

  • Title: Design, Synthesis, Bioactivity, and Docking Studies of Isatin-Hydrazone Derivatives as Potential CDK-2 Inhibitors Source: Anti-Cancer Agents in Medicinal Chemistry, 2026, Vol. 26. URL: [Link]

  • Title: A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) Source: RSC Advances (RSC Publishing), 2025. URL: [Link]

  • Title: Novel CDK2 Inhibitors for Treating Cancer Source: ACS Medicinal Chemistry Letters, 2020. URL: [Link]

Sources

Application

Application Note: Development and Validation of Indoline-Based Dual 5-LOX/sEH Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacology, Structural Biology, and Lipidomics Executive Summary The design of multi-target drugs represents a paradigm s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacology, Structural Biology, and Lipidomics

Executive Summary

The design of multi-target drugs represents a paradigm shift in anti-inflammatory therapeutics, moving away from single-target interventions that often trigger compensatory metabolic shunting. A highly promising strategy is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . This application note details the structural rationale, hit-to-lead optimization, and validated experimental protocols for developing indoline-based dual inhibitors. By simultaneously blocking the synthesis of pro-inflammatory leukotrienes (LTs) and preventing the degradation of pro-resolving epoxyeicosatrienoic acids (EETs), these compounds offer a synergistic approach to resolving severe inflammation 1.

Mechanistic Rationale: The Arachidonic Acid Cascade

The arachidonic acid (AA) cascade is governed by three primary enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.

  • The 5-LOX Pathway: Converts AA into leukotrienes, potent mediators implicated in asthma, atherosclerosis, and peritonitis.

  • The CYP/sEH Pathway: CYP enzymes metabolize AA into EETs, which possess potent anti-inflammatory and cardioprotective properties. However, sEH rapidly hydrolyzes these beneficial EETs into less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs) 2.

Dual 5-LOX/sEH inhibition effectively "pinches" the cascade: it starves the inflammatory response of LTs while pooling the endogenous, pro-resolving EETs.

Arachidonic acid cascade and the synergistic mechanism of 5-LOX/sEH dual inhibition.

Structural Biology: The Indoline Scaffold Advantage

Initial in silico screening of in-house libraries identified the indoline derivative Compound 43 as a notable 5-LOX hit, which guided the synthesis of optimized dual inhibitors like Compound 73 1.

Structure-Activity Relationship (SAR) Causality: A critical discovery in the SAR optimization was the absolute necessity of the indoline core over an indole or carbazole nucleus for 5-LOX activity.

  • The Indoline Conformation: The saturated C2-C3 bond of the indoline ring breaks absolute planarity. This flexibility allows substituents (such as a 4-fluorobenzyl group) to properly orient, reach the catalytic center, and form a π -cation interaction with the catalytic iron of 5-LOX 3.

  • The Indole Failure: Oxidation of the indoline to an indole yields a rigid, highly planar geometry. This stiffness creates steric clashes within the 5-LOX binding pocket, effectively abolishing 5-LOX inhibition while retaining sEH activity 3.

Additionally, the incorporation of an aliphatic bulky urea side chain directly bound to the indoline scaffold significantly enhances sEH inhibition without compromising 5-LOX binding (as seen in Compounds 53 and 54).

Quantitative SAR Data Summary
CompoundCore Scaffold5-LOX IC₅₀ (µM)sEH IC₅₀ (µM)Key Structural Feature
43 Indoline~Low µM>10.0Initial in silico hit
53 Indoline0.28 ± 0.020.061 ± 0.003Bulky urea side chain integration
54 Indoline0.18 ± 0.050.10 ± 0.01Bulky urea side chain integration
73 Indoline0.41 ± 0.010.43 ± 0.10Balanced, optimized dual inhibitor
33 Indole>10.00.08 ± 0.01Planar geometry (Loss of 5-LOX activity)

Development Workflow

Generalized workflow for the discovery and optimization of indoline-based dual inhibitors.

Experimental Methodologies & Self-Validating Protocols

To ensure robust, reproducible data, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Cell-Free 5-LOX Enzymatic Inhibition Assay

Objective: Quantify the inhibitory potency of indoline derivatives against recombinant human 5-LOX. Validation Checkpoint: Use Zileuton as a positive control to validate assay sensitivity.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, and 1 mM ATP.

    • Causality: Calcium and ATP are essential allosteric activators. They induce a conformational change necessary for 5-LOX membrane translocation and optimal catalytic activity.

  • Enzyme Equilibration: Dilute recombinant human 5-LOX in the assay buffer. Add the test compounds (dissolved in DMSO) to achieve the desired concentration gradient. Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Incubate the mixture for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the indoline inhibitors to reach steady-state binding within the catalytic pocket before introducing the competing substrate.

  • Reaction Initiation: Add 2 µM arachidonic acid to initiate lipid metabolism.

  • Termination: After exactly 10 minutes, terminate the reaction by adding an equal volume of ice-cold methanol.

    • Causality: Methanol immediately denatures the enzyme, halting the reaction precisely, and precipitates proteins to prevent fouling of the HPLC column during downstream analysis.

  • Quantification: Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant for leukotriene B4 (LTB4) formation via RP-HPLC.

Protocol B: High-Throughput sEH Fluorescent Assay

Objective: Evaluate the IC₅₀ of compounds against soluble epoxide hydrolase. Validation Checkpoint: Use AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a reference sEH inhibitor.

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a carrier protein, preventing the highly lipophilic indoline compounds from non-specifically adhering to the plastic walls of the microplate, which would artificially inflate the apparent IC₅₀.

  • Enzyme-Inhibitor Incubation: Add recombinant human sEH and serially diluted test compounds. Pre-incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 5 µM of the fluorogenic substrate PHOME.

    • Causality: PHOME is rapidly hydrolyzed by sEH into a highly fluorescent product (6-methoxy-2-naphthaldehyde), providing a highly sensitive, real-time kinetic readout compared to end-point LC-MS assays.

  • Kinetic Monitoring: Monitor fluorescence continuously for 30 minutes ( λex​ = 330 nm, λem​ = 465 nm). Calculate initial velocities from the linear portion of the progress curves to determine IC₅₀.

Protocol C: Cellular Target Engagement in Human PMNLs

Objective: Confirm dual target engagement in a physiologically relevant whole-cell environment.

  • Cell Isolation: Isolate polymorphonuclear leukocytes (PMNLs) from fresh human blood using dextran sedimentation followed by Ficoll-Paque gradient centrifugation.

  • Suspension: Suspend PMNLs ( 5×106 cells/mL) in PBS containing 1 mM CaCl₂ and 1 mM glucose.

  • Compound Treatment: Pre-incubate the cells with indoline compounds for 15 minutes at 37°C.

  • Stimulation: Add 2.5 µM of the calcium ionophore A23187.

    • Causality: A23187 forces massive intracellular calcium mobilization, maximally activating endogenous 5-LOX to simulate an acute inflammatory state.

  • Extraction & Analysis: Stop the reaction with methanol, extract the lipid fraction, and quantify the ratio of LTB4 (5-LOX product) and DHETs (sEH products) via LC-MS/MS.

Translational In Vivo Models

Compounds demonstrating balanced low-micromolar to nanomolar dual inhibition (e.g., Compound 73) must be validated in translational animal models to confirm pharmacokinetic viability and systemic efficacy 1.

  • Zymosan-Induced Peritonitis: Evaluates acute anti-inflammatory response by measuring leukocyte infiltration and exudate lipid mediator profiles.

  • Ovalbumin-Induced Asthma: Assesses efficacy in chronic, localized inflammation by monitoring airway hyperresponsiveness and eosinophil accumulation in bronchoalveolar lavage fluid.

Indoline-based dual inhibitors have shown remarkable efficacy in these models, proving that the rational design of 5-LOX/sEH multi-target drugs is a highly viable path for next-generation anti-inflammatory therapeutics.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • Journal of Medicinal Chemistry (ACS Publications)
  • The Dawn of a New Anti-Inflammatory Strategy: Indole-Based Dual Inhibitors of 5-Lipoxygenase and Soluble Epoxide Hydrolase Benchchem URL

Sources

Method

Application Note: Advanced Handling, Storage, and Reactivity Protocols for Isocyanates

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale Isocyanates (characterized by the –N=C=O function...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Isocyanates (characterized by the –N=C=O functional group) are indispensable electrophilic intermediates in polyurethane synthesis, bioconjugation, and pharmaceutical development. However, their extreme reactivity profile necessitates rigorous handling paradigms. As a Senior Application Scientist, I emphasize that understanding the underlying causality of isocyanate reactivity is non-negotiable for designing safe, reproducible experiments.

The primary hazard of isocyanates stems from their high susceptibility to nucleophilic attack by water[1]. When exposed to ambient moisture, isocyanates undergo rapid hydrolysis to form an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates, yielding a primary amine and carbon dioxide (CO₂) gas. The newly formed amine then acts as a nucleophile, reacting with unreacted isocyanate to form an insoluble polyurea network[2].

This mechanistic cascade dictates our storage and handling protocols. The generation of CO₂ within a sealed container leads to catastrophic over-pressurization and rupture, while polyurea formation degrades reagent purity and physically obstructs pressure relief valves[3].

Quantitative Storage Parameters

Isocyanate storage is not a one-size-fits-all approach. Their varying physical properties require specific thermal management to prevent dangerous phase changes or spontaneous polymerization. For instance, pure 4,4'-Methylene diphenyl diisocyanate (MDI) is prone to dimerization at ambient temperatures and must be stored at thermal extremes (either frozen or heated)[4]. Conversely, Toluene diisocyanate (TDI) 80/20 must be kept warm enough to prevent crystallization, which can plug critical feed lines and valves[4].

Table 1: Optimal Storage Conditions and Physical Hazards of Common Isocyanates

IsocyanateOptimal Storage TempFlash PointPrimary Hazard / Causality
Methyl Isocyanate (MIC) ~0°C-7°CHighly volatile; extreme exothermic polymerization risk[3].
4,4'-MDI (Pure) ≤0°C (Solid) or 40-50°C (Liquid)>200°CDimerization at ambient temperatures[4].
TDI (80/20 mixture) 16°C – 35°C127°CCrystallization below 16°C blocks valves[4].
Polymeric MDI (PMDI) 10°C – 30°C>200°CViscosity increases significantly at low temps.

Note: All bulk storage must be blanketed with dry nitrogen or argon (dew point ≤ -40°C) to exclude atmospheric moisture[3].

Mechanistic Pathways and Workflows

The following diagram illustrates the chemical causality behind moisture-exclusion protocols, mapping the transition from hydrolysis to catastrophic container failure.

IsocyanateWater Iso Isocyanate (R-N=C=O) Carb Carbamic Acid (Unstable) Iso->Carb Nucleophilic Attack Polyurea Polyurea Network (Solid) Iso->Polyurea H2O Water (H2O) H2O->Carb Amine Primary Amine (R-NH2) Carb->Amine Decarboxylation CO2 Carbon Dioxide (CO2 Gas) Carb->CO2 Decarboxylation Amine->Polyurea Reacts with unreacted Isocyanate Rupture Container Rupture (Over-pressurization) CO2->Rupture Sealed Container

Caption: Mechanistic pathway of isocyanate hydrolysis leading to polyurea formation and container rupture.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, all protocols involving isocyanates must function as self-validating systems . This means the physical setup must inherently confirm its own inertness and safety before the hazardous reagent is introduced.

Protocol A: Inert Transfer and Reaction Setup

Objective: Transfer liquid isocyanate without introducing ambient moisture or exposing personnel to sensitizing vapors[5].

Prerequisites:

  • Fume hood (minimum face velocity 100 fpm).

  • Schlenk line with dry Argon (dew point ≤ -40°C).

  • Positive-pressure SCBA or approved supplied-air respirator (mandatory for highly volatile species like MIC)[5].

Step-by-Step Methodology:

  • Glassware Dehydration: Bake all reaction flasks, syringes, and needles at 120°C for a minimum of 4 hours. Causality: Surface-adsorbed water on glassware is sufficient to initiate the polyurea cascade. Cool under a continuous stream of dry Argon.

  • Atmosphere Validation: Perform three vacuum-purge cycles on the reaction vessel using the Schlenk line. Leave the vessel under a slight positive pressure of Argon.

  • Reagent Acclimation: If the isocyanate was stored at 0°C (e.g., pure MDI or MIC), allow the sealed container to reach room temperature within a secondary containment vessel. Causality: Opening a cold container causes immediate atmospheric condensation on the septum, introducing water into the stock.

  • Inert Transfer:

    • For volumes < 50 mL: Use a gas-tight syringe purged three times with Argon. Insert the needle through the septum of the isocyanate bottle, draw the required volume, and transfer to the reaction flask.

    • For volumes > 50 mL: Use a stainless-steel cannula transfer. Pressurize the source bottle slightly with Argon to push the liquid into the receiving flask.

  • Self-Validation via Bubbler: Equip the reaction flask with an oil bubbler. Causality: The bubbler acts as a real-time diagnostic tool. A steady, slow bubble confirms positive inert gas flow. A sudden spike in bubbling indicates dangerous CO₂ evolution (moisture contamination), allowing the operator to abort the reaction safely.

  • Post-Transfer Sealing: Immediately blanket the stock isocyanate bottle with Argon before sealing tightly. Store in a dedicated, ventilated, moisture-free cabinet.

SafeHandling PPE 1. Don PPE (SCBA/Respirator, Gloves) Prep 2. Bake Glassware (120°C, 4h) PPE->Prep Purge 3. Schlenk Line (3x Vacuum/Ar Purge) Prep->Purge Acclimate 4. Acclimate Reagent (To Room Temp) Purge->Acclimate Transfer 5. Inert Transfer (Syringe or Cannula) Acclimate->Transfer Seal 6. Ar Blanket & Seal (Store in Desiccator) Transfer->Seal

Caption: Step-by-step workflow for the inert preparation and transfer of highly reactive isocyanates.

Protocol B: Spill Decontamination and Neutralization

Objective: Safely neutralize isocyanate spills to prevent inhalation hazards and environmental contamination[1].

Step-by-Step Methodology:

  • Evacuation and PPE: Immediately evacuate the area. Don a positive-pressure SCBA and a chemical-resistant suit.

  • Containment: Surround the spill with an inert absorbent material (e.g., dry sand or vermiculite). Critical Causality: Never use water to wash the spill, as the exothermic reaction will vaporize the isocyanate into the breathing zone.

  • Neutralization Solution Preparation: Prepare a decontamination solution consisting of 90% water, 8% concentrated ammonia, and 2% liquid detergent. Causality: Ammonia acts as a superior nucleophile compared to water, rapidly consuming the isocyanate to form stable, inert urea derivatives. The detergent reduces surface tension, allowing the solution to penetrate the hydrophobic isocyanate layer.

  • Application: Apply the neutralizer to the absorbent mixture. Allow it to react for at least 30 minutes.

  • Safe Disposal: Scoop the neutralized mixture into an open-top container. Self-Validating Safety Step: Do not seal the container immediately. Residual CO₂ generation will cause a sealed container to burst. Leave it in a well-ventilated area for 48 hours before final sealing and hazardous waste disposal[1].

References

  • Title: Isocyanates – A family of chemicals Source: Transports Canada URL: [Link]

  • Title: GUIDE TO HANDLING ISOCYANATES Source: Safe Work Australia URL: [Link]

  • Title: Isocyanates - Hazard Recognition Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Safety aspects of handling isocyanates in urethane foam production Source: Institution of Chemical Engineers (IChemE) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Indole Amidation

Welcome to the technical support resource for indole amidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for indole amidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges in the direct amidation of indoles. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Question 1: I am observing low to no yield of my desired amidated indole. What are the likely causes and how can I fix it?

Answer: Low or no product formation is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction environment. Let's break down the possibilities.

Possible Cause 1: Inefficient Catalyst System or Catalyst Poisoning

The choice and handling of the catalyst are paramount. For transition-metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Copper), the active catalytic species may not be forming efficiently or could be inhibited.

  • Scientific Rationale: Most C-H amidation reactions rely on a specific oxidation state of the metal (e.g., Pd(II), Rh(III)) to facilitate the C-H activation step. Ligands are crucial for stabilizing the metal center and tuning its reactivity. Impurities in starting materials or solvents (e.g., thiols, other strong Lewis bases) can bind irreversibly to the metal center, acting as poisons and halting the catalytic cycle.

  • Solutions:

    • Screen Catalysts and Ligands: There is no universal catalyst. For directed C2-amidation, a cationic rhodium complex derived from [Cp*RhCl2]2 and a silver salt like AgSbF6 is often effective[1]. For cross-coupling style reactions, a palladium(II) precatalyst like Pd(OAc)2 or a stable complex like Pd(dppf)Cl2 paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XantPhos) can be a good starting point[2].

    • Use High-Purity Reagents: Ensure starting materials, solvents, and gases (if applicable) are of high purity and anhydrous.

    • Consider Pre-catalysts: Using well-defined pre-catalysts can lead to cleaner formation of the active species compared to generating it in situ from simple salts.

Possible Cause 2: Suboptimal Base or Solvent Choice

The base and solvent are not merely components of the reaction medium; they are active participants in the catalytic cycle.

  • Scientific Rationale: The base often plays a role in the C-H activation step (e.g., in a concerted metalation-deprotonation mechanism) or in regenerating the catalyst. The solvent must not only dissolve the reagents but also possess the correct polarity and coordination properties to support the key intermediates. In some cases, solvent choice can dramatically alter the reaction pathway and product distribution[3].

  • Solutions:

    • Base Screening: For palladium-catalyzed couplings, inorganic bases like K2CO3, Cs2CO3, or K3PO4 are common choices[2]. The strength and solubility of the base can significantly impact the reaction rate.

    • Solvent Screening: Common solvents for these reactions include polar aprotic options like Dioxane, THF, DME, or Toluene[2]. For Rh(III)-catalyzed amidations, chlorinated solvents like DCE are frequently used[1]. It is crucial to screen a variety of solvents, as an unexpected choice may prove optimal.

Possible Cause 3: Incorrect Regiochemical Control (N-H vs. C-H Reactivity)

If you are targeting C-H amidation but are using an indole with an unprotected N-H bond, you will likely form the N-amidation product.

  • Scientific Rationale: The indole N-H bond is generally more acidic and nucleophilic than the C-H bonds of the ring. In the absence of a directing group and under many conditions, the reaction will default to the thermodynamically favored N-functionalization pathway[4].

  • Solutions:

    • Install an N-Protecting/Directing Group: To achieve C-H amidation, the indole nitrogen must be protected. More importantly, for C2-selectivity, a directing group is typically required. Groups like 2-pyridinyl or 2-pyrimidinyl are highly effective as they chelate to the metal catalyst, positioning it directly adjacent to the C2-H bond for activation[1].

    • Metal-Free C3-Amidation: If C3-amidation is the goal, specific reagents can favor this position on an N-H indole. For instance, using N-benzenesulfonyloxyamides in the presence of ZnCl2 can directly amidate the C3 position, which is the most electronically nucleophilic carbon[5].

Question 2: My reaction is producing a mixture of isomers (e.g., C2 vs. C3, or N- vs. C-amidation). How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common challenge that arises from the competing reactivity of different sites on the indole scaffold. The solution lies in strategically manipulating electronic and steric factors, primarily through the use of protecting and directing groups.

  • Scientific Rationale:

    • N- vs. C-Amidation: As discussed above, this is controlled by the presence or absence of a substituent on the indole nitrogen. An unprotected N-H is acidic and will typically react first[4].

    • C3- vs. C2-Amidation: The C3 position is the most electron-rich and sterically accessible, making it the default site for electrophilic attack. To override this inherent reactivity and target the C2 position, a directing group (DG) on the nitrogen is almost always necessary for transition metal catalysis. The DG forces the catalyst into the proximity of the C2-H bond via chelation[1].

    • C7-Amidation: Targeting the benzene portion of the indole is even more challenging. Specific catalytic systems, such as Ruthenium(II) catalysis with an N-pivaloyl directing group, have been developed to form challenging six-membered metallacycles that favor C7 activation[6].

  • Solutions & Strategies:

    • For N-Amidation: Use an indole with a free N-H. Copper-catalyzed conditions are often effective for this transformation[7].

    • For C3-Amidation: Use an N-protected indole (e.g., N-Me) to block the nitrogen. The inherent nucleophilicity of C3 can then be exploited. Boron-based catalysts like B(C6F5)3 with isocyanates have been shown to favor C3 amidation on N-protected indoles[4].

    • For C2-Amidation: This is the classic use case for directing groups. Install a chelating group like a 2-pyrimidinyl group on the indole nitrogen and employ a suitable catalyst system, such as Rh(III)[1].

Troubleshooting Workflow & Decision Making

The following diagrams provide a logical framework for addressing common issues in indole amidation.

Caption: A logical approach to troubleshooting low-yield amidation reactions.

Caption: Decision tree for achieving regioselective indole amidation.

Frequently Asked Questions (FAQs)

Q: How do I choose between Palladium, Rhodium, and Copper catalysts?

A: The choice depends heavily on the desired transformation and the directing group strategy.

  • Palladium (Pd): Often used for intramolecular C-H amination to form indolines or for cross-coupling reactions[8][9]. It is versatile but can sometimes be sensitive.

  • Rhodium (Rh): The premier choice for directed C2-H amidation, especially using a [Cp*Rh(III)] catalyst. It is highly effective with nitrogen-based directing groups and various amide sources like isocyanates or dioxazolones[1][3].

  • Copper (Cu): A cost-effective and robust option. It is frequently used for N-amidation of unprotected indoles and has also been applied to C2-amidation, often requiring an oxidant and a directing group[7][10][11][12].

Q: What is the mechanistic role of the silver salt (e.g., AgSbF6) in Rh(III)-catalyzed reactions?

A: In Rh(III) catalysis, the starting complex is often the dimer [CpRhCl2]2. The silver salt acts as a halide abstractor. It removes a chloride ligand from the rhodium center to generate a more electrophilic, coordinatively unsaturated cationic [CpRh(III)] species. This cationic complex is the active catalyst that can then coordinate to the directing group on the indole substrate to initiate the C-H activation process[1].

Q: Can I perform C-H amidation without a transition metal?

A: Yes, metal-free methods are emerging.

  • For C3-Amidation: A direct C-H amidation at the C3 position can be achieved using electrophilic N-benzenesulfonyloxyamides as the nitrogen source. The reaction is promoted by ZnCl2, which likely forms the zinc salt of the indole to enhance its nucleophilicity at C3[5].

  • Boron Catalysis: Boron-based Lewis acids can also catalyze amidation. B(C6F5)3 can catalyze the C3-amidation of N-protected indoles with isocyanates, whereas BCl3 promotes N-amidation of unprotected indoles[4].

  • Iodine-Promoted: Molecular iodine can promote oxidative C-N bond formation, although this can sometimes involve cleavage of the indole ring depending on the substrate and conditions[13].

Data Summary & Optimization Parameters

The following table summarizes typical starting conditions for a directed C2-amidation, which should be used as a basis for further optimization.

ParameterTypical Reagent/ConditionRationale & Optimization NotesKey References
Indole Substrate N-(pyrimidin-2-yl)-1H-indoleThe pyrimidinyl group is an excellent directing group for C2-H activation.[1]
Amide Source Isocyanate (e.g., n-butyl isocyanate)Readily available and reactive. Dioxazolones are another excellent option.[1][3]
Catalyst [Cp*RhCl2]2 (2.5 - 5 mol %)The standard precatalyst for this transformation.[1]
Additive AgSbF6 (5 - 20 mol %)Halide abstractor to generate the active cationic Rh(III) species.[1]
Solvent 1,2-Dichloroethane (DCE)A common solvent for Rh(III) catalysis. Screening others (e.g., THF) is advised.[1][3]
Temperature 80 - 120 °CHigher temperatures are often required to overcome the activation barrier for C-H cleavage.[1][3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and reagents.[1]

Experimental Protocols

Protocol 1: General Procedure for Rh(III)-Catalyzed C2-Amidation with an Isocyanate

This protocol is a representative procedure based on established literature[1].

  • Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-(pyrimidin-2-yl)-indole substrate (1.0 equiv, 0.2 mmol), [Cp*RhCl2]2 (5 mol %, 0.01 mmol), and AgSbF6 (20 mol %, 0.04 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Through a septum, add anhydrous 1,2-dichloroethane (DCE, 2 mL), followed by the isocyanate (2.0 - 3.0 equiv, 0.4 - 0.6 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the C2-amidated product.

Caption: Simplified catalytic cycle for directed C-H amidation.

References

  • Li, X., et al. (2015). C–H functionalization of indoles and oxindoles through cdc reactions. RSC Advances, 5(4), 241-267.

  • Ahmed, A. (2020). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Journal of the Indian Chemical Society, 97(9), 1426-1444.

  • O'Hara, F., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5004-5014.

  • Mondal, S., & Maiti, D. (2019). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 43(34), 13353-13374.

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210.

  • Das, U. K., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science, 13(38), 11247-11254.

  • Wang, H., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10450-10461.

  • BenchChem. (2025). Technical Support Center: Optimization of Indole-3-Carboxamide Coupling Reactions. BenchChem.

  • Glorius, F., et al. (2009). Palladium-Catalyzed Amidation of Unactivated C(sp3)H Bonds: from Anilines to Indolines. Angewandte Chemie International Edition, 48(36), 6739-6741.

  • Min, C., & He, C. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 19(24), 6696-6699.

  • Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1883-1900.

  • Le, S., & May, S. A. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1917-1959.

  • Rago, A., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation. Tetrahedron, 85, 131965.

  • McDonald, R. I., et al. (2011). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 13(16), 4200-4203.

  • Kumar, M., et al. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv.

  • Chen, D., et al. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. Organic Letters, 14(12), 2944-2947.

  • Choi, I., et al. (2020). C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis. Angewandte Chemie International Edition, 59(32), 13249-13253.

  • Piou, T., et al. (2017). Design of the BAIPy ligand containing an indole amide functional group for substrate orientation in ortho‐selective C−H borylation of secondary aromatic amides. Angewandte Chemie International Edition, 56(44), 13674-13678.

  • Magolan, J. (2019). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. CHIMIA International Journal for Chemistry, 73(6), 478-484.

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.

  • Hsieh, E. J., & Stallings, R. L. (2013). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications, 49(75), 8371-8373.

  • Li, B., et al. (2015). Rh(III)-Catalyzed C–H Amidation of Indoles with Isocyanates. The Journal of Organic Chemistry, 80(14), 7291-7297.

  • Nguyen, T. T., et al. (2024). Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. Organic & Biomolecular Chemistry, 22(20), 4022-4026.

  • Yoo, E. J., & Chang, S. (2009). Copper-Mediated Amidation of Heterocyclic and Aromatic C−H Bonds. Organic Letters, 11(23), 5462-5465.

  • Iida, A., et al. (1995). Magnesiation of indoles with magnesium amide bases. Journal of the Chemical Society, Perkin Transactions 1, (23), 2953-2954.

  • Ketcha, D. M., & Gribble, G. W. (1985). A New Protecting-Group Strategy for Indoles. The Journal of Organic Chemistry, 50(26), 5451-5457.

  • Li, X., et al. (2015). Recent advances in copper-catalyzed C–H bond amidation. Beilstein Journal of Organic Chemistry, 11, 2339-2354.

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.

  • Wang, D., et al. (2018). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry, 16(23), 4333-4342.

  • Shinde, D. B., et al. (2019). Mechanism of indole–alkyl amide coupling (adapted from ref. 112). ResearchGate.

  • Li, X., et al. (2015). Recent advances in copper-catalyzed C–H bond amidation. Beilstein Journal of Organic Chemistry, 11, 2339-2354.

  • Old, D. W., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(41), 12207-12211.

  • Various Authors. (2024). Why my amino acids do not contribute in amidation reaction?. ResearchGate.

  • Uy, K. K., & Houk, K. N. (2015). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 80(18), 9138-9147.

  • Park, J., et al. (2011). Palladium-/Copper-Catalyzed Regioselective Amination and Chloroamination of Indoles. Organic Letters, 13(16), 4196-4199.

Sources

Optimization

Technical Support Center: Synthesis of 5-Isocyanato-1-methylindoline

Welcome to the technical support guide for the synthesis of 5-Isocyanato-1-methylindoline. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Isocyanato-1-methylindoline. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve yields. Our focus is on a robust and widely applicable phosgene-free method: the Curtius rearrangement.

The Recommended Synthetic Pathway: A Phosgene-Free Approach

The synthesis of 5-Isocyanato-1-methylindoline is most reliably achieved via the Curtius rearrangement of 1-methylindoline-5-carbonyl azide. This pathway avoids the use of highly toxic phosgene and its derivatives, aligning with modern green chemistry principles.[1] The overall strategy involves the conversion of a stable carboxylic acid precursor into a reactive acyl azide, which then undergoes thermal rearrangement to the target isocyanate.[2][3]

The journey from the starting material, 1-methylindoline-5-carboxylic acid, to the final isocyanate product is a multi-step process where attention to detail at each stage is critical for achieving a high final yield.

G cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Purification Start 1-Methylindoline-5-carboxylic acid AcylChloride Intermediate: 1-Methylindoline-5-carbonyl chloride Start->AcylChloride SOCl₂ or (COCl)₂ Cat. DMF, Anhydrous DCM AcylAzide Product: 1-Methylindoline-5-carbonyl azide AcylChloride->AcylAzide NaN₃ Acetone/H₂O Rearrangement Thermal Rearrangement Anhydrous Toluene, Heat (Δ) AcylAzide->Rearrangement AcylAzide->Rearrangement Isocyanate Final Product: 5-Isocyanato-1-methylindoline Rearrangement->Isocyanate Purification Vacuum Distillation Isocyanate->Purification Isocyanate->Purification

Caption: Overall workflow for the synthesis of 5-Isocyanato-1-methylindoline.

Detailed Experimental Protocol

This protocol outlines the conversion of 1-methylindoline-5-carboxylic acid to 5-isocyanato-1-methylindoline.

Part A: Synthesis of 1-Methylindoline-5-carbonyl chloride

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-methylindoline-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask.

  • Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise to the suspension at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Part B: Synthesis of 1-Methylindoline-5-carbonyl azide

  • Dissolution: Dissolve the crude 1-methylindoline-5-carbonyl chloride from Part A in acetone.

  • Azide Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture vigorously at 0 °C for 1 hour.

  • Extraction: Quench the reaction by adding cold water. Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Carefully remove the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.

Part C: Curtius Rearrangement to 5-Isocyanato-1-methylindoline

  • Setup: Immediately dissolve the crude acyl azide from Part B in anhydrous toluene.

  • Rearrangement: Heat the solution to reflux (approx. 110 °C) under a nitrogen atmosphere. The rearrangement is accompanied by the evolution of nitrogen gas.[4]

  • Monitoring: Monitor the reaction by in-situ IR spectroscopy by observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹). The reaction is typically complete within 1-3 hours.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure. Purify the crude 5-isocyanato-1-methylindoline by vacuum distillation to obtain a clear, colorless, or pale yellow oil.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Curtius rearrangement is sluggish or incomplete. What's going wrong?

This is a common issue often related to reaction temperature or the purity of the acyl azide intermediate. The Curtius rearrangement is a thermal decomposition, and insufficient energy input will result in a slow or stalled reaction.[5]

Causality Check:

  • Temperature: The decomposition temperature of acyl azides can vary. While toluene at reflux is generally sufficient, some substrates may require higher temperatures.

  • Solvent Purity: The solvent must be scrupulously dry. Any residual water can react with the acyl azide or the isocyanate product.

  • Catalysis: While typically a thermal reaction, Lewis acids like boron trifluoride can catalyze the rearrangement, sometimes lowering the required temperature by up to 100 °C and improving the isocyanate yield.[6]

Troubleshooting Guide:

Observation Potential Cause Recommended Action
Slow N₂ evolution; persistent azide peak in IR.Insufficient temperature.Ensure the reaction is at a vigorous reflux. Consider switching to a higher boiling point solvent like xylene if the substrate is stable.
Reaction stalls before completion.Impurities in the acyl azide inhibiting the reaction.Ensure the acyl azide was properly washed and dried before use. Impurities from the previous step can interfere.
Low yield despite complete conversion.Premature decomposition or side reactions of the acyl azide.Handle the acyl azide at low temperatures before the rearrangement step. Introduce it to pre-heated solvent to ensure rapid conversion.
FAQ 2: The final yield is very low, and I've isolated a white, insoluble solid. What happened?

This is the most frequent cause of failure in isocyanate synthesis. The culprit is almost always moisture. Isocyanates are highly electrophilic and react readily with nucleophiles, especially water.[7]

Mechanistic Insight: The reaction of an isocyanate with one mole of water forms an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and CO₂ gas.[7] This newly formed amine is highly nucleophilic and will immediately react with a second molecule of isocyanate to form a stable, and often insoluble, disubstituted urea.[7] This side reaction consumes two equivalents of your valuable isocyanate for every one equivalent of water, leading to a dramatic drop in yield and the formation of a urea precipitate.

G Isocyanate R-N=C=O (Isocyanate) CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) Isocyanate->CarbamicAcid + Water H₂O Water->CarbamicAcid Amine R-NH₂ (Primary Amine) CarbamicAcid->Amine - CO2 CO₂ CarbamicAcid->CO2 Urea R-NH-CO-NH-R (Disubstituted Urea) Amine->Urea + Isocyanate2 R-N=C=O (2nd Molecule) Isocyanate2->Urea

Caption: Primary side reaction pathway leading to urea formation.

Troubleshooting & Prevention Guide:

Area of Concern Preventative Measure Validation Step
Glassware Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Assemble the apparatus while hot under a stream of dry nitrogen or argon.Water will bead and roll off a properly dried glass surface.
Solvents Use freshly distilled, anhydrous-grade solvents. Toluene can be dried by distillation from sodium/benzophenone.Perform a Karl Fischer titration on the solvent to ensure water content is below 50 ppm.
Reagents Ensure the starting carboxylic acid is dry. Dry in a vacuum oven if necessary.Check the appearance of reagents; clumping can indicate water absorption.
Atmosphere Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire reaction, workup, and purification.Use bubblers to monitor inert gas flow.
Workup Conduct all extractions and washes with de-gassed, anhydrous solvents and brines if possible. Minimize exposure to air.N/A
FAQ 3: My product decomposed during purification. How can I purify a sensitive isocyanate?

Isocyanates can be thermally unstable and may also react with the stationary phase in column chromatography.

  • Thermal Instability: At elevated temperatures, isocyanates can self-condense to form cyclic trimers (isocyanurates) or dimers (uretdiones), especially if catalytic impurities are present.[7]

  • Chromatography Issues: Standard silica gel is acidic and contains surface hydroxyl groups and bound water, all of which can react with or catalyze the decomposition of the isocyanate. Using neutral, deactivated alumina is a possibility but can still lead to yield loss.

Recommended Purification Strategy:

  • Vacuum Distillation: This is the preferred method. Use a short-path distillation apparatus to minimize the residence time at high temperatures. Ensure the vacuum is stable and low enough to allow distillation at a moderate temperature.

  • Crystallization: If the product is a solid or can be derivatized into a stable, crystalline solid and then regenerated, this can be an effective method. However, for 5-Isocyanato-1-methylindoline, which is an oil, this is not directly applicable.

  • Filtration: If the primary impurity is the insoluble urea byproduct, a simple filtration through a pad of Celite® or dry silica gel (used as a filter aid, not for chromatography) in an anhydrous solvent can remove it prior to distillation.

Expected Analytical Data

Proper characterization is essential to confirm the identity and purity of your product and intermediates.

Compound Technique Expected Result
1-Methylindoline-5-carbonyl azide IR (cm⁻¹)Strong, sharp azide (N₃) stretch at ~2140 cm⁻¹. Carbonyl (C=O) stretch at ~1690 cm⁻¹.
¹H NMRAromatic and aliphatic protons of the 1-methylindoline core.
5-Isocyanato-1-methylindoline IR (cm⁻¹)Very strong, sharp isocyanate (-N=C=O) stretch at 2250-2280 cm⁻¹.[7] Absence of the azide peak.
¹H NMRAromatic protons will show a downfield shift compared to the carboxylic acid. Confirm the presence of the N-methyl and indoline protons.
¹³C NMRIsocyanate carbon signal around 120-130 ppm.
Mass Spec (EI)Molecular ion peak corresponding to the product's molecular weight (174.20 g/mol ).[8]

References

  • BenchChem. (2025). Synthesis of 5-Iodo-1-methylindoline-2,3-dione: A Technical Guide. Benchchem.
  • Wikipedia. (2023). Curtius rearrangement. Wikipedia.
  • Poreddy, R., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC.
  • LS College. (2020). Curtius rearrangement. LS College.
  • Chemistry Steps. (2025). Curtius Rearrangement. Chemistry Steps.
  • ChemicalBook. (n.d.). 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Organic Chemistry Portal.
  • American Chemical Society. (2025). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025.
  • Tebubio. (n.d.). 1-Methylindoline-5-carboxylic acid. Tebubio.
  • CoreyChem. (2025). 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9). CoreyChem.
  • BenchChem. (2025). Technical Support Center: Isocyanate Reaction Troubleshooting. Benchchem.
  • Santa Cruz Biotechnology. (n.d.). 5-Isocyanato-1-methylindoline. SCBT.

Sources

Troubleshooting

Technical Support Center: Fischer Indolization of N-Protected Hydrazines

Welcome to the technical support center for the Fischer Indolization of N-protected hydrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Fischer Indolization of N-protected hydrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and to offer practical, field-proven solutions to common challenges encountered during this powerful synthetic transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid grounding for troubleshooting.

Q1: What is the Fischer Indolization, and what is the rationale for using N-protected hydrazines?

The Fischer Indole Synthesis is a classic organic reaction that produces the indole heterocyclic scaffold from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2][3] The use of an N-protected hydrazine , such as an N-acyl (e.g., Cbz, Boc) or N-alkyl derivative, serves several critical functions:

  • Direct Synthesis of N-Substituted Indoles: It allows for the direct installation of a substituent on the indole nitrogen, bypassing the need for a separate N-alkylation or N-acylation step post-synthesis.

  • Modulation of Reactivity: The electronic nature of the protecting group can influence the reactivity of the hydrazine and the stability of key intermediates, although this can sometimes lead to challenges.[4][5]

  • Improved Stability and Handling: Arylhydrazines can be unstable, whereas their N-protected counterparts, such as N-acyl hydrazides, are often more stable crystalline solids, making them easier to handle and store.[6][7]

Q2: What is the accepted mechanism for the Fischer Indolization?

The reaction proceeds through a well-defined sequence of steps, initiated by an acid catalyst. The generally accepted mechanism involves the initial formation of a hydrazone, which then undergoes a series of rearrangements to yield the final indole product.[2][3][8][9]

Fischer_Mechanism Start N-Protected Hydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone Condensation Enamine Enamine Tautomerization Hydrazone->Enamine Acid Catalyst (H⁺) Protonation Protonation Enamine->Protonation Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Key C-C Bond Formation Cyclization Cyclization & Re-aromatization Rearrangement->Cyclization Elimination of NH₃ Product N-Protected Indole Cyclization->Product

Caption: The core mechanism of the acid-catalyzed Fischer Indole Synthesis.

Q3: How does the choice of acid catalyst (Brønsted vs. Lewis) impact the reaction?

The choice of acid is critical and can dramatically influence reaction rate, yield, and the prevalence of side reactions.[1][9][10]

  • Brønsted Acids (e.g., H₂SO₄, HCl, p-TsOH, PPA): These proton-donating acids are effective at catalyzing the key tautomerization and rearrangement steps.[1][9][10] However, strong Brønsted acids and high temperatures can promote degradation or undesired side reactions like N-N bond cleavage, especially with sensitive substrates.[1][4][5]

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃): These electron-pair acceptors can also catalyze the reaction, often under milder conditions.[1][10] Lewis acids are particularly recommended for substrates prone to N-N bond cleavage, as they can favor the desired cyclization pathway over fragmentation.[1][4]

Part 2: Troubleshooting Guide for Side Reactions

Issue 1: Competing N-N Bond Cleavage

Symptom: You observe the formation of aniline or its derivatives as major byproducts, and the yield of your desired indole is significantly reduced. This is particularly common when the carbonyl partner contains electron-donating groups.[4][5][11]

Probable Cause & Mechanism: The key[11][11]-sigmatropic rearrangement competes with a heterolytic cleavage of the weak N-N bond in the protonated enamine intermediate. If the resulting iminyl carbocation is stabilized (e.g., by an electron-donating group), this cleavage pathway can become dominant, preventing indole formation.[4][5]

Competing_Pathways Intermediate Protonated Enamine Intermediate Indole_Path [3,3]-Sigmatropic Rearrangement Intermediate->Indole_Path Productive Pathway Cleavage_Path Heterolytic N-N Cleavage Intermediate->Cleavage_Path Side Reaction (Favored by EDG) Indole Desired Indole Product Indole_Path->Indole Byproducts Aniline + Iminyl Cation (Side Products) Cleavage_Path->Byproducts

Caption: Competing pathways of the protonated enamine intermediate.

Proposed Solutions & Protocols
  • Switch to a Milder Catalyst: Transition from a strong Brønsted acid to a Lewis acid. Zinc chloride (ZnCl₂) is often the catalyst of choice to suppress N-N cleavage.[1][4]

  • Reduce Reaction Temperature: Excessive heat can favor the fragmentation pathway. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

  • Modify the Protecting Group: N-acyl groups, like amides, can sometimes favor cleavage.[4][5] If synthetically feasible, exploring a different protecting group may alter the reaction course. However, specific conditions have been developed that are highly effective for N-Cbz protected hydrazides, demonstrating the importance of optimizing the entire system (catalyst, solvent, temperature).[6][12][13]

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

Symptom: When using an unsymmetrical ketone (e.g., 2-pentanone), you isolate a mixture of two regioisomeric indoles, complicating purification and reducing the yield of the target isomer.[1][14]

Probable Cause & Mechanism: The initial enamine tautomerization can occur towards either α-carbon of the ketone. The ratio of the resulting enamine isomers, which is influenced by both thermodynamic and kinetic factors, dictates the final ratio of indole products. Steric hindrance and the electronic nature of the ketone substituents play a significant role.[15][16]

Regioselectivity Start Hydrazone of Unsymmetrical Ketone Path_A Tautomerization (Less Substituted α-C) Start->Path_A Path_B Tautomerization (More Substituted α-C) Start->Path_B Enamine_A Enamine A Path_A->Enamine_A Enamine_B Enamine B Path_B->Enamine_B Indole_A Indole Isomer A Enamine_A->Indole_A Fischer Sequence Indole_B Indole Isomer B Enamine_B->Indole_B Fischer Sequence

Caption: Formation of two regioisomers from an unsymmetrical ketone.

Proposed Solutions & Protocols
  • Systematic Screening: The regioselectivity is often sensitive to the specific combination of substrate, catalyst, and solvent. A systematic screening of different acids (both Brønsted and Lewis) and solvents is the most effective empirical approach to optimize the ratio.[1][14]

  • Use of Bulky Protecting Groups: A sterically demanding protecting group on the hydrazine nitrogen may influence the direction of tautomerization, potentially favoring the less sterically hindered enamine.

  • Alternative Synthetic Strategy: If regioselectivity cannot be controlled, consider strategies that "lock in" the desired regiochemistry, such as using an enol ether or enamine of the ketone as the starting material, though this adds steps to the overall synthesis.

Issue 3: Formation of Unexpected Heterocycles (e.g., Pyrazoles)

Symptom: Characterization of your product mixture reveals the presence of a pyrazole-based structure instead of, or in addition to, the expected indole.

Probable Cause & Mechanism: Pyrazoles are formed from the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[17][18] This side reaction can occur if your ketone starting material undergoes degradation, rearrangement, or self-condensation under the acidic reaction conditions to form a 1,3-dicarbonyl species, which is then trapped by the excess hydrazine.

Proposed Solutions
  • Verify Starting Material Purity: Ensure the ketone starting material is pure and free from any diketone impurities.

  • Milder Reaction Conditions: Use less harsh acidic conditions and lower temperatures to minimize degradation or self-condensation of the carbonyl partner.[1][11]

  • Control Stoichiometry: Use a stoichiometry closer to 1:1 for the hydrazine and carbonyl compound to avoid having a large excess of hydrazine available to react with any side products.

Issue 4: General Low Yield / Decomposition

Symptom: The reaction yields are consistently low, or TLC/LC-MS analysis shows a complex mixture of unidentifiable decomposition products.

Probable Cause & Mechanism: This is often a result of reaction conditions that are too harsh. The indole ring system itself can be sensitive to strong acids and high temperatures, leading to polymerization or degradation.[1][11] Similarly, the starting N-protected hydrazine or the intermediate hydrazone may not be stable under the chosen conditions.[19]

Proposed Solutions
  • Optimize Temperature and Time: Begin with a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction. Excessively high temperatures or prolonged reaction times can be detrimental.[1]

  • Catalyst Loading: Titrate the amount of acid catalyst used. Sometimes, only a catalytic amount is necessary, while in other cases (like with PPA), the acid also serves as the solvent.[8] Find the optimal balance that promotes cyclization without causing widespread decomposition.

  • Solvent Choice: The solvent can impact the stability of intermediates. High-boiling polar aprotic solvents are common, but a screening of solvents like toluene, acetic acid, or even ionic liquids may reveal a more suitable medium.[1]

Part 3: Data Summary & Protocols

Table 1: Influence of Catalyst & Protecting Group on Reaction Outcome
Protecting GroupCommon Catalyst(s)Typical Side Reactions/ChallengesKey Considerations & References
Cbz (Carboxybenzyl)H₂SO₄ in MeOH, PPACan be acid-labile under very harsh conditions, but specific protocols are highly effective.Optimized conditions can lead to excellent yields of N-Cbz-indoles without deprotection.[6][12][13]
Boc (tert-Butoxycarbonyl)p-TsOH, H₂SO₄, ZnCl₂Highly acid-labile; deprotection can occur in situ, leading to N-H indole. N-N cleavage is also a risk.Requires careful selection of milder acids and conditions to preserve the protecting group.[20]
Acyl (e.g., Acetyl)Brønsted or Lewis AcidsCan favor N-N bond cleavage due to electronic effects that stabilize the iminyl cation intermediate.Often proceeds in poor yield with protic acids; Lewis acids may offer an improvement.[4][5]
Experimental Protocols
Protocol 1: General Procedure for N-Cbz-Indole Synthesis

(Adapted from Cho, et al.)[6]

This protocol is effective for the synthesis of N-Cbz-indoles from N-Cbz-protected aryl hydrazides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the N-Cbz aryl hydrazide (1.0 eq) and the desired ketone (1.2 eq) in methanol (approx. 0.2 M).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

  • Extraction: Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Protocol for Mitigating N-N Bond Cleavage with ZnCl₂

This protocol is recommended for substrates known to be susceptible to N-N bond cleavage.

  • Hydrazone Formation (Optional but Recommended): First, form the hydrazone by stirring the N-protected hydrazine (1.0 eq) and the ketone (1.0 eq) in ethanol at room temperature until TLC indicates completion. Isolate the hydrazone by filtration or evaporation.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add the isolated hydrazone (1.0 eq) and anhydrous zinc chloride (1.1 - 2.0 eq).

  • Solvent & Heating: Add a high-boiling solvent such as toluene or xylene. Heat the mixture to 80-120 °C, monitoring carefully by TLC.

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Extraction & Purification: Stir the quenched mixture vigorously for 30 minutes, then extract with an appropriate organic solvent. Wash the organic layers, dry, concentrate, and purify by column chromatography.

References
  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem Technical Support.
  • BenchChem. (2025).
  • Taber, D. F., & Tirunahari, P. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]

  • Park, I.-K., Suh, S.-E., Lim, B.-Y., & Cho, C.-G. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • El-Malah, A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Robinson, R. B. (1963). FURTHER EVIDENCE FOR THE DIENONE-IMINE INTERMEDIATE IN THE FISCHER INDOLE SYNTHESIS: AN UNCATALYZED FISCHER REACTION UNDER MILD CONDITIONS. Canadian Journal of Chemistry. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis. BenchChem Technical Support.
  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

  • Forrest, T. P., & Chen, F. M. (1972). The dienone–imine intermediate in the Fischer indole synthesis. Canadian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Park, I. K., et al. (2009). Aryl hydrazide beyond as surrogate of aryl hydrazine in the Fischer indolization: the synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-bis-Cbz-pyrrolo[2,3-f]indoles. PubMed. [Link]

  • ResearchGate. (2025). Expedient synthesis of indoles from N-Boc arylhydrazines. [Link]

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. [Link]

  • ResearchGate. (n.d.). Different strategies for synthesis of pyrazoles. [Link]

  • Park, I.-K., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. ResearchGate. [Link]

  • ResearchGate. (2018). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Park, I.-K., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. ACS Publications. [Link]

  • Christoffers, J., et al. (2004). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Verlag der Zeitschrift für Naturforschung. [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

Sources

Optimization

Technical Support Center: Analytical Challenges in Isocyanate Quantitation for Collision Repair

Welcome to the Technical Support Center for Occupational Toxicology and Analytical Chemistry. This guide addresses the critical analytical bottlenecks encountered when quantifying aliphatic isocyanates—specifically hexam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Occupational Toxicology and Analytical Chemistry. This guide addresses the critical analytical bottlenecks encountered when quantifying aliphatic isocyanates—specifically hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and their polymeric adducts—in collision repair environments.

Due to their high reactivity, lack of oligomeric standards, and complex dual-phase aerosol generation, isocyanates require rigorous, self-validating workflows to prevent severe underestimation of occupational exposure.

Workflow for sampling, derivatization, and LC-MS/MS quantitation of isocyanates.

Section 1: Air Sampling & Dual-Phase Aerosol Capture

Q: Why do we frequently see underestimation of particle-bound polyisocyanates in paint spray aerosols?

A: Collision repair coatings generate a complex dual-phase aerosol. Monomers (e.g., HDI) exist primarily in the vapor phase, while polyisocyanates—such as HDI biuret and HDI isocyanurate, which make up the vast majority of the isocyanate mass—exist in the particulate phase[1].

If you use only an impinger, small particles may bypass the liquid due to aerodynamic properties. Conversely, if you use only an impregnated filter, the high reactivity of the NCO groups can cause the droplets to cross-link and cure on the filter matrix before the derivatizing agent can fully penetrate the particle. To solve this, a dual-phase sampling train (an impinger followed by a filter in series) is required to ensure immediate quenching of both phases[2].

Protocol 1: Dual-Phase Air Sampling & Derivatization (DBA Method)

Causality & Self-Validation: This protocol uses di-n-butylamine (DBA) because of its high reactivity, which outcompetes the polyol resins in the paint for the NCO groups, forming highly stable urea derivatives[3].

  • Assembly: Connect an impinger flask containing 0.1 mg/mL DBA in toluene in series with a glass fiber filter[2]. Causality: The impinger captures vapors and large droplets, while the filter catches fine aerosols (<2 µm) that escape the impinger.

  • Sampling: Draw air through the breathing zone at 1.0 L/min during the spray application.

  • Internal Standard Spiking (Self-Validation): Immediately post-sampling, spike the impinger solution and filter extract with deuterated DBA-isocyanates (e.g., d9-DBA-HDI)[4]. Validation: Monitoring the recovery of the deuterated standard ensures that any matrix-induced ion suppression during LC-MS/MS is mathematically corrected.

  • Extraction: Evaporate the toluene in a vacuum centrifuge and reconstitute the residue in acetonitrile[3].

  • Analysis: Analyze via LC-MS/MS. Validation: Monitor the [M+H-DBA]+ qualifying ions against the [M+H]+ quantitative ions to confirm peak identity and rule out isobaric interferences from the paint matrix[3].

Section 2: Chromatographic & Mass Spectrometry Bottlenecks

Q: How do we accurately quantify HDI polyisocyanates when pure analytical standards are commercially unavailable?

A: The lack of pure standards for oligomeric species requires the use of the Total Reactive Isocyanate Group (TRIG) method[5]. By derivatizing the sample with MAP (1-(9-anthracenylmethyl)piperazine), every free NCO group reacts with one MAP molecule.

Causality: The UV absorbance of the MAP derivative at 254 nm is dominated by the anthracene moiety. Therefore, the molar absorptivity at 254 nm is nearly identical for all MAP-derivatized isocyanates, regardless of the parent molecule's structure. This allows you to quantify the total NCO mass of unknown polyisocyanates using a calibration curve built from the readily available HDI monomer[5].

Table 1: Comparison of Derivatization Reagents for Isocyanate Quantitation
Derivatizing AgentAnalytical ModalityTarget PhaseLimit of Detection (LOD)Primary AdvantageKey Limitation
DBA (Di-n-butylamine)LC-MS/MSVapor & Aerosol1–100 ng/mL[3]High sensitivity; excellent for specific adduct identification[2].Mass spec response factors vary between oligomers; difficult to calculate TRIG.
MAP (1-(9-anthracenylmethyl)piperazine)HPLC-UV/FLVapor & Aerosol~5 ng NCO/sample[6]Uniform UV254 response allows for accurate TRIG calculation[5].Requires complex, optimized pH gradients to resolve artifact peaks[5].

Section 3: Dermal Exposure & Surface Wipe Quantitation

Q: What are the specific challenges when quantifying aliphatic isocyanate skin exposure using wipe samples?

A: Skin sampling is notoriously difficult because isocyanates rapidly react with nucleophiles in the skin (e.g., moisture, proteins) and the polyol resins in the paint itself. Standard dry wipes fail to lift the curing polymer.

Causality: To recover the analyte, wipes must be impregnated with polypropylene glycol (PPG). PPG acts as a humectant and physical solvent, lifting the unreacted NCO groups from the stratum corneum without prematurely quenching them before they can be stabilized by the derivatizing solution[6].

Protocol 2: Quantitative Skin Wipe Sampling for Aliphatic Polyisocyanates

Causality & Self-Validation: This protocol adapts NIOSH Method 5525 for dermal matrices, ensuring that transient skin exposures—which are common even under routine PPE—are accurately captured[7].

  • Wipe Preparation: Impregnate a standardized cotton or glass fiber wipe with polypropylene glycol[7]. Causality: PPG prevents the NCO groups from cross-linking with the wipe matrix during the physical lifting process.

  • Sampling: Wipe the targeted skin area (e.g., forearms or hands) using firm, overlapping strokes immediately after the paint-related task.

  • Quenching: Immediately immerse the wipe into a vial containing MAP derivatizing reagent. Causality: Rapid immersion is critical to stop the NCO from reacting with residual skin moisture.

  • Analysis (Self-Validation): Analyze the extract using HPLC equipped with both Fluorescence (FLD) and UV detectors. Validation Check: Calculate the FLD/UV254 ratio for the detected peaks. A consistent ratio (e.g., ~31.7) confirms the peak is a true MAP-derivatized isocyanate and not a biological matrix artifact[5].

References[3] Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM3W7iU_ldDEh_VnucznSxXRg_tjtX8iGC9I0zXxlqUtirK4aW9sU_-j01n9LHQ_qEeCCXEq7yTL4ikygL_1Fsd-ZqVo2pbdkShe1xz_zZUKEWWl_-TFL9UKjooCmi-rHPSRtnjxfQ03pAMA==[1] Airborne Isocyanate Exposures in the Collision Repair Industry and a Comparison to Occupational Exposure Limits. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyIHD6aiaCC49j_iRryZSDbWhTLSuVjUpPDfYY2enLTj8o7n8_wq4F3BiX_1UyKkugeV6Pq4Wn0vvDk8e9XYtD7e06lhe3Rl9hztHdfSrOOQKsleV-b83Ss-lOFF6BwcZIS0bGU4KTEd1iS22JWp8TeuIFseWcI8I56RrwsNbzCm9ODzKSTGr7VGcbIr4P5HGnQ4XDO84oD8_p57RddKZRchlNabkl0UTdZGKEY3i0aeH2ANp5HEEu7-wbvlGOGi08RAGl_R3n5YrWO2KOtyKja1v9OahEHF8H4wJwJw==[2] Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9bFcUzKoAAO6weu39R03TgTeDF3cm778UAVwDp_OEz0eZWBTbw9wEh7-APaDi55QzxQApwTpFofStHh9lwYdrwICp6BcUlIqyZuZU4i5-LDedQFhL9uS2g31IqNZNjCvgtOE=[4] Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkRk0gVLr3d7Hmq6YsUXMuNaSHJl6bG5cM-0fCzhKbl2kzUjZ643G-XEL1Lm-xD-MPH9gtlhHHKy39cdRghHl-fi2D5Lfw5CmzynLN_RCItPhMAOY9qC_LL3synlFIiJ5UcMhewPyX4OpfkmG7o8C0ZEpYoX22eSdqqnw6lrzAHpYYZrd2tsHv1iqTdMs=[7] Skin exposure to aliphatic polyisocyanates in the auto body repair and refinishing industry: II. A quantitative assessment - PubMed. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3GpxNR4IbmpjpMKJoEszlYdU-lB3p4u_Vwas8cD4QfMFgpKvzFg1sqXLgOEQZCrO0RRnVR7uDHNURYjVZ_GqofOK6-EjsenFX9uPHk2Y-QXqyXOHK7PPF0RamE8_EKXsalDYe[5] Evaluation of the NIOSH draft method 5525 for determination of the total reactive isocyanate group (TRIG) for aliphatic isocyanates in autobody repair shops. CDC Stacks. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdlOxWprAcJJX0gsp-JDflt2tjnnfkCGA2xbIZ8KyFequblLwABPE2jSGf95DIjERaZi6Rkeu1rc386eha3Bg1B4vHdu2NJFm52wdFTlx13Jr7jk3BLL0d8-bD0xHte7ldWANr0d9jJBLX4YdkavUnAJCfDQ==[6] Skin Exposure to Aliphatic Polyisocyanates in the Auto Body Repair and Refinishing Industry: II. A Quantitative Assessment. CDC Stacks. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN2j-2rWM8NIBWsWEzD9sB3-IQJ5mfEq_SfxEn9FSJ3Qh7Bcs8E_YmlWKnwG8WbPJES6ENEPItEjeuXkX3nri_Mj9MtdgAWFi9RADnj19pDCriTEFD00toYGaIL3ymmomlc0fmUyJo5ChZvPKy3PFA2_bTdw==

Sources

Troubleshooting

Technical Support Center: Purification of Crude 1-Methylindole by Distillation

Prepared by: Senior Application Scientist, Organic Process Chemistry This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic Process Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 1-methylindole. It is designed to move beyond simple procedural steps, offering in-depth troubleshooting advice and preventative strategies rooted in the fundamental principles of chemistry and distillation science. Our goal is to empower you to diagnose issues, optimize your process, and ensure the consistent attainment of high-purity 1-methylindole.

Section 1: Foundational Knowledge & Pre-Distillation Setup

Successful purification begins with a thorough understanding of the compound's properties and meticulous preparation. 1-Methylindole is a valuable intermediate, but its purification is not without challenges due to its physical and chemical characteristics.

Critical Physical & Chemical Properties of 1-Methylindole

Understanding these parameters is the first step in designing a robust distillation protocol. The high atmospheric boiling point is a primary indicator that vacuum distillation is necessary to prevent thermal degradation.[1]

PropertyValueSignificance & Implication for Distillation
Molecular Formula C₉H₉NProvides the basis for molecular weight calculation.
Molecular Weight 131.17 g/mol Affects boiling point and volatility.[2][3]
Appearance Yellow liquid, may darken on exposure to light and air.[3][4]Discoloration is a key indicator of impurity or degradation. The goal of purification is often to obtain a lighter-colored product.
Boiling Point ~239 °C at 760 mmHg (atmospheric pressure)[4][5]This high temperature risks decomposition. Atmospheric distillation is not recommended.
133 °C at 26 mmHg[2][6][7]This demonstrates the significant reduction in boiling point under vacuum, making it the preferred purification method.
Density ~1.051 g/mL at 20 °C[2][6][7]Important for calculating mass from a measured volume.
Stability Sensitive to light, air (oxidation), and high heat.[4][6][8]Dictates handling and storage conditions. Distillation should be performed promptly and under an inert atmosphere if possible.
Odor Strong, unpleasant stench.[3][9]All handling must be performed in a well-ventilated fume hood.
Safety Causes skin and serious eye irritation.[3][9]Appropriate Personal Protective Equipment (PPE), including gloves and safety goggles, is mandatory.[4][9]
Pre-Distillation Checklist: A Self-Validating Protocol

Before applying heat, ensure your system is optimized for success. This checklist helps prevent the most common sources of failure.

  • Glassware Inspection: Meticulously check every piece of glassware for cracks, star fractures, or chips. Vacuum pressures exert significant force, and flawed glass can lead to a dangerous implosion.[10]

  • System Integrity (Leak Check):

    • Assemble the complete distillation apparatus.

    • Sparingly apply high-vacuum grease to all ground-glass joints.[10] An ungreased joint is a guaranteed leak.

    • Connect the vacuum source and evacuate the system before heating.

    • The system should achieve and hold a stable, low pressure. A hissing sound or inability to reach the target vacuum indicates a leak.[10][11]

  • Smooth Boiling Provision:

    • Never use boiling chips for vacuum distillation. Trapped air in their pores is rapidly removed under vacuum, rendering them ineffective.[10]

    • Add a fresh, appropriately sized magnetic stir bar to the distilling flask for vigorous stirring. This is the most common and effective method for preventing bumping.[12]

  • Proper Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. Incorrect placement will result in an inaccurate boiling point reading.

  • Secure Clamping: Ensure the distilling flask and condenser are securely clamped. The apparatus should be stable and free of stress points.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the distillation of 1-methylindole in a question-and-answer format.

FAQ 1: Product Discoloration

Question: Why is my 1-methylindole distillate coming over dark yellow or brown instead of a pale yellow?

Immediate Diagnosis: Your product is likely undergoing thermal decomposition or oxidation. Indole derivatives are known to be sensitive to heat and air.[4][6][8]

Root Cause Analysis & Corrective Actions:

  • Cause 1: Distillation Temperature is Too High. The atmospheric boiling point of 1-methylindole (~239 °C) is high enough to cause degradation.[4][5]

    • Solution: Increase the vacuum (i.e., lower the pressure). A lower system pressure directly reduces the boiling point of the liquid, allowing for distillation at a gentler temperature.[1] Aim for a pressure that brings the boiling point into the 120-140 °C range (e.g., ~26 mmHg for a boiling point of 133 °C).[2][7]

  • Cause 2: Extended Heating Time. Prolonged exposure to heat, even at a reduced temperature, can lead to decomposition.

    • Solution: Ensure your heating mantle is appropriately sized for the flask and pre-heat it to a temperature about 20-30 °C above your target boiling point to facilitate a reasonably rapid distillation.[1] Avoid slow, gradual heating over many hours.

  • Cause 3: Presence of Oxygen. Air leaks in the system can introduce oxygen, which can oxidize the indole ring, especially at elevated temperatures.

    • Solution: Perform a thorough leak check before heating.[11] For very sensitive applications, consider incorporating a nitrogen bleed into your setup to maintain an inert atmosphere.

FAQ 2: Low or No Product Recovery

Question: I've heated my crude material for a long time, but very little or no distillate is collecting in the receiving flask. What's wrong?

Immediate Diagnosis: This issue points to one of two primary problems: an insufficient vacuum or a vapor pressure/temperature mismatch.

Root Cause Analysis & Corrective Actions:

  • Cause 1: Major Vacuum Leak. This is the most common culprit. If the system pressure is too high, the boiling point of 1-methylindole will not be reached at your set temperature.

    • Solution: Stop heating immediately. Allow the system to cool. Systematically check every joint and connection for leaks. A "wiggle test" on hoses and clamps can sometimes identify a loose fitting.[11] Re-grease joints if necessary. Test your vacuum pump and trap setup independently to ensure they are functioning correctly.

  • Cause 2: Thermometer Misinterpretation. The vapor of your compound may not be reaching the thermometer bulb, leading you to believe the temperature is too low.

    • Solution: Check that the flask is sufficiently filled (ideally 1/2 to 2/3 full) and that heating is adequate to produce vapor. If you see refluxing in the column below the thermometer, your heating is likely sufficient, but the pressure may be too high for the vapor to ascend.

  • Cause 3: Solid Impurities. High-boiling or non-volatile impurities (e.g., salts from the synthesis, polymers) can coat the crude material, hindering vaporization.

    • Solution: Review the synthetic workup. Ensure that any acidic or basic impurities have been removed with appropriate aqueous washes before attempting distillation.[8]


Workflow: Diagnosing Distillation Failures

The following diagram outlines a logical workflow for troubleshooting common distillation problems.

Caption: A troubleshooting decision tree for distillation issues.

FAQ 3: Unstable Vacuum Reading

Question: My vacuum gauge reading is fluctuating, and I can't get a stable pressure. What does this mean?

Immediate Diagnosis: This can be caused by either "real" leaks (a physical breach in the system) or "virtual" leaks (trapped volatile substances boiling off).[11] It can also be caused by vigorous, uncontrolled boiling (bumping).

Root Cause Analysis & Corrective Actions:

  • Cause 1: Bumping. A large, sudden burst of vapor from bumping will cause a rapid pressure increase, followed by a decrease as the pump catches up.

    • Solution: Ensure the magnetic stirrer is on and providing vigorous agitation.[12] If the liquid is viscous, you may need a more powerful stir plate or a larger stir bar.

  • Cause 2: Trapped Low-Boiling Solvent. Residual solvent from the reaction or workup (e.g., dichloromethane, ethyl acetate) will boil off as you first apply vacuum, creating a pressure fluctuation.[8]

    • Solution: This is often normal at the beginning. Allow the system to pump at room temperature until the pressure stabilizes at its minimum value before you begin heating. This removes most volatile impurities.

  • Cause 3: Water Aspirator Issues. If using a water aspirator, fluctuations in water pressure will directly cause the system vacuum to fluctuate.

    • Solution: This is an inherent limitation of water aspirators. Perform the distillation when water usage in the building is likely to be stable. For consistent, high-quality results, upgrading to a vacuum pump with a digital controller is strongly recommended.

Section 3: Standard Operating Protocol

Detailed Protocol: Vacuum Distillation of Crude 1-Methylindole

This protocol assumes a starting quantity of 10-50 g of crude 1-methylindole. Adjust glassware size accordingly.

  • Preparation:

    • Select a round-bottom flask that will be 1/2 to 2/3 full with your crude material.

    • Add a magnetic stir bar to the flask.

    • Charge the flask with the crude 1-methylindole.

  • Apparatus Assembly:

    • Assemble a short-path distillation apparatus. A Claisen adapter is recommended to prevent bumping into the condenser.[10]

    • Lightly grease all joints.

    • Insert the thermometer correctly.

    • Connect the condenser to a chilled water source (inlet at the bottom, outlet at the top).

    • Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump. The cold trap must be cooled with dry ice/acetone or liquid nitrogen to protect the pump oil from solvent vapors.[12]

  • Evacuation and Degassing:

    • Turn on the magnetic stirrer to a moderate speed.

    • Turn on the vacuum pump to begin evacuating the system.

    • Observe the crude material for bubbling as residual solvents are removed.

    • Wait until the pressure stabilizes at its lowest point (e.g., < 30 mmHg).

  • Distillation:

    • Begin heating the distillation flask using a heating mantle.

    • Increase the heat gradually until the first drops of distillate appear on the condenser.

    • Record the temperature (vapor temperature) and pressure. This is the boiling point at that pressure.

    • Collect any initial low-boiling impurities as a "forerun" fraction in a separate receiving flask.

    • When the vapor temperature stabilizes near the expected boiling point of 1-methylindole (e.g., ~133 °C at 26 mmHg), switch to a clean, tared receiving flask to collect the main product fraction.[6][7]

  • Shutdown:

    • Once the majority of the product has distilled over or the temperature begins to drop, stop the distillation by removing the heating mantle.

    • Allow the entire apparatus to cool to room temperature while still under vacuum.

    • Once cool, slowly and carefully vent the system to atmospheric pressure (e.g., by opening a clamp on the trap).[10]

    • Turn off the vacuum pump.

    • Disassemble the apparatus and weigh the collected product fraction to determine the yield.

References

  • Vertex AI Search, based on 1-Methylindole(603-76-9)MSDS Melting Point Boiling Density Storage Transport.
  • Sigma-Aldrich, 1-Methylindole >= 97% Product Page.
  • ChemicalBook, 1-Methylindole CAS#: 603-76-9.
  • Thermo Fisher Scientific, 1-Methylindole Safety D
  • PubChem, National Institutes of Health, 1-Methylindole Compound Summary.
  • Sigma-Aldrich, 1-Methylindole >= 97% Properties.
  • Wikipedia, 1-Methylindole.
  • Chemistry LibreTexts, Step-by-Step Procedures for Vacuum Distill
  • Beaker & Wrench, Trouble with vacuum leaks in your distill
  • Guidechem, What is 1-Methylindole and how is it synthesized?
  • UCLA Chemistry & Biochemistry, Vacuum Distill
  • MilliporeSigma, How to Purify by Distill

Sources

Optimization

Technical Support Center: Managing the Moisture Sensitivity of Isocyanates

Welcome to the Technical Support Center for managing isocyanate reactions. This resource is designed for researchers, scientists, and drug development professionals who work with these highly reactive but versatile compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing isocyanate reactions. This resource is designed for researchers, scientists, and drug development professionals who work with these highly reactive but versatile compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with the moisture sensitivity of isocyanates, ensuring the success and reproducibility of your experiments.

Section 1: Troubleshooting Guide for Common Moisture-Related Issues

This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable troubleshooting steps.

Issue 1: A white, insoluble solid has formed in my reaction vessel.
  • Probable Cause: You are likely observing the formation of polyurea. This is a classic sign of water contamination in your reaction.[1][2] Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[3][4] The newly formed amine can then rapidly react with another isocyanate molecule to produce a disubstituted urea, which is often insoluble in common organic solvents.[5]

  • Troubleshooting Steps:

    • Verify Solvent Purity: Use Karl Fischer titration to accurately determine the water content of your solvent.[1] For many applications, a water content below 50 ppm is recommended.

    • Check Reagents: If the solvent is confirmed to be dry, assess the moisture content of your other starting materials, particularly polyols or other hygroscopic compounds.

    • Review Glassware Preparation: Ensure all glassware was rigorously dried immediately before use. This can be achieved by oven-drying at >120 °C overnight or by flame-drying under a vacuum or a stream of inert gas.[1]

    • Ensure Inert Atmosphere: Confirm that your reaction is being conducted under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the system.[1][2]

Issue 2: My reaction is foaming or bubbling, and the pressure in the vessel is increasing.
  • Probable Cause: This is a strong indication of significant water contamination. The reaction between isocyanates and water generates carbon dioxide gas, leading to foaming and a pressure buildup.[1][2][6]

  • Troubleshooting Steps:

    • Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. If necessary, vent the reaction to a fume hood.[1]

    • Investigate Moisture Source: This is a critical issue. Follow all the steps outlined in "Issue 1" to identify and eliminate the source of moisture for all future experiments.

    • Evaluate Catalyst Choice: Be aware that certain catalysts can also promote the isocyanate-water reaction.[1] Review your catalyst to ensure it is selective for the desired isocyanate-alcohol reaction.

Issue 3: The final product yield is low, and a significant portion of my isocyanate starting material has been consumed.
  • Probable Cause: Unintended side reactions, primarily with water, have likely consumed your isocyanate starting material, leading to a lower yield of your desired product.[7]

  • Troubleshooting Steps:

    • Quantify Water Content: As a first step, perform Karl Fischer titration on all reagents and solvents to quantify the level of water contamination.

    • Implement Rigorous Drying Protocols: Ensure that all solvents and reagents are appropriately dried before use. Refer to the "Solvent and Reagent Drying Protocols" section for detailed procedures.

    • Consider a Moisture Scavenger: For particularly sensitive reactions, the addition of a moisture scavenger can be beneficial.[2][8] These additives are designed to react with and eliminate trace amounts of moisture.[8][9]

Issue 4: The viscosity of my reaction mixture has unexpectedly increased.
  • Probable Cause: The formation of urea and biuret linkages due to moisture contamination can lead to cross-linking and an increase in viscosity.[10] Additionally, some raw materials, like polyols, can absorb atmospheric moisture, which increases their viscosity.[6]

  • Troubleshooting Steps:

    • Control Humidity: Maintain a low-humidity environment in your laboratory, especially during material transfer and reaction setup.[11]

    • Proper Storage: Store all isocyanates and other hygroscopic reagents in tightly sealed containers, preferably with a nitrogen blanket.[2]

    • Analytical Characterization: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to check for the presence of urea linkages, which will show characteristic absorption bands.[12][13]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and use of isocyanates.

Q1: Why are isocyanates so sensitive to moisture?

A1: The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles. Water, even in trace amounts, acts as a nucleophile, initiating a reaction that ultimately leads to the formation of ureas and carbon dioxide.[1][3] This high reactivity is the basis of their utility in forming polyurethane polymers but also the source of their sensitivity.[14]

Q2: What are the visual signs of a moisture-contaminated isocyanate?

A2: Moisture-contaminated isocyanates may appear cloudy, contain solid precipitates (polyurea), or form a solid layer at the top of the container.[2]

Q3: How should I properly store my isocyanate reagents?

A3: Isocyanates should be stored in a cool, dry place in their original, unopened containers. Once opened, it is crucial to minimize exposure to atmospheric moisture. Purging the container headspace with a dry, inert gas like nitrogen before resealing is a highly recommended practice.[2]

Q4: What are moisture scavengers, and when should I use them?

A4: Moisture scavengers are additives designed to chemically react with and eliminate trace amounts of water from a reaction system.[8][15] They are particularly useful in polyurethane formulations to prevent defects caused by moisture.[8][16] Consider using a moisture scavenger when working with highly sensitive isocyanates or when you suspect low-level moisture contamination that is difficult to remove by other means.

Q5: Can I use any solvent for my isocyanate reaction?

A5: No, it is critical to use anhydrous solvents. Many common organic solvents can absorb a significant amount of water from the atmosphere.[1] Always use freshly dried and distilled solvents or purchase high-purity anhydrous solvents and handle them under an inert atmosphere.

Section 3: Key Experimental Protocols and Data

Protocol 1: Rigorous Drying of Glassware
  • Disassembly and Cleaning: Thoroughly clean all glassware with an appropriate solvent to remove any organic residues, followed by a wash with a laboratory detergent and several rinses with deionized water.

  • Oven Drying: Place the disassembled glassware in an oven at a temperature of at least 120°C for a minimum of 4 hours, though overnight is preferable.

  • Cooling: Allow the glassware to cool to room temperature in a desiccator or under a stream of dry, inert gas to prevent re-adsorption of atmospheric moisture.

  • Flame Drying (for immediate use): For the most stringent applications, assemble the glassware while still warm and then flame-dry the entire apparatus under a vacuum or a positive flow of inert gas. Heat the glass with a heat gun or a gentle, non-luminous flame until any condensed moisture has evaporated. Allow the apparatus to cool to room temperature under the inert atmosphere before introducing reagents.

Data Presentation: Solvent Drying

The choice of drying agent is critical for preparing a moisture-free reaction system. The following table summarizes the characteristics of common laboratory drying agents.

Drying AgentCapacitySpeedIntensity (Final H₂O Content)Comments
Calcium Chloride (CaCl₂) HighModerateModerate (~100-200 ppm)Inexpensive, but can form adducts with alcohols and amines.
Magnesium Sulfate (MgSO₄) HighFastModerate (~100 ppm)Slightly acidic, suitable for many organic solvents.
Sodium Sulfate (Na₂SO₄) HighSlowLow (~30-50 ppm)Neutral, but has a lower drying efficiency at higher temperatures.
Molecular Sieves (3Å or 4Å) ModerateModerateVery Low (<10 ppm)Excellent for achieving very low water content. Must be activated before use.
Calcium Hydride (CaH₂) LowSlowVery Low (<10 ppm)Highly reactive with protic solvents. Generates hydrogen gas.
Sodium-Benzophenone Ketyl HighFastExtremely Low (<1 ppm)An indicator of anhydrous and oxygen-free conditions (deep blue color).[1]

Data compiled from various sources and represents typical values.

Visualizing the Problem: The Isocyanate-Water Reaction Pathway

The following diagram illustrates the reaction of an isocyanate with water, leading to the formation of an amine and carbon dioxide, and the subsequent reaction to form a urea linkage.

Isocyanate_Water_Reaction R_NCO R-N=C=O (Isocyanate) Carbamic_Acid R-NH-C(=O)OH (Unstable Carbamic Acid) R_NCO->Carbamic_Acid + H₂O H2O H₂O (Water) Amine R-NH₂ (Amine) Carbamic_Acid->Amine Decomposition CO2 CO₂ (Carbon Dioxide) Carbamic_Acid->CO2 Decomposition Urea R-NH-C(=O)-NH-R' (Urea) Amine->Urea + R'-N=C=O R_NCO2 R'-N=C=O (Isocyanate) R_NCO2->Urea

Caption: Reaction of isocyanate with water.

Workflow for a Moisture-Sensitive Isocyanate Reaction

This diagram outlines the critical steps to ensure a successful moisture-free reaction.

Moisture_Free_Workflow Start Start: Plan Experiment Dry_Glassware 1. Rigorously Dry All Glassware (Oven or Flame Drying) Start->Dry_Glassware Dry_Solvents 2. Prepare Anhydrous Solvents (Distillation, Molecular Sieves) Dry_Glassware->Dry_Solvents Inert_Atmosphere 3. Assemble Apparatus Under Inert Atmosphere (N₂ or Ar) Dry_Solvents->Inert_Atmosphere Add_Reagents 4. Add Dried Reagents via Syringe or Cannula Inert_Atmosphere->Add_Reagents Run_Reaction 5. Conduct Reaction Under Positive Inert Gas Pressure Add_Reagents->Run_Reaction Workup 6. Quench and Work-up Run_Reaction->Workup End End: Product Isolation Workup->End

Caption: Workflow for a moisture-free reaction.

Section 4: Safety First

Isocyanates are not only moisture-sensitive but also pose significant health risks.[17][18] They are potent irritants to the skin, eyes, and respiratory tract.[17] Inhalation can lead to respiratory sensitization and occupational asthma.[17] Always handle isocyanates in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are more resistant than latex), safety goggles, and a lab coat.[17] Consult the Safety Data Sheet (SDS) for each specific isocyanate before use.[17]

References

  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Available at: [Link]

  • Dry Sampling of Gas-Phase Isocyanates and Isocyanate Aerosols from Thermal Degradation of Polyurethane | Annals of Work Exposures and Health | Oxford Academic. Available at: [Link]

  • Moisture Contamination of Polyurethanes - ResinLab. Available at: [Link]

  • Isocyanates technical fact sheet | SafeWork NSW. Available at: [Link]

  • Isocyanate Risk Assessment: Essential Control Measures - Commodious. Available at: [Link]

  • Guide for safe use of isocyanates: An industrial hygiene approach - IRSST. Available at: [Link]

  • Identification and quantitation of urea precipitates in flexible polyurethane foam formulations by x-ray spectromicroscopy - SciSpace. Available at: [Link]

  • Construction hazardous substances: Isocyanates - HSE. Available at: [Link]

  • How does the humidity affect the performance of solvent free lamination adhesive? - Blog. Available at: [Link]

  • Reaction of Isocyanates with water | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Moisture scavenger for polyaspartic ester coatings - Incorez. Available at: [Link]

  • Safety aspects of handling isocyanates in urethane foam production - IChemE. Available at: [Link]

  • Catalyzed reaction of isocyanates (RNCO) with water - RSC Publishing. Available at: [Link]

  • Synthesis and characterization of metal-containing polyurethane-ureas. Available at: [Link]

  • Influence of Isocyanate Content and Hot-Pressing Temperatures on the Physical–Mechanical Properties of Particleboard Bonded with a Hybrid Urea–Formaldehyde/Isocyanate Adhesive - MDPI. Available at: [Link]

  • Synthesis and characterization of hyperbranched poly(urea-urethane)s - Qucosa. Available at: [Link]

  • Benefits of oxazolidine moisture scavengers in polyurethane protective top coats for wind turbines - Chemicalia. Available at: [Link]

  • US5189205A - Process for preparing isocyanates - Google Patents.
  • Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. Available at: [Link]

  • Monitoring of the Synthesis of Hyperbranched Poly(urea‐urethane)s by Real-Time Attenuated Total Reflection (ATR)‐FT‐IR Spectroscopy - R Discovery. Available at: [Link]

  • Dry Sampling of Gas-Phase Isocyanates and Isocyanate Aerosols from Thermal Degradation of Polyurethane | Request PDF - ResearchGate. Available at: [Link]

  • How to Enhance Polyurethane Lifespan in High-Humidity Areas - Patsnap Eureka. Available at: [Link]

  • Polyurethane Chemical Additive and PU Raw Material Manufacturer. Available at: [Link]

  • What analytical techniques are commonly used to analyze the composition of polyurethane materials? - 德泽威检测. Available at: [Link]

  • How does humidity affect pu foam raw materials? - Blog - Deming Machinery. Available at: [Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - MDPI. Available at: [Link]

  • Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Methylene Diphenyl Diisocyanate (MDI)

Welcome to the technical support center for Methylene Diphenyl Diisocyanate (MDI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methylene Diphenyl Diisocyanate (MDI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical aspect of working with MDI: preventing its self-reaction at high temperatures. Uncontrolled self-reaction can lead to increased viscosity, formation of insoluble solids, and potentially dangerous pressure buildup, compromising experimental integrity and safety. This resource provides expert-driven answers, troubleshooting protocols, and validated analytical methods to ensure the stability and reliability of your MDI-based formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary self-reaction pathways for MDI at elevated temperatures?

A1: Methylene Diphenyl Diisocyanate (MDI) is a highly reactive molecule due to its two isocyanate (-NCO) groups. At elevated temperatures, these groups can react with each other, leading to the formation of higher molecular weight oligomers and cross-linked networks. The three primary self-reaction pathways are:

  • Dimerization (Uretidione Formation): Two MDI molecules react to form a four-membered ring structure called a uretidione. This reaction is reversible and typically occurs at moderate temperatures (often starting above 50°C), leading to the formation of an insoluble white solid.[1] Prolonged storage at temperatures above 50°C can promote dimer formation.[1]

  • Trimerization (Isocyanurate Formation): Three MDI molecules react to form a highly stable, six-membered isocyanurate ring. This reaction is generally favored at higher temperatures (e.g., >100-120°C) and is often promoted by catalysts.[2] The resulting trimers significantly increase the cross-link density of the material.[2]

  • Carbodiimide Formation: At even higher temperatures (often >180-200°C), two isocyanate groups can react to form a carbodiimide (-N=C=N-) linkage, releasing carbon dioxide (CO₂) as a byproduct.[3][4] This reaction can lead to dangerous pressure buildup in closed systems and is a significant thermal hazard.[1][3] The carbodiimide can further react with another isocyanate group to form a uretonimine.

Q2: How can I visually identify if my MDI has undergone self-reaction?

A2: Visual inspection can often provide the first clues of MDI degradation:

  • Appearance of Haze or Solids: Pure molten 4,4'-MDI is a clear, pale yellow liquid. The formation of a white, insoluble solid is a classic sign of dimerization.[1]

  • Increased Viscosity: As dimerization, trimerization, and carbodiimide formation proceed, the average molecular weight of the MDI mixture increases, leading to a noticeable rise in viscosity.

  • Gelation: In severe cases, extensive trimerization or other cross-linking reactions can lead to the formation of an intractable gel.

  • Bubbling/Foaming: The evolution of CO₂ during carbodiimide formation can cause bubbling or foaming, especially at very high temperatures.[3]

Q3: What are the most effective chemical inhibitors for preventing MDI self-reaction, and how do they work?

A3: Chemical inhibitors, often referred to as "stabilizers" or "blockers," are crucial for preventing premature reaction. They typically function by temporarily deactivating the highly reactive isocyanate group. Acidic compounds are the most common class of inhibitors.

Inhibitor TypeExamplesMechanism of ActionTypical Concentration
Acid Chlorides Benzoyl ChlorideReacts with trace amounts of water, preventing urea formation which can catalyze self-reaction. It also provides an acidic environment that reduces the nucleophilicity of potential catalysts.[5][6]50 - 500 ppm
Inorganic Acids Phosphoric Acid, Polyphosphoric Acid (PPA)These strong acids act as potent proton donors, effectively neutralizing basic impurities that can catalyze trimerization and carbodiimide formation.[5][7] PPA is particularly effective against both moisture and thermally-induced reactions.[5][8]100 - 2000 ppm
Sulfonic Acids p-Toluenesulfonic acidSimilar to other acids, it neutralizes catalytic impurities.50 - 300 ppm

The choice of inhibitor depends on the processing temperature, desired shelf life, and compatibility with other components in the formulation. Acidic inhibitors are generally effective because many of the catalysts for MDI self-reaction (such as tertiary amines or metal salts) are basic in nature.

Q4: I observed a rapid increase in viscosity and some solid formation in my MDI prepolymer reaction at 80°C. What is the likely cause and how can I fix it?

A4: At 80°C, the most likely cause is a combination of dimerization and catalyzed trimerization.[2] The presence of catalytic impurities, such as residual catalysts from polyol synthesis (e.g., tertiary amines) or metal ions, can significantly accelerate these reactions even at moderate temperatures.

Troubleshooting Steps:

  • Verify Raw Material Purity: Ensure your polyols and other additives are free from basic impurities.

  • Introduce an Acidic Stabilizer: Add a suitable inhibitor like benzoyl chloride or phosphoric acid to your MDI before heating or mixing with other components. This will neutralize catalytic species.[5]

  • Control Temperature Profile: Avoid localized overheating. Use a well-controlled heating mantle or oil bath and ensure good agitation to maintain a uniform temperature.[1]

  • Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from initiating unwanted side reactions.[9] MDI reacts with water to form unstable carbamic acid, which decomposes into an amine and CO₂. The resulting amine can then react rapidly with MDI to form a urea, which can further catalyze self-reactions.

Troubleshooting Guide: MDI Stability Issues

Observed Problem Probable Cause(s) Recommended Solutions & Preventive Actions
White precipitate forms in molten MDI stored at 60°C. Dimer (Uretidione) formation.[1]Store MDI below 41°F (5°C) when possible.[1] Melt frozen MDI as quickly as possible without excessive localized heating (e.g., in an oven at 60-80°C with agitation).[1] Minimize time spent in the 50-100°C range.
Reaction mixture viscosity increases uncontrollably during prepolymer synthesis at 90°C. Catalyzed trimerization due to impurities (e.g., residual amine catalysts, metal salts).Add an acidic inhibitor (e.g., 200 ppm benzoyl chloride) to the MDI prior to reaction. Ensure all reactants are dry and free of basic contaminants.[5][6]
Pressure buildup observed in a sealed reactor above 180°C. Carbodiimide formation with CO₂ evolution.[3]Immediate Action: Safely vent the reactor. Prevention: Avoid exceeding the recommended processing temperature for your formulation. If high temperatures are necessary, ensure the system is designed to handle pressure and consider using a catalyst scavenger or a higher concentration of a high-temperature stable inhibitor.
Final product is hazy or contains gel particles. Formation of insoluble dimers or localized cross-linking (trimers).Improve agitation during the reaction. Check for and eliminate hot spots in the reactor. Filter MDI if solids are suspected before use. Implement a quality control step to check for dimer content (see Protocol 2).

Experimental Protocols

Protocol 1: Stabilization of an MDI Formulation with Phosphoric Acid

This protocol describes the standard procedure for adding phosphoric acid as a stabilizer to prevent thermally induced self-reaction during a prepolymer synthesis.

Objective: To stabilize a molten MDI batch prior to its use in a high-temperature reaction.

Materials:

  • Pure 4,4'-MDI

  • 85% Phosphoric Acid (H₃PO₄) solution

  • Dry reaction vessel with mechanical stirrer, nitrogen inlet, and temperature control

  • Syringe or micropipette for inhibitor addition

Procedure:

  • Preparation: Ensure the reaction vessel is clean and thoroughly dried to remove all moisture.

  • Inerting: Purge the vessel with dry nitrogen gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle nitrogen blanket throughout the procedure.

  • MDI Charging & Melting: Charge the solid MDI into the vessel. Heat the vessel to 50-60°C with gentle stirring to melt the MDI completely. Avoid temperatures above 80°C at this stage.[1]

  • Inhibitor Calculation: Calculate the required amount of phosphoric acid. A typical starting concentration is 500 ppm (0.05% by weight). For 1000g of MDI, you would need 0.5g of 85% H₃PO₄.

  • Inhibitor Addition: Using a syringe, carefully add the calculated amount of phosphoric acid dropwise into the molten MDI under vigorous stirring. Ensure rapid and thorough dispersion to avoid localized high concentrations.

  • Homogenization: Continue stirring for at least 30 minutes at 50-60°C to ensure the stabilizer is homogeneously distributed.

  • Proceed with Reaction: The stabilized MDI is now ready for use. You can proceed to increase the temperature as required by your experimental protocol and add other reactants (e.g., polyols).

Protocol 2: QC Analysis of MDI for Dimer Content via HPLC

This protocol provides a method to quantify the amount of uretidione (dimer) in an MDI sample, which is a key indicator of thermal degradation during storage or mild heating.

Objective: To determine the purity of MDI and quantify the percentage of dimer present.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (254 nm).[10]

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • HPLC-grade acetonitrile (ACN) and water.

  • MDI sample.

  • Dry ethanol (for derivatization).

  • Volumetric flasks and syringes.

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of the MDI sample into a 50 mL volumetric flask.

    • Immediately add approximately 25 mL of dry ethanol to the flask. The ethanol reacts with the isocyanate groups to form stable urethane derivatives, quenching any further reactivity.

    • Gently swirl the flask until the MDI is fully dissolved and reacted.

    • Dilute to the mark with acetonitrile. This is your stock solution.

    • Prepare a working standard by diluting the stock solution 1:10 with acetonitrile.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. A starting condition could be 60:40 ACN:Water, ramping to 95:5 ACN:Water over 20 minutes.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 254 nm.[10]

    • Injection Volume: 10 µL.

    • Analysis: Inject the prepared sample. The MDI-urethane derivative will elute as the main peak. The dimer-urethane derivative, being larger and often less polar, will typically have a different retention time (often eluting earlier on a reversed-phase column).

  • Quantification:

    • Integrate the peak areas for both the MDI derivative and the dimer derivative.

    • Calculate the area percentage of the dimer relative to the total area of all MDI-related peaks to estimate its concentration. For precise quantification, a calibration curve using a purified dimer standard is required.

References

  • Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers. (2021). Polymer Bulletin. Available at: [Link]

  • Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. (2022). ACS Omega. Available at: [Link]

  • Study of thermal decomposition mechanism of methylene diphenyl diisocyanate (MDI) through accelerating rate calorimeter and theoretical approach. (2023). ResearchGate. Available at: [Link]

  • Kinetic and Mechanistic Study of Polycarbodiimide Formation from 4,4′-Methylenediphenyl Diisocyanate. (2025). International Journal of Molecular Sciences. Available at: [Link]

  • Theoretical and Experimental Study on Carbodiimide Formation. (2024). ResearchGate. Available at: [Link]

  • Guidance for Melting 4,4'-Methylene Diphenyl Diisocyanate (MDI) in Drums. (2012). American Chemistry Council. Available at: [Link]

  • The Chemistry Behind Conventional MDI and TDI Prepolymers: Understanding Their Structure and Reactivity. (2025). BDMAEE. Available at: [Link]

  • Corrosion Inhibition Mechanism and Stability of Quinic Acid as a Green Corrosion Inhibitor on Mild Steel. (2026). ChemistrySelect. Available at: [Link]

  • MDI trimer curing agent and method for preparing same. (2011). Google Patents.
  • Benzalkonium chloride: selective inhibitor of histamine release induced by compound 48/80 and other polyamines. (1981). PubMed. Available at: [Link]

  • Mood Stabilizers. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Polyphosphoric acid as a stabilizer for polyurethane prepolymers. (1998). Google Patents.
  • Theoretical and Experimental Study on Carbodiimide Formation. (2024). MDPI. Available at: [Link]

  • Identification of Methylene Diphenyl Diisocyanate Thermal Degradation Products in a Generation Chamber by Liquid Chromatography. (2010). PhareSST. Available at: [Link]

  • Chromatographic methods for the determination of monomer, dimer and trimer fractions in dimer fatty acids. (2018). ResearchGate. Available at: [Link]

  • Polyphosphoric acid as a stabilizer for polyurethane prepolymers. (1998). Espacenet. Available at: [Link]

  • Mood Stabilizing Medications. (n.d.). CAMH. Available at: [Link]

  • Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. (2010). PubMed. Available at: [Link]

  • Process for the production of carbodiimide modified organic isocyanates. (2005). Google Patents.
  • Eco-Friendly and Sustainable Inhibitors for Steel Corrosion in Acidic Media. (2024). ResearchGate. Available at: [Link]

  • Reducing High-Molecular-Weight Oligomers in Biobased Pentamethylene Diisocyanate Trimers. (2024). Industrial & Engineering Chemistry Research. Available at: [Link]

  • Mood Stabilizers: What They Are, How They Work & Side Effects. (2024). Cleveland Clinic. Available at: [Link]

  • Identification of Methylene Diphenyl Diisocyanate Thermal Degradation Products in a Generation Chamber by Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2010). ResearchGate. Available at: [Link]

  • Benzoyl chloride – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Method for the production of mdi dimer. (2014). Google Patents.
  • Polyphosphoric acid as a stabilizer for polyurethane prepolymers. (1998). Google Patents.
  • Mood Stabilizers for Depression and Anxiety. (2026). Amae Health. Available at: [Link]

  • Environment-friendly MDI-TMP polymerization inhibitor. (2012). Google Patents.
  • Kinetic and Mechanistic Study of Polycarbodiimide Formation from 4,4′-Methylenediphenyl Diisocyanate. (2025). PMC - NCBI. Available at: [Link]

  • Phosphoric Acid Stabilization of Fine-Grained Soils: Improvements with Secondary Additives. (n.d.). Transportation Research Board. Available at: [Link]

  • Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. (2021). MDPI. Available at: [Link]

  • Advanced characterization techniques for analyzing the reactivity and purity of polymeric mdi (pmdi) diphenylmethane. (2025). Amine Catalysts. Available at: [Link]

  • What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025). Paarichem. Available at: [Link]

  • Acid Corrosion Inhibitors. (n.d.). Aubin Group. Available at: [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Stabilized benzyl chloride. (1951). Google Patents.
  • Top Mood Stabilizers for Bipolar Disorder. (2020). Psychiatric Times. Available at: [Link]

  • CHEMICAL AND PHYSICAL INTERPRETATION OF MDI CURE IN SATURATED STEAM ENVIRONMENTS. (n.d.). Southern Research Station. Available at: [Link]

  • Important Organic Isocyanates: Liquefied MDI. (2024). Sabtech Machine. Available at: [Link]

  • Natural Sources Extract as Acidic Corrosion Inhibitors. (2024). IntechOpen. Available at: [Link]

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. (2021). PMC - NCBI. Available at: [Link]

Sources

Optimization

Technical Support Center: Ventilation Systems for Controlling Isocyanate Exposure

This technical support guide is designed for researchers, scientists, and drug development professionals who work with isocyanates. It provides a comprehensive resource for understanding and troubleshooting ventilation s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who work with isocyanates. It provides a comprehensive resource for understanding and troubleshooting ventilation systems to ensure a safe laboratory environment.

Introduction: The Imperative for Stringent Isocyanate Exposure Control

Isocyanates are highly reactive compounds essential for the synthesis of polyurethanes and other polymers. However, their reactivity also makes them significant occupational hazards. Inhalation is the primary route of exposure, which can lead to severe respiratory issues, including asthma, bronchitis, and other lung ailments.[1][2] Dermal contact can also cause sensitization.[2][3] Therefore, effective engineering controls, particularly ventilation, are paramount to minimize exposure and protect personnel.[2][3]

This guide offers practical, in-depth information on the proper use and maintenance of ventilation systems, along with troubleshooting protocols for common issues encountered during experimental work.

PART 1: CORE DIRECTIVE - A Structured Guide to Isocyanate Ventilation Safety

This guide is organized to build your understanding from foundational principles to practical problem-solving. It addresses frequently asked questions, provides detailed troubleshooting steps for common ventilation failures, and includes visual aids and protocols to enhance comprehension and application.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, my goal is to provide you with not just instructions, but the reasoning behind them. This guide is built on the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness to ensure the information is both accurate and practical for your research needs.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding ventilation for isocyanate control.

1. What is the primary type of ventilation system required for handling isocyanates in a laboratory setting?

For most laboratory applications involving isocyanates, a ducted chemical fume hood is the essential primary engineering control.[4] These hoods are designed to capture, contain, and exhaust hazardous fumes away from the user and the laboratory environment.

2. What are the key performance criteria for a chemical fume hood used for isocyanate work?

A properly functioning fume hood should maintain a face velocity between 80 and 120 feet per minute (fpm).[5] This airflow is critical for effectively capturing isocyanate vapors and preventing their escape into the lab. The sash should be kept at the lowest practical height to maximize containment.[4][6]

3. How can I tell if my fume hood is not functioning correctly?

Several signs can indicate a problem with your fume hood's performance:

  • Inadequate Airflow: A noticeable lack of pull at the face of the hood.

  • Airflow Alarms: Many modern fume hoods have alarms that will sound if the face velocity drops below a safe level.[7]

  • Unusual Odors or Fume Escape: Any indication that vapors are not being effectively captured.

  • Airflow Turbulence: Disruptions in the smooth flow of air into the hood, which can be caused by external air currents or improper placement of equipment inside the hood.[5]

4. Are ductless fume hoods a safe option for working with isocyanates?

No, ductless fume hoods that use carbon filters are generally not recommended for isocyanate work. There is a significant risk of the filter becoming saturated, which would lead to the release of hazardous isocyanate vapors back into the laboratory. Ducted systems that exhaust to the outside are the safest and most reliable choice.

5. What is the importance of general laboratory ventilation?

General laboratory ventilation provides a secondary level of protection by diluting and removing any contaminants that may escape primary containment.[8] A well-designed system should provide a minimum of 6 air changes per hour and maintain the lab under negative pressure relative to surrounding areas to prevent the spread of hazardous substances.[8]

Troubleshooting Guides

This section provides systematic approaches to resolving common ventilation issues.

Scenario 1: Low Face Velocity on the Fume Hood

A low face velocity indicates that the fume hood is not effectively capturing contaminants.

Troubleshooting Steps:

  • Verify Sash Position: Ensure the sash is at the manufacturer's recommended working height.

  • Check for Obstructions: Make sure that equipment and materials inside the hood are not blocking the baffles or airfoils.[4] All items should be placed at least 6 inches back from the face of the hood.[4][9]

  • Confirm Exhaust Fan Operation: Check if the exhaust fan is running. If it is not, do not use the hood and contact your facility's maintenance personnel.

  • Minimize Room Air Disturbances: Keep laboratory doors and windows closed.[4] Avoid rapid movements in front of the hood, as this can create turbulence and compromise containment.[4][7]

  • Report the Issue: If these steps do not resolve the problem, the fume hood should not be used. Report the issue to your Environmental Health and Safety (EHS) department or facilities manager immediately.

Scenario 2: Chemical Odor Detected in the Laboratory

The presence of a chemical odor suggests a potential loss of containment.

Troubleshooting Steps:

  • Assess the Situation: If you smell a chemical, and it is safe to do so, check to see if all fume hood sashes are closed and that all chemical containers are properly sealed.

  • Evacuate if Necessary: If the odor is strong or you feel any symptoms of exposure, evacuate the area immediately and notify your supervisor and EHS.

  • Investigate the Source: Once the area is deemed safe to re-enter, investigate the potential source of the odor. This could be an improperly functioning fume hood, a chemical spill, or inadequate general ventilation.

  • Check for Pressure Differentials: Ensure that the laboratory is under negative pressure compared to adjacent hallways and offices.[6] A strong draft when opening the door can indicate a pressure imbalance.[6]

Data Presentation & Experimental Protocols
Table 1: Recommended Fume Hood Operating Parameters
ParameterRecommended ValueRationale
Face Velocity 80-120 fpmEnsures effective capture of contaminants without creating excessive turbulence.[5]
Sash Height As low as practical for the work being performedMaximizes the capture velocity and provides a physical barrier.[4][6]
Internal Placement of Equipment At least 6 inches from the sash openingPrevents disruption of the airflow at the face of the hood.[4][9]
Protocol: Qualitative Fume Hood Airflow Check Using a Smoke Source

This protocol allows for a quick visualization of airflow patterns to identify potential issues with fume hood performance.

Materials:

  • Smoke generator (e.g., smoke pencil or dry ice in water)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Set the fume hood sash to your normal working height.

  • Activate the smoke source and hold it at the plane of the sash.

  • Move the smoke source around the entire perimeter of the sash opening.

  • Observe the smoke to ensure it is drawn smoothly into the hood without any escaping into the room.

  • Pay close attention to the corners and areas around large equipment for any signs of turbulence or eddies.

  • If you observe any smoke escaping the hood, do not use it and report the issue for professional evaluation.

Visualization & Formatting
Diagram 1: Hierarchy of Controls for Isocyanate Safety

This diagram illustrates the most effective strategies for minimizing exposure to isocyanates, with engineering controls like ventilation being a primary defense.

G cluster_0 Hierarchy of Controls Elimination Elimination/Substitution Engineering Engineering Controls (Ventilation) Elimination->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE G Start Low Airflow Detected CheckSash Is Sash at Proper Height? Start->CheckSash CheckObstructions Are there Obstructions in the Hood? CheckSash->CheckObstructions Yes AdjustSash Adjust Sash CheckSash->AdjustSash No CheckFan Is the Exhaust Fan On? CheckObstructions->CheckFan No RemoveObstructions Remove Obstructions CheckObstructions->RemoveObstructions Yes ContactEHS Contact EHS/Facilities CheckFan->ContactEHS No CheckFan->ContactEHS Yes AdjustSash->Start RemoveObstructions->Start

Caption: A step-by-step guide to troubleshooting fume hood airflow.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inefficient Cyclization in the DAN Method for Isocyanates

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when adapting the 1,8-diaminonaphthalene (DAN) method for complex environmental and occupational samples.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when adapting the 1,8-diaminonaphthalene (DAN) method for complex environmental and occupational samples.

The DAN method is a premier analytical technique for quantifying the Total Reactive Isocyanate Group (TRIG) in air sampling[1]. Unlike traditional derivatizing agents that stop at urea formation, DAN utilizes a bifunctional nucleophilic approach: an initial derivatization to a urea intermediate, followed by an acid-catalyzed cyclization into a highly stable perimidone derivative for LC-MS/MS analysis[2][3]. While this ensures a single analyte per isocyanate group, inefficient cyclization—particularly with aliphatic prepolymers—can severely compromise TRIG quantification[3][4].

This guide provides field-proven insights and self-validating protocols to troubleshoot and optimize your cyclization workflows.

Workflow Iso Isocyanate (R-NCO) Urea Urea Intermediate (Acyclic) Iso->Urea Step 1: Derivatization (DMSO, Fast) DAN 1,8-DAN Reagent DAN->Urea Perimidone Perimidone Derivative (Stable Analyte) Urea->Perimidone Step 2: Cyclization (50% AcOH, Heat)

Figure 1: Two-step DAN method workflow from isocyanate derivatization to perimidone cyclization.

Part 1: Core Mechanisms & Causality (The "Why")

To troubleshoot inefficient cyclization, we must first understand the physicochemical forces driving the reaction. The transition from the acyclic DAN-urea intermediate to the cyclic perimidone requires the nucleophilic attack of the secondary amine on the urea carbonyl[3]. This is heavily dependent on three factors:

  • Electronic and Steric Effects: Aromatic isocyanates (e.g., MDI, TDI) possess electron-withdrawing rings that increase the electrophilicity of the urea carbonyl, allowing rapid cyclization[3]. Conversely, aliphatic isocyanates (e.g., HDI, IPDI) and their prepolymers lack this electronic pull and suffer from severe steric hindrance. This makes the urea intermediate highly stable and resistant to cyclization at room temperature[3][4].

  • Acid Catalysis: The cyclization reaction is strictly acid-catalyzed. Acetic acid (AcOH) protonates the urea carbonyl oxygen, increasing its susceptibility to intramolecular attack[3]. Insufficient acid concentration stalls the reaction entirely at the urea stage.

  • Solvent Integrity: Dimethyl sulfoxide (DMSO) is the optimal solvent for the initial derivatization[3]. However, DMSO is highly hygroscopic. Moisture ingress leads to competitive hydrolysis of the isocyanate into an amine, which subsequently forms polyureas that cannot cyclize into perimidone[2].

Part 2: Diagnostic Logic & Troubleshooting FAQs

LogicTree Start Issue: Low Perimidone Yield (Inefficient Cyclization) CheckAcid 1. Check Acetic Acid % Start->CheckAcid CheckTemp 2. Check Temperature Start->CheckTemp CheckSub 3. Identify Substrate Start->CheckSub AcidLow < 30% AcOH CheckAcid->AcidLow AcidOpt ≥ 50% AcOH CheckAcid->AcidOpt TempLow Room Temp CheckTemp->TempLow TempHigh > 50°C CheckTemp->TempHigh SubAliph Aliphatic Prepolymer CheckSub->SubAliph SubArom Aromatic Monomer CheckSub->SubArom FixAcid Increase to 50% v/v AcOH AcidLow->FixAcid Action FixTemp Heat to 50-100°C TempLow->FixTemp Action FixSub Extend time to 60+ min SubAliph->FixSub Action

Figure 2: Diagnostic logic tree for troubleshooting inefficient cyclization in the DAN method.

Q1: My LC-MS/MS chromatogram shows multiple peaks instead of a single perimidone peak. What went wrong? A: You are observing incomplete cyclization. The multiple peaks are uncyclized DAN-urea intermediates or partially cyclized oligomers[4]. This occurs when the acid concentration is too low to fully protonate the urea carbonyl. Action: Ensure the final cyclization mixture contains at least 50% v/v Acetic Acid and apply gentle heating (40–50°C) to force the reaction to completion[3].

Q2: I am getting low TRIG recovery for aliphatic prepolymers compared to aromatic monomers. How can I fix this? A: Aliphatic prepolymeric isocyanates undergo cyclization much more inefficiently than their respective monomers due to extreme steric bulk[3]. Action: Elevate the cyclization temperature to 100°C for 30–60 minutes. Room temperature is insufficient for aliphatic prepolymers[3].

Q3: How does the choice of solvent affect the overall yield? A: While derivatization proceeds best in DMSO, its hygroscopic nature is a major limitation[2][3]. If the DMSO absorbs atmospheric moisture, water will outcompete DAN, reacting with the isocyanate to form unstable carbamic acids that decarboxylate into amines. Action: Use strictly anhydrous DMSO stored under inert gas (Nitrogen/Argon) and minimize atmospheric exposure during sample workup[2].

Part 3: Quantitative Benchmarks

The following table summarizes the kinetic requirements for complete cyclization based on the isocyanate class. Use this data to benchmark your experimental parameters.

Isocyanate TypeAcetic Acid (v/v)TemperatureTime to Complete Cyclization
Aromatic Monomers (e.g., MDI, TDI)50%Room Temp (25°C)~30 minutes
Aliphatic Monomers (e.g., HDI, IPDI)50%Room Temp (25°C)~60 minutes
Aliphatic Prepolymers50%40–50°C~60 minutes
All Isocyanates (Rapid Field Method)>30%100°CInstantaneous

Data synthesized from kinetic evaluations of the DAN bifunctional nucleophilic scheme[3].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a parallel Phenyl Isocyanate (PHI) Control. If the PHI control yields high perimidone but your aliphatic sample fails, the issue is substrate-specific steric hindrance. If both fail, the issue is reagent degradation or moisture contamination.

Phase 1: Derivatization (Urea Formation)

  • Reagent Preparation: Prepare a 5×10−2 M solution of 1,8-diaminonaphthalene (DAN) in strictly anhydrous DMSO[3]. Crucial: Use freshly opened DMSO to prevent water from outcompeting DAN.

  • Sample Extraction: Extract the sampled isocyanate (e.g., from a CIP10 sampler) into the DAN/DMSO solution[1][2]. Simultaneously, prepare a parallel control vial spiked with a known concentration of Phenyl Isocyanate.

  • Incubation: Allow the derivatization reaction to proceed at room temperature for 30 minutes. The spontaneous reaction of DAN with aromatic isocyanates is nearly instantaneous, but aliphatics require the full 30 minutes to form the urea intermediate[3].

Phase 2: Acid-Catalyzed Cyclization 4. Acidification: Add an equal volume of glacial acetic acid to the reaction vial to achieve a final concentration of 50% v/v AcOH[3]. 5. Temperature Modulation:

  • For aromatic monomers (MDI, TDI): Incubate at room temperature (25°C) for 30 minutes[3].

  • For aliphatic prepolymers: Heat the solution to 50°C–100°C for 30 to 60 minutes to overcome steric hindrance[3].

  • Quenching: Quench the reaction using 6% Triethylamine (TEA) in acetonitrile prior to LC-MS/MS analysis to neutralize the acid and stabilize the perimidone derivative[3].

Sources

Optimization

Technical Support Center: Minimizing Variability in HPLC Purity Measurements

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on High-Performance Liquid Chromatography (HPLC) for accurate purity assessments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on High-Performance Liquid Chromatography (HPLC) for accurate purity assessments. In the world of pharmaceutical analysis, variability is the enemy of confidence. An inconsistent purity result can cast doubt on an entire data set, leading to costly delays and repeated work.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). My goal is not just to provide solutions, but to explain the underlying scientific principles. By understanding the "why" behind the "how," you can develop a more intuitive and proactive approach to troubleshooting and method robustness.

Section 1: The Mobile Phase - Your Chromatographic Lifeblood

The mobile phase is arguably the most significant contributor to variability in HPLC. Its composition directly influences retention time, selectivity, and peak shape.[1] Inconsistencies in its preparation can lead to frustratingly erratic results.[2]

Frequently Asked Questions (FAQs)

Q1: My retention times are drifting throughout my analytical run. What's the most likely cause related to my mobile phase?

A: The most common cause of retention time drift is a change in the mobile phase composition.[3] In reversed-phase chromatography, even a 1% error in the organic solvent concentration can alter retention times by 5-15%.[4] This change can happen for several reasons:

  • Evaporation: Volatile organic solvents (like acetonitrile or methanol) can evaporate from the mobile phase reservoir over time, increasing the proportion of the aqueous component and leading to longer retention times. Always keep your solvent bottles loosely capped.[5]

  • Inadequate Mixing: If you are using an online gradient mixer, ensure the solvents are being mixed correctly. For pre-mixed mobile phases, ensure thorough mixing before use.[6]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and density, leading to shifts in retention.[2] A column oven is essential for reproducible chromatography.

Q2: Why is the pH of my aqueous mobile phase so critical, and how do I ensure it's consistent?

A: The pH of the mobile phase controls the ionization state of acidic and basic analytes. A small shift in pH can significantly alter the retention time and peak shape of these compounds. For maximum reproducibility, you should:

  • Use a Buffer: Always use a buffer solution to control the pH, especially when operating near the pKa of your analyte.

  • Measure pH Before Mixing: Measure the pH of the aqueous portion of your mobile phase before adding any organic solvent.[7] The pH reading will not be accurate in a mixed organic-aqueous solution.

  • Prepare Freshly: Buffer solutions, particularly phosphate buffers, are prone to microbial growth. It's best to prepare them fresh daily. If storage is necessary, refrigerate for no more than a few days and re-filter before use.[5]

Q3: What are the best practices for preparing a mobile phase to minimize variability from the start?

A: Consistency is key.[8] Adopting a standardized protocol for mobile phase preparation is crucial.

  • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and reagents to avoid introducing contaminants that can cause baseline noise and ghost peaks.[9]

  • Gravimetric vs. Volumetric: For the highest accuracy, prepare mobile phases by weight (gravimetrically) rather than by volume.[1] This eliminates variability caused by temperature-induced volume changes. If you must use volume, measure each component separately before mixing.[6]

  • Filter and Degas: Always filter your mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates that can damage the pump and column.[8] Degassing (via sonication, vacuum, or helium sparging) is essential to prevent air bubbles from forming in the system, which cause baseline noise and flow rate instability.[2][5]

Experimental Protocol: Preparing a Robust and Stable Mobile Phase

This protocol outlines the steps for preparing 1 liter of a 50:50 (v/v) Acetonitrile:20mM Phosphate Buffer pH 3.0 mobile phase.

  • Prepare Aqueous Buffer:

    • Weigh the appropriate amount of potassium phosphate monobasic (KH₂PO₄) for a 20mM solution.

    • Dissolve in approximately 900 mL of high-purity water in a 1L beaker.

    • Adjust the pH to 3.0 using a calibrated pH meter and phosphoric acid.

    • Transfer the solution to a 1L volumetric flask and add water to the mark.

    • Filter the buffer solution through a 0.22 µm nylon membrane filter.[10]

  • Measure Components:

    • Using a 500 mL graduated cylinder, accurately measure 500 mL of the prepared phosphate buffer.

    • Using a separate 500 mL graduated cylinder, accurately measure 500 mL of HPLC-grade acetonitrile.

  • Mix and Degas:

    • Pour the acetonitrile into the HPLC solvent reservoir.

    • Add the aqueous buffer to the acetonitrile in the reservoir.[5]

    • Mix thoroughly by swirling the reservoir.

    • Degas the final mobile phase mixture for 10-15 minutes using an ultrasonic bath or other appropriate degassing method.

  • Labeling:

    • Clearly label the reservoir with the composition, preparation date, and your initials.[5]

Section 2: Sample and System - The Sources of Mechanical Error

Even with a perfect mobile phase, variability can be introduced by inconsistent sample handling and a poorly maintained HPLC system.

Frequently Asked Questions (FAQs)

Q4: I'm seeing poor peak shape (tailing or fronting). Could my sample solvent be the cause?

A: Absolutely. The solvent used to dissolve your sample (the diluent) can have a significant impact on peak shape.

  • Peak Tailing: This can occur if your analyte has secondary interactions with the stationary phase, often seen with basic compounds on silica-based columns.[11] It can also be a sign of column degradation.[4]

  • Peak Fronting: This is a classic sign that your sample diluent is stronger (has a higher elution strength) than your mobile phase.[3] The analyte molecules essentially "race" through the initial part of the column in the strong solvent plug, leading to a distorted peak.

  • The Rule: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use a solvent that is weaker than the mobile phase.

Q5: My peak areas are inconsistent even for the same standard. What should I check in my system?

A: Inconsistent peak areas, or poor repeatability, point towards a problem with the volume of sample being injected or the flow rate of the mobile phase.[12]

  • Injector Issues: Worn seals or a partially blocked needle can lead to imprecise injection volumes. Check for leaks around the injector and perform routine maintenance as recommended by the manufacturer.

  • Air Bubbles: An air bubble trapped in the pump head or injector can cause significant variability in flow rate and injection volume.[13] Ensure your mobile phase is thoroughly degassed and prime the pump to remove any bubbles.

  • Pump Performance: Worn pump seals or malfunctioning check valves can lead to an unstable flow rate, which will directly affect peak area. A noisy or fluctuating pressure reading is a key indicator of pump problems.

Q6: What is a System Suitability Test (SST), and why is it essential for purity measurements?

A: A System Suitability Test (SST) is a series of checks performed before any sample analysis to verify that the entire HPLC system is performing correctly for the intended method.[12][14] It is a non-negotiable part of any validated analytical procedure in the pharmaceutical industry.[15] The SST ensures that your system can produce accurate and reproducible results.[16]

Key SST parameters include:

  • Repeatability (%RSD): A series of replicate injections (typically 5 or 6) of a standard are made to check the precision of peak areas and retention times.[16]

  • Tailing Factor (Symmetry): Measures the symmetry of a peak. A value of 1 is perfectly symmetrical.[12]

  • Resolution (Rs): Ensures that the peak of interest is adequately separated from its closest eluting neighbor.[17]

  • Theoretical Plates (N): A measure of the column's separation efficiency.[12]

Workflow: Executing a Comprehensive System Suitability Test (SST)

This workflow outlines the general steps for performing an SST before a purity analysis.

SST_Workflow start Start SST prep_std Prepare SST Standard (Containing main peak and key impurities) start->prep_std equilibrate Equilibrate HPLC System with Mobile Phase prep_std->equilibrate inject Perform 5-6 Replicate Injections of SST Standard equilibrate->inject acquire Acquire Chromatographic Data inject->acquire process Process Data: Integrate Peaks acquire->process calculate Calculate SST Parameters (%RSD, Tailing, Resolution, Plates) process->calculate compare Compare Results to Pre-defined Acceptance Criteria calculate->compare pass System Passed Proceed with Sample Analysis compare->pass Criteria Met fail System Failed Initiate Troubleshooting compare->fail Criteria Not Met troubleshoot Troubleshoot System (Check Mobile Phase, Pump, Column, etc.) fail->troubleshoot troubleshoot->equilibrate After Correction

Caption: Workflow for a standard System Suitability Test (SST).

Section 3: The Column and Data - The Heart of Separation and Interpretation

The analytical column is where the separation occurs, and its health is paramount. How you treat your column and how you process the resulting data are the final critical steps in ensuring measurement consistency.

Frequently Asked Questions (FAQs)

Q7: My column backpressure is steadily increasing. What does this mean, and how can I fix it?

A: A gradual increase in backpressure is typically caused by the accumulation of particulate matter on the column inlet frit or contamination of the stationary phase.[3]

  • Source of Particulates: This can come from unfiltered mobile phases/samples or the shedding of material from worn pump or injector seals.

  • Prevention: Always filter your samples and mobile phases.[18] Using a guard column or an in-line filter before the analytical column is a highly effective and cost-saving practice.[19]

  • Solution: You can often reverse the column (if permitted by the manufacturer) and flush it with a series of strong solvents to dislodge the particulates.[18] Refer to the manufacturer's guidelines for recommended cleaning procedures.[19]

Q8: How does column temperature affect my purity measurements?

A: Temperature has a significant effect on HPLC separations. Higher temperatures decrease the viscosity of the mobile phase, which lowers backpressure and can sharpen peaks. However, the most important reason to control temperature is for reproducibility. Fluctuations in column temperature will cause retention times to shift, potentially compromising peak identification and integration.[3] Using a thermostatically controlled column compartment is essential for all purity methods.

Q9: My chromatography software gives me a purity value. Can I trust it completely?

A: While peak purity calculations from photodiode array (PDA) detectors are powerful tools, they should not be trusted blindly.[20] These algorithms work by comparing UV-Vis spectra across the peak. If the spectra are consistent, the peak is deemed "pure."

However, there are limitations:

  • Co-eluting impurities with similar spectra: If an impurity has a very similar UV spectrum to the main peak, the software may not detect it.

  • Low-level impurities: Impurities present at very low levels may not contribute enough to the overall spectral signal to be flagged.[21]

  • Baseline Noise: High baseline noise can interfere with the calculation and lead to false "impure" results.[20]

Best Practice: Use peak purity analysis as an indicator, not a definitive answer. Always visually inspect the chromatogram and, if purity is critical, use an orthogonal technique like mass spectrometry (LC-MS) for confirmation.[20]

Q10: How can my integration parameters introduce variability?

A: The way a peak is integrated determines its area, which is the basis of the purity calculation. Inconsistent integration is a major source of variability.

  • Baseline Placement: The start and end points of the peak baseline must be set consistently. For unresolved peaks, the choice of integration method (e.g., drop line vs. valley) can significantly change the calculated area percentages.[22]

  • Threshold Settings: Integration parameters like peak width and threshold control how the software detects peaks. If these are not set appropriately, small impurity peaks may be missed, or baseline noise may be integrated as a peak.[9]

Rule of Thumb: Define and document your integration parameters during method development and apply them consistently for all subsequent analyses. Avoid manual reintegration whenever possible, as it introduces operator bias.[9]

Data Presentation: Troubleshooting HPLC Variability

The table below summarizes common issues, their likely causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Retention Time Drift Mobile phase composition changing (evaporation), unstable temperature, column not equilibrated.[3]Cap solvent reservoirs, use a column oven, ensure adequate column equilibration time.
Poor Peak Shape (Tailing) Secondary analyte interactions (e.g., basic compounds on silica), column contamination/degradation.[11]Adjust mobile phase pH, use a different column chemistry, clean or replace the column.
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase.[3]Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Peak Areas Leaking injector, worn pump seals, air bubbles in the system.Perform injector maintenance, service the pump, thoroughly degas mobile phase and prime the system.
High Backpressure Clogged column inlet frit, system blockage, precipitated buffer salts.[2]Use in-line filters and guard columns, filter samples/mobile phase, flush the column with appropriate solvents.[18]
Baseline Noise/Drift Contaminated mobile phase, detector lamp failing, air bubbles in detector cell.[2][13]Use high-purity solvents, replace detector lamp, degas mobile phase.

Logical Diagram: Cause-and-Effect Analysis of Purity Variability

This diagram illustrates the interconnected factors that can contribute to variability in HPLC purity measurements.

Caption: Ishikawa (Fishbone) diagram showing sources of HPLC variability.

By systematically addressing each of these potential sources of error, you can build more robust methods, generate more reliable data, and have greater confidence in your purity measurements.

References

  • Nacalai Tesque, Inc. (n.d.). Preparation of Mobile Phase for HPLC. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. Retrieved from [Link]

  • Waters. (n.d.). What are some tips for making up my mobile phase? - WKB71854. Retrieved from [Link]

  • Separation Science. (2024, October 28). Peak Integration Errors: Common Issues and How to Fix Them. Retrieved from [Link]

  • International Journal of Research in Applied Science and Engineering Technology. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • YMC. (n.d.). General HPLC Column Care. Retrieved from [Link]

  • Oreate AI Blog. (2026, March 2). Unlocking the Longevity of Your HPLC Columns: A Practical Guide to Care and Maintenance. Retrieved from [Link]

  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • International Journal of Research in Applied Science and Engineering Technology. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • Separation Science. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). HPLC Column Care and Maintenance. Retrieved from [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Fortis Technologies. (n.d.). HPLC COLUMN CARE. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC. (2026, March 10). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]

  • LCGC. (2026, March 10). Integration Errors in Chromatographic Analysis, Part I: Peaks of Approximately Equal Size. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to GLP Method Validation for Agrochemical Batch Analysis

In the landscape of agrochemical development and manufacturing, the integrity of analytical data is not merely a scientific ideal; it is a regulatory necessity. For researchers and drug development professionals, ensurin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of agrochemical development and manufacturing, the integrity of analytical data is not merely a scientific ideal; it is a regulatory necessity. For researchers and drug development professionals, ensuring that an analytical method for batch analysis is reliable, reproducible, and robust is paramount. This guide provides an in-depth comparison and procedural walkthrough of method validation for agrochemical batch analysis under Good Laboratory Practice (GLP) principles. The objective is to move beyond a simple checklist of validation parameters and delve into the causality behind the experimental choices, ensuring a self-validating and trustworthy analytical system.

Good Laboratory Practice (GLP) is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported.[1][2] Its principles are designed to promote the quality and validity of test data, forming the basis for mutual acceptance of data among countries.[1] For agrochemical analysis, GLP ensures that the data submitted to regulatory authorities is accurate, secure, and reliable.[3]

The Workflow of GLP-Compliant Method Validation

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[4] The validation process is a systematic journey that begins with defining the method's performance requirements and culminates in a comprehensive validation report. This workflow ensures that every aspect of the method's performance is thoroughly investigated and documented.

GLP_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation & Reporting Define_Purpose Define Method Purpose (e.g., QC Batch Release) Set_Criteria Set Performance & Acceptance Criteria Define_Purpose->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity Specificity & Selectivity Write_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOQ_LOD LOQ & LOD Determination Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Analyze_Data Analyze & Compile Data Robustness->Analyze_Data Write_Report Write Validation Report Analyze_Data->Write_Report QA_Review Quality Assurance (QA) Review Write_Report->QA_Review Final_Approval Final Approval & Implementation QA_Review->Final_Approval

Caption: High-level workflow for GLP analytical method validation.

Core Validation Parameters: A Comparative Approach

The validation of an analytical method is a holistic process where each parameter provides a different piece of the puzzle, collectively demonstrating the method's suitability.[5] The relationship between these parameters is crucial; for instance, accuracy and precision are meaningless without first establishing selectivity.

Validation_Parameters cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Performance cluster_reliability Reliability Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity is a prerequisite for Accuracy Accuracy Specificity->Accuracy is a prerequisite for Precision Precision Specificity->Precision is a prerequisite for Linearity->Accuracy defines range for Linearity->Precision defines range for Robustness Robustness Linearity->Robustness are tested during Accuracy->Precision assessed together Accuracy->Robustness are tested during LOQ LOQ Precision->LOQ defines Precision->Robustness are tested during LOD LOD LOQ->LOD is related to

Caption: Interrelation of core analytical method validation parameters.

Specificity and Selectivity
  • Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5] Selectivity is a comparative term, referring to the ability to distinguish the analyte from other components.[6] In agrochemical formulation analysis, this is critical to ensure that co-formulants or impurities from the manufacturing process do not interfere with the quantification of the active ingredient. A lack of specificity can lead to a positive bias, resulting in an overestimation of the active ingredient's concentration.[7]

  • Experimental Protocol:

    • Prepare Samples: Analyze blank formulation matrix (without the active ingredient), a placebo (all co-formulants), a standard solution of the active ingredient, and a spiked formulation sample.

    • Analyze: Run the samples through the analytical procedure (e.g., HPLC, GC).

    • Evaluate: Compare the chromatograms. The blank and placebo samples should show no interfering peaks at the retention time of the active ingredient.[8] Peak purity tests (e.g., using a Diode Array Detector or Mass Spectrometry) should be performed on the analyte peak in the spiked sample to confirm it is not attributable to more than one component.[5]

Linearity and Range
  • Expertise & Experience: Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrument's response over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has suitable levels of linearity, accuracy, and precision.[5] For batch analysis of an agrochemical product, the range must, at a minimum, span 80% to 120% of the nominal concentration of the active ingredient.[5] This ensures that batches slightly under or over the target concentration can still be quantified accurately.

  • Experimental Protocol:

    • Prepare Standards: Prepare at least five calibration standards of the analyte at different concentrations, covering the required range (e.g., 80%, 90%, 100%, 110%, 120% of the nominal concentration).

    • Analyze: Analyze each standard in triplicate.

    • Evaluate: Plot the mean response versus concentration and perform a linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) is used to assess linearity.

Accuracy (as Recovery)
  • Expertise & Experience: Accuracy refers to the closeness of the measured value to the true or accepted reference value.[6] In formulation analysis, it is typically determined by recovery studies. A known amount of the active ingredient is added to a placebo formulation (spiking), and the method is used to determine how much is recovered.[7] This is crucial for identifying and correcting for systematic errors in sample preparation or analysis.

  • Experimental Protocol:

    • Prepare Spiked Samples: Spike the blank formulation matrix at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).[5]

    • Replicates: Prepare at least three to five replicates at each concentration level.[4][10]

    • Analyze: Analyze the spiked samples against a calibration curve.

    • Calculate Recovery: Calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Evaluate: The mean recovery at each level should fall within the established acceptance criteria.

Precision
  • Expertise & Experience: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is usually expressed as the Relative Standard Deviation (RSD). We assess two levels of precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[6] This demonstrates the method's consistency within a single analytical run.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. This demonstrates the method's ruggedness for routine use.

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of five replicates of a homogeneous sample at 100% of the target concentration under the same conditions (same analyst, same day, same instrument).

    • Intermediate Precision: Repeat the analysis on different days with different analysts.

    • Calculate RSD: Calculate the RSD for each set of measurements. The RSD should be within the limits defined by guidelines.

Limit of Quantification (LOQ) and Limit of Detection (LOD)
  • Expertise & Experience: While more critical for residue or impurity analysis, understanding the LOQ and LOD is still important in formulation analysis. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] The LOD is the lowest amount of analyte that can be detected but not necessarily quantified. For batch analysis, the primary concern is that the method's working range is well above the LOQ.

  • Experimental Protocol:

    • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ) with an acceptable signal-to-noise ratio (typically >3 for LOD and >10 for LOQ).[6]

    • Statistical Approach: Analyze a series of blank samples and calculate the standard deviation of the response. The LOD and LOQ can then be calculated based on the standard deviation of the blank and the slope of the calibration curve.

Data Presentation: Acceptance Criteria & Technique Comparison

Objective data is the cornerstone of validation. The following tables summarize typical acceptance criteria based on international guidelines and compare common analytical techniques used in agrochemical analysis.

Table 1: Typical Acceptance Criteria for Agrochemical Formulation Method Validation (Based on CIPAC and SANTE/SANCO guidelines)

Validation ParameterPerformance MetricAcceptance CriteriaAuthoritative Source
Linearity Correlation Coefficient (r)> 0.99[7]
Coefficient of Determination (R²)≥ 0.99[8]
Accuracy (Recovery) Mean Recovery98 - 102% (for analyte > 10%)International Guidelines
95 - 105% (for analyte 1 - 10%)(General expectation)
90 - 107% (for analyte 0.1 - 1%)(General expectation)
Precision Repeatability (RSDr)≤ 20% (often much lower for formulations)[8][10]
Intermediate Precision (RSDip)Typically ≤ 25%[10]

Table 2: Comparison of Common Analytical Techniques for Agrochemicals

Performance ParameterLC-MS/MSGC-MS/MSAcceptance Criteria (Typical)
Applicability Wide range of polar, non-volatile, and thermally labile compoundsVolatile and semi-volatile compoundsMethod-dependent
Selectivity Very High (based on retention time and mass transitions)Very High (based on retention time and mass transitions)No interference at analyte retention time
Accuracy (Recovery %) 85 - 110%80 - 115%70 - 120%[8][11]
Precision (Repeatability, RSDr) < 15%< 20%≤ 20%[8]
LOQ 0.5 - 10 µg/kg1 - 20 µg/kgMethod and matrix-dependent[8]

Conclusion

A rigorously validated analytical method, compliant with GLP principles, is the foundation of reliable agrochemical batch analysis. It is a self-validating system that provides irrefutable evidence of a method's fitness for purpose. By understanding the causality behind each validation parameter and adhering to internationally recognized protocols, scientists and researchers can ensure the integrity, quality, and regulatory acceptance of their analytical data. This not only facilitates product registration and quality control but also upholds the safety and efficacy standards essential to the agrochemical industry.

References

  • OECD Series on Principles of Good Laboratory Practice and Compliance Monitoring. Organisation for Economic Co-operation and Development. [Link]

  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Ministry of Health, Labour and Welfare, Japan. [Link]

  • Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations. Collaborative International Pesticides Analytical Council (CIPAC). [Link]

  • Delivering Good Laboratory Practice for Agrochemicals. RPS Group. [Link]

  • GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. Hellenic Accreditation System. [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE/11312/2021). European Commission. [Link]

  • OECD Principles on Good Laboratory Practice (GLP). Organisation for Economic Co-operation and Development. [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • OECD's Work on Good Laboratory Practice (GLP). Organisation for Economic Co-operation and Development. [Link]

  • What are SANTE guidelines? Biotage. [Link]

  • Pesticides methods of analysis. Health and Safety Executive (UK). [Link]

  • Good Laboratory Practice (GLP). Affinity Labs. [Link]

  • GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED. Codex Alimentarius, FAO/WHO. [Link]

  • Collaborative International Pesticides Analytical Council (CIPAC) Home. CIPAC. [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC. [Link]

  • Development and validation of a simple and efficient method for the analysis of commercial formulations containing clopyralid, picloram and aminopyralid as active ingredients. Journal of the Serbian Chemical Society. [Link]

  • Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. European Commission. [Link]

  • GLP Studies in Pesticide Products. NANOLAB Laboratories Group. [Link]

  • EUROPE: Update of analytical guidance document for residues. Lynxee consulting. [Link]

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Comparative

A Comparative Guide to Analytical Methods for Isocyanate Detection: Derivatization, Chromatography, and Mass Spectrometry

Introduction Isocyanates (such as TDI, MDI, and HDI) are ubiquitous in the production of polyurethanes, paints, and adhesives. However, their high electrophilicity makes them potent respiratory sensitizers.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Isocyanates (such as TDI, MDI, and HDI) are ubiquitous in the production of polyurethanes, paints, and adhesives. However, their high electrophilicity makes them potent respiratory sensitizers. As a Senior Application Scientist, I frequently encounter the same critical bottleneck in occupational hygiene and drug development: isocyanates are too reactive to be analyzed in their native state. They rapidly hydrolyze in the presence of ambient moisture or polymerize, leading to severe underestimations of exposure. Therefore, the analytical pipeline must be designed as a self-validating system where stabilization and quantification are inextricably linked.

The Mechanistic Imperative: Why We Derivatize

The core of any isocyanate detection method is the nucleophilic addition of an amine-based derivatizing agent to the highly electrophilic isocyanate carbon, yielding a stable urea derivative. This step must occur in-situ during air sampling to prevent degradation.

  • 1-(2-pyridyl)piperazine (1-2PP): The standard reagent for1[1]. It is coated onto glass fiber filters. While excellent for dry sampling of monomers, it frequently underestimates aerosolized polyisocyanates.

  • 1-(2-methoxyphenyl)piperazine (MAP / 1-2MP): Utilized in2[2], typically housed in a toluene impinger. MAP allows for simultaneous UV and electrochemical (EC) detection, improving selectivity over 1-2PP.

  • Di-n-butylamine (DBA): The modern gold standard for LC-MS/MS. DBA forms robust derivatives that exhibit exceptional ionization efficiency in electrospray ionization (ESI), allowing for ultra-trace detection[3].

G Iso Airborne Isocyanate (-NCO) Reaction Nucleophilic Addition (In-situ during sampling) Iso->Reaction Reagent Derivatizing Agent (1-2PP, MAP, or DBA) Reagent->Reaction Stable Stable Urea Derivative Reaction->Stable Prevents Hydrolysis Analysis Chromatographic Analysis (HPLC-UV/EC or LC-MS/MS) Stable->Analysis

Caption: Mechanistic pathway of isocyanate stabilization via in-situ derivatization.

Comparative Analysis of Detection Methodologies

Historically, occupational safety relied heavily on HPLC coupled with UV or Amperometric/Electrochemical (EC) detectors. However, these non-selective detectors struggle with complex matrices. For instance, NIOSH Method 5521 relies on a UV/EC ratio criterion for peak identification, which has been shown to produce false negatives and anomalous false positives when analyzing oligomeric isocyanates[4].

Transitioning to LC-MS/MS resolves these ambiguities. Tandem mass spectrometry provides exact mass and structural fragmentation data. Studies demonstrate that LC-MS/MS using Selected Reaction Monitoring (SRM) achieves linear detection between 5 pg and 5 ng, whereas traditional LC-UV requires 300 pg to 30 ng to achieve comparable signal-to-noise ratios[5].

Table 1: Quantitative Comparison of Isocyanate Analytical Methods
Analytical MethodDerivatizing AgentSampling MediaDetection ModeLOD / SensitivityKey Advantages & Limitations
OSHA Method 42 1-2PPCoated Glass Fiber FilterHPLC-UV~300 pgPro: Simple dry sampling.Con: Underestimates aerosols; poor oligomer resolution.
NIOSH Method 5521 MAP (1-2MP)Toluene ImpingerHPLC-UV/EC~100 pgPro: Better aerosol capture.Con: Impingers are unsafe; UV/EC ratio causes false positives.
Modern LC-MS/MS DBADry Sampler / ImpingerLC-MS/MS (SRM)5 pg - 5 ngPro: Unmatched selectivity; resolves oligomers.Con: High instrumentation cost.
Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols detail the causality behind each experimental choice to ensure absolute trustworthiness in your data.

Protocol A: OSHA Method 42 (Modified for HPLC-UV)

Designed for monomeric isocyanate screening in low-aerosol environments.

  • Sampling: Draw air (typically 1 L/min) through a glass fiber filter coated with 1 mg of 1-2PP.

    • Causality: The glass fiber physically traps particulates, while the 1-2PP immediately quenches the -NCO groups to prevent polymerization.

  • Desorption: Extract the filter in 90/10 (v/v) Acetonitrile/Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a powerful aprotic solvent necessary to fully solubilize the highly polar 1-2PP-urea derivatives from the glass matrix.

  • Chromatographic Separation: Inject 10 µL into an HPLC equipped with a C18 reversed-phase column. Elute using a gradient of Acetonitrile and Water (buffered with ammonium acetate).

  • Detection & Validation: Monitor absorbance at 254 nm.

    • Self-Validation: Always run a matrix spike. If recovery falls below 85%, suspect filter breakthrough or competitive hydrolysis due to high ambient humidity.

Protocol B: DBA Derivatization and LC-MS/MS (The Gold Standard)

Designed for comprehensive profiling of monomers, adducts, and oligomers.

  • Sampling: Utilize a DBA-impregnated denuder/filter combination (e.g., ASSET EZ4).

    • Causality: DBA provides rapid reaction kinetics, and the dry sampler eliminates the occupational hazards of handling toluene impingers in the field[3].

  • Extraction & Isotope Dilution: Desorb the sampler using methanol/water. Crucially, spike the extraction solvent with deuterated internal standards (e.g., HDI-DBA-d18).

    • Causality: Deuterated standards co-elute with the analytes, perfectly correcting for matrix-induced ion suppression during ESI.

  • LC-MS/MS Analysis: Separate analytes on a C8 or C18 column. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific transitions of the protonated molecular ion [M+H]+ to the dominant DBA fragment[5].

  • Validation: Calculate the inter-laboratory reproducibility. Validated DBA/LC-MS/MS methods consistently demonstrate a relative standard deviation (RSD) of <13% across diverse matrices[6].

Workflow Sample 1. Air Sampling DBA-impregnated filter Extract 2. Extraction Add Deuterated ISTD Sample->Extract Stabilized DBA-Urea LC 3. HPLC Separation C18 Column, Gradient Extract->LC Matrix + ISTD MS 4. MS/MS Detection ESI+, MRM Transitions LC->MS Resolved Peaks Valid 5. Data Validation Ion Ratios & Cal Curve MS->Valid Quant & Qual Ions

Caption: Step-by-step self-validating workflow for LC-MS/MS analysis of DBA-derivatized isocyanates.

Conclusion

While legacy methods like OSHA 42 and NIOSH 5521 laid the groundwork for occupational hygiene, their reliance on non-selective UV/EC detection limits their utility in modern, complex exposure scenarios. The shift toward DBA derivatization coupled with LC-MS/MS represents a paradigm shift. By leveraging isotope dilution and tandem mass spectrometry, researchers can establish a self-validating analytical pipeline that delivers unparalleled sensitivity and structural confirmation for both monomeric and oligomeric isocyanates.

References
  • Evaluation of the OSHA 42 and NIOSH 5521 Methods in Determining the Free Isocyanate Concentration in Aerosols and Vapor Phases.
  • Sampling and Analysis of Isocyanates in Spray-Painting Operations.
  • Analytical problems encountered with NIOSH method 5521 for total isocyan
  • Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlabor
  • Analysis of Isocyanates with LC-MS/MS.
  • Detection techniques for air-borne isocyanates based on fluorescent deriv
  • Supelco ASSET™EZ4 Dry Samplers for Isocyan

Sources

Validation

Metrological Traceability in Biologics: Assessing Measurement Uncertainty in Protein Purity

In the development of biotherapeutics, reference materials, and clinical diagnostics, protein purity is not merely a qualitative attribute—it is a rigorously quantified parameter that dictates dosing, efficacy, and safet...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of biotherapeutics, reference materials, and clinical diagnostics, protein purity is not merely a qualitative attribute—it is a rigorously quantified parameter that dictates dosing, efficacy, and safety. Assigning a highly accurate mass fraction to a complex macromolecule requires navigating multiple sources of analytical variance. Metrological traceability, whereby quantitative measurements are directly anchored to the 1 [1], is the gold standard for achieving interlaboratory comparability.

As a Senior Application Scientist, I frequently observe laboratories relying solely on relative purity methods (e.g., SEC-UV or intact mass spectrometry), which fail to account for absolute measurement uncertainty. This guide provides an authoritative comparison of the primary analytical methodologies used to assess protein purity, dissects the causality behind their measurement uncertainties, and outlines a self-validating experimental workflow based on the 2 [2].

Comparative Analysis: The Core Triad of Purity Measurement

Evaluating absolute protein purity requires orthogonal techniques to capture both the primary structure (amino acid mass fraction) and higher-order structural integrity. The table below objectively compares the performance, uncertainty profiles, and optimal applications of the cornerstone techniques.

Analytical MethodMeasurement PrincipleKey Sources of UncertaintyTypical Expanded Uncertainty (U, k=2)Optimal Application
qNMR Proton resonance comparison against an internal standardStandard purity, phase correction, integration limits0.5% – 2.0%Small peptides, certifying pure amino acid calibrators
AAA-IDMS Acid hydrolysis followed by isotope dilution LC-MS/MSHydrolysis efficiency, gravimetric preparation, MS precision2.0% – 5.0%Complex proteins, establishing primary reference materials
Peptide ID-LC-MS/MS Tryptic digestion followed by signature peptide quantificationDigestion kinetics, peptide stability, matrix effects5.0% – 15.0%Clinical samples (e.g., CSF), biological matrices
Intact Mass / SEC-UV Chromatographic separation and UV/MS detectionExtinction coefficient variance, ionization bias>15.0% (for absolute quant)Relative purity profiling, aggregation monitoring
Causality in Experimental Design: Why AAA-IDMS?

While intact mass spectrometry provides excellent qualitative data, it suffers from high measurement uncertainty for absolute quantification due to variable ionization efficiencies and the lack of perfectly matched whole-protein isotopic standards.

To minimize uncertainty, metrology institutes employ a 3 [3]. By hydrolyzing the protein into its constituent amino acids, researchers can quantify the protein using highly pure, qNMR-certified amino acid standards. The addition of stable isotope-labeled amino acids (e.g., 13C6​ -Leucine) prior to hydrolysis acts as an internal standard.

The Causality: This specific experimental choice—Isotope Dilution Mass Spectrometry (IDMS)—is critical because it mathematically cancels out systematic errors arising from incomplete hydrolysis recovery, matrix-induced ion suppression, and volumetric losses. By anchoring the measurement to a certified reference material, IDMS directly reduces the Type B uncertainty in the measurement model, allowing for highly accurate 4 [4].

Experimental Protocol: A Self-Validating AAA-IDMS Workflow

To establish a primary calibrator (e.g., for a clinical biomarker like α -synuclein or a viral antigen like SARS-CoV-2 Nucleocapsid protein), the following protocol ensures an SI-traceable purity measurement with a rigorously defined uncertainty budget.

Step 1: Gravimetric Preparation of Blends
  • Action: Prepare two sets of blends gravimetrically using a calibrated microbalance: a Calibration Blend (natural qNMR-certified amino acid standards + heavy isotope standards) and a Sample Blend (unknown protein + heavy isotope standards).

  • Causality: Gravimetric preparation (mass) replaces volumetric preparation (volume). Temperature fluctuations and pipette calibration errors introduce significant Type B uncertainty. Gravimetry reduces this uncertainty contribution to <0.01% .

Step 2: Gas-Phase Acid Hydrolysis
  • Action: Subject the Sample Blend to gas-phase acid hydrolysis (6 M HCl, 110°C) across multiple time points (e.g., 24h, 48h, 72h).

  • Causality: Gas-phase hydrolysis minimizes the introduction of background amino acid contamination from liquid reagents. Multiple time points are mandatory because some amino acids (like Valine and Isoleucine) cleave slowly due to steric hindrance, while others (like Serine) degrade over time. Extrapolating the recovery curve to time-zero ensures accurate quantification.

Step 3: Double Isotope Dilution LC-MS/MS
  • Action: Analyze both blends using a high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Calculate the mass fraction based on the ratio of the natural-to-labeled peak areas in the sample versus the calibration blend.

  • Causality: "Double" IDMS brackets the sample ratio with a known calibration ratio. This exact-matching technique nullifies non-linear detector responses and day-to-day instrumental drift, isolating the variance strictly to the precision of the injection (Type A uncertainty).

Step 4: GUM-Compliant Uncertainty Evaluation
  • Action: Construct a cause-and-effect diagram to identify all uncertainty sources: u(mass) , u(puritystd​) , u(ratioMS​) , and u(hydrolysis) . Combine these using the root-sum-square method to find the combined standard uncertainty ( uc​ ), and multiply by a coverage factor ( k=2 ) for a 95% confidence interval.

  • Causality: A measurement without an uncertainty value is metrologically meaningless. By 5 [5], the protocol becomes a self-validating system. If the expanded uncertainty exceeds the target threshold (e.g., >5% ), the specific contributing step can be isolated and optimized.

Visualizing the Uncertainty Framework

The following diagram illustrates the logical workflow and propagation of uncertainty in an SI-traceable protein purity measurement using the GUM framework.

G cluster_0 Type B Uncertainty cluster_1 Type A Uncertainty Purity Standard Purity u(p) Model Measurement Model (AAA-IDMS) Purity->Model Mass Gravimetry u(m) Mass->Model MS_Ratio LC-MS/MS Ratio u(R) MS_Ratio->Model Hydrolysis Recovery u(h) Hydrolysis->Model Combined Combined Uncertainty (uc) Model->Combined RSS Expanded Expanded Uncertainty U = k × uc Combined->Expanded k=2

GUM-compliant workflow for propagating uncertainty sources in SI-traceable protein purity.

References
  • National Measurement Laboratory (NML) . Protein metrology and purity capabilities. Available at:[Link]

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Comparative

A Researcher's Guide to Comparative In Silico and In Vitro Studies of Schiff's Bases

In the dynamic landscape of drug discovery and development, the strategic integration of computational and experimental methodologies is paramount. This guide provides a comprehensive framework for conducting comparative...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the strategic integration of computational and experimental methodologies is paramount. This guide provides a comprehensive framework for conducting comparative in silico and in vitro studies of Schiff's bases, a versatile class of organic compounds with significant therapeutic potential. By synergizing predictive computational models with tangible experimental data, researchers can accelerate the identification and optimization of promising drug candidates.

Schiff's bases, characterized by the presence of an azomethine or imine group (-C=N-), are synthesized through the condensation of primary amines with carbonyl compounds.[1][2] Their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, has made them a focal point of medicinal chemistry research.[3][4][5] The coordination of Schiff's bases with metal ions often enhances their biological efficacy, a phenomenon attributed to altered electronic properties and increased lipophilicity, which can improve membrane permeability.[6][7]

This guide will navigate the intricate process of designing and executing a comparative study, from the foundational synthesis and characterization of Schiff's bases to the sophisticated application of computational modeling and the practical execution of in vitro biological assays.

The Synergy of In Silico and In Vitro Approaches

The convergence of in silico and in vitro research methodologies creates a powerful, self-validating system for drug discovery.[8] In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid and cost-effective means of screening large libraries of compounds and prioritizing those with the highest probability of success.[9][10] This computational pre-assessment significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby conserving resources and accelerating the research timeline.[11]

Conversely, in vitro studies provide the essential experimental validation of computational predictions. These laboratory-based assays, conducted on biological samples such as cell lines or microorganisms, yield concrete data on the actual biological activity and cytotoxicity of the synthesized compounds.[12][13] The correlation, or lack thereof, between in silico predictions and in vitro results provides invaluable feedback for refining computational models and deepening our understanding of structure-activity relationships (SAR).

Figure 1: Integrated In Silico and In Vitro Workflow.

Part 1: In Silico Investigation - The Predictive Power of Computation

The in silico arm of the study serves as the initial screening and hypothesis-generating phase. By leveraging computational tools, researchers can predict the biological potential of Schiff's base derivatives before they are synthesized.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding affinity and interaction of a small molecule (the ligand, i.e., the Schiff's base) with the active site of a target protein.[14]

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges.[9] This step is crucial for ensuring the accuracy of the docking simulation.

  • Ligand Preparation:

    • Draw the 2D structures of the Schiff's base ligands using chemical drawing software.

    • Convert the 2D structures to 3D and perform energy minimization to obtain a stable conformation.[14]

    • Assign Gasteiger charges and define rotatable bonds to allow for flexibility during docking.[14]

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina or GOLD Suite to perform the docking calculations.[9]

    • Define a grid box encompassing the active site of the protein to guide the docking process.

    • The software will then explore various conformations of the ligand within the active site and calculate the binding energy for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the ligands with the most favorable binding energies (more negative values indicate stronger binding).[15]

    • Visualize the protein-ligand interactions to understand the key amino acid residues involved in binding.

ADMET Prediction: Assessing Drug-Likeness

Predicting the ADMET properties of a compound early in the drug discovery process is critical to avoid costly late-stage failures.[10][16] Various online tools and software can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.[17] Lipinski's Rule of Five is a commonly used guideline to assess the drug-likeness of a compound based on its physicochemical properties.[18]

Key ADMET Parameters to Evaluate:

  • Absorption: Predicts the extent to which a drug is absorbed into the bloodstream.

  • Distribution: Pertains to how a drug is distributed throughout the body's compartments.

  • Metabolism: Foresees the metabolic pathways and potential for drug-drug interactions.

  • Excretion: Estimates the routes and rate of elimination from the body.

  • Toxicity: Predicts potential adverse effects and toxicological endpoints.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[19][20] In the study of Schiff's bases, DFT can be employed to calculate various molecular properties, such as optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps.[21][22] These calculations provide insights into the reactivity, stability, and optical properties of the compounds.[19]

Part 2: In Vitro Validation - The Experimental Ground Truth

The in vitro component of the study involves the synthesis, characterization, and biological evaluation of the most promising Schiff's base candidates identified through in silico screening.

Synthesis and Characterization

The synthesis of Schiff's bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, often carried out under reflux in an appropriate solvent like ethanol.[2][23]

Experimental Protocol: Synthesis of a Schiff's Base

  • Reaction Setup: Dissolve equimolar amounts of the chosen primary amine and carbonyl compound in ethanol in a round-bottom flask.[24]

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to facilitate the reaction.[2]

  • Reflux: Heat the reaction mixture under reflux for a specified period (typically a few hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[23]

  • Isolation and Purification: Upon completion, cool the reaction mixture to allow the Schiff's base to precipitate. Filter the solid product, wash it with cold ethanol, and recrystallize if necessary to obtain a pure compound.[23]

The synthesized Schiff's bases must then be thoroughly characterized using various spectroscopic techniques to confirm their structure and purity. These methods include:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic imine (-C=N-) stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[25]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[25]

In Vitro Biological Assays

Based on the therapeutic target, a range of in vitro assays can be performed to evaluate the biological activity of the synthesized Schiff's bases.

The antimicrobial efficacy of the Schiff's bases can be tested against various strains of bacteria and fungi using methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).[13][26]

Experimental Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Disk Application: Place sterile paper disks impregnated with known concentrations of the Schiff's base compounds onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zones around the disks where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

The antioxidant potential of Schiff's bases can be assessed using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common.[27][28]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare solutions of the Schiff's base compounds at different concentrations.

  • Reaction with DPPH: Mix the test solutions with a solution of the stable DPPH radical.

  • Incubation: Allow the reaction to proceed in the dark for a specified time.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at a specific wavelength. A decrease in absorbance indicates the scavenging of the DPPH radical by the antioxidant compound.[29]

  • Calculation of IC50: Determine the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50 value).[30]

The cytotoxic effects of Schiff's bases against cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][31]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.[32]

  • Compound Treatment: Treat the cells with various concentrations of the Schiff's base compounds and incubate for a specific duration (e.g., 24, 48, or 72 hours).[33]

  • MTT Addition: Add MTT solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Calculation of IC50: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50 value).[32]

Figure 2: Potential Biological Activities and Mechanisms of Schiff's Bases.

Part 3: Comparative Analysis and Data Interpretation

The cornerstone of this integrated approach is the direct comparison of the in silico predictions with the in vitro experimental results. This comparative analysis provides a robust validation of the computational models and offers deeper insights into the structure-activity relationships of the Schiff's base derivatives.

Table 1: Hypothetical Comparative Data for a Series of Schiff's Base Derivatives

Compound IDMolecular Docking Score (kcal/mol)Predicted ADMET ProfileAntimicrobial MIC (µg/mL) vs. S. aureusAntioxidant IC50 (µM) - DPPH AssayAnticancer IC50 (µM) vs. MCF-7
SB-01 -8.5Favorable162512
SB-02 -7.2Moderate645035
SB-03 -9.1Favorable8158
SB-04 -6.5Poor>128>100>100
Reference Drug -9.5Favorable4105

In this hypothetical example, a strong correlation can be observed between the molecular docking scores and the in vitro biological activities. Compound SB-03, with the most favorable docking score, also exhibits the most potent antimicrobial, antioxidant, and anticancer activities. Conversely, SB-04, with a poor docking score and predicted ADMET profile, shows minimal activity in the in vitro assays. Such correlations enhance confidence in the predictive power of the in silico models for this class of compounds.

Conclusion

The integration of in silico and in vitro methodologies provides a powerful and efficient paradigm for the study of Schiff's bases in drug discovery. This comparative approach allows for the rational design of novel compounds, the prioritization of synthetic efforts, and the validation of computational predictions with tangible experimental data. By embracing this synergistic workflow, researchers can accelerate the journey from initial concept to the identification of promising therapeutic agents, ultimately contributing to the advancement of medicinal chemistry and the development of new treatments for a wide range of diseases.

References

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  • Khatun, M., Podder, A., Bhattacharjee, S., & Das, S. (2022). Synthesis and In Silico Investigation of Isatin-Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS-CoV-2. ACS Omega, 7(50), 46835-46853.
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  • Hadigheh, V., Rezvan, S., Baranipour, S., & Sardroodi, J. J. (2024, November 15). Molecular structures and optical properties of Schiff bases derived from pyrrole alkyl ketones and 1-aminophethalazine: DFT calculations. ResearchGate. Retrieved March 10, 2026, from [Link]

  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications. (2025, September 12). IntechOpen. Retrieved March 10, 2026, from [Link]

  • Ibrahim, M., Khan, A., Ikram, M., Rehman, S., Shah, M., Nabi, H. U., & Ahuchaogu, A. A. (2017). In Vitro Antioxidant Properties of Novel Schiff Base Complexes. Asian Journal of Chemistry, 2(2), 1-12.
  • Patil, S. B., Jadhav, S. D., & Patil, U. D. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric studies. World Scientific News, 145, 1-15.
  • Synthesis and Antimicrobial Activity of Some Schiff Base. (2025, September 22). Juniper Publishers. Retrieved March 10, 2026, from [Link]

  • Alawad, K. M., Al-dujaili, A. H., & Al-hassani, R. A. (2022). In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Anti-inflammatory and Anticancer Agents. NeuroQuantology, 20(7), 1093-1103.
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  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (n.d.). Biosciences Biotechnology Research Asia. Retrieved March 10, 2026, from [Link]

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Validation

A Comparative Guide to the Binding Affinity of 5-Methylisatin Derivatives Targeting CDK2

In the landscape of oncology research, the quest for selective and potent therapeutic agents is perpetual. Among the myriad of molecular targets, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a significant player in ce...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology research, the quest for selective and potent therapeutic agents is perpetual. Among the myriad of molecular targets, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a significant player in cell cycle regulation, making it a compelling target for anticancer drug development.[1][2][3] This guide provides an in-depth comparison of the binding affinities of a promising class of inhibitors: 5-methylisatin derivatives. We will delve into their structure-activity relationships, the experimental and computational methodologies used to assess their efficacy, and the underlying molecular interactions that govern their inhibitory potential against CDK2.

The Critical Role of CDK2 in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), governs the transition from the G1 to the S phase of the cell cycle and subsequent DNA replication.[4][5] Dysregulation of CDK2 activity is a hallmark of many human cancers, leading to uncontrolled cell proliferation.[1][2] Consequently, the development of small-molecule inhibitors that can selectively target CDK2 is a promising therapeutic strategy.[1][4] The isatin scaffold has been identified as a valuable starting point for the design of such inhibitors.[6][7]

Isatin and its Derivatives: A Privileged Scaffold for Kinase Inhibition

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer properties.[6][7][8] The structural features of the isatin core make it an excellent scaffold for interacting with the ATP-binding pocket of various kinases.[9][10] Strategic modifications to the isatin ring system, particularly at the N-1 and C-3 positions, have led to the development of potent and selective kinase inhibitors.[7] This guide focuses on a specific subset: 5-methylisatin derivatives, which have been computationally and synthetically explored as potential CDK2 inhibitors.[9][11]

Comparative Analysis of 5-Methylisatin Derivatives' Binding Affinity to CDK2

A recent study involving the design and synthesis of novel 5-methylisatin derivatives has provided valuable insights into their potential as CDK2 inhibitors through extensive molecular docking and dynamics simulations.[9][11] The binding affinity, a measure of the strength of the interaction between the inhibitor and the enzyme, is a critical parameter in drug design.

Structure-Activity Relationship (SAR) Insights

The binding affinities of these compounds are heavily influenced by the nature and position of substituents on the benzoylhydrazide moiety attached to the 5-methylisatin core.[9] The analysis revealed that substitutions at the R2 and R3 positions of the benzoyl group generally lead to improved binding affinity, whereas modifications at the R4 position are less favorable.[9][11]

Key molecular interactions underpinning the binding of these derivatives to the CDK2 active site include:

  • Hydrogen Bonding: Crucial hydrogen bonds are formed with the backbone atoms of key amino acid residues in the hinge region of the kinase, namely GLU81 and LEU83.[9]

  • Hydrophobic Interactions: The inhibitor molecules fit into a hydrophobic pocket formed by residues such as ILE10, PHE80, and PHE82, which further stabilizes the complex.[9]

The following table summarizes the computationally determined binding affinities for a selection of 5-methylisatin derivatives from the aforementioned study. A more negative binding affinity value indicates a stronger interaction.

DerivativeSubstituentsBinding Affinity (kcal/mol)
1 Unsubstituted-9.18 ± 0.04
2a 2-OH-9.92 ± 0.11
2b 2-Cl-10.03 ± 0.09
2c 2-Br-10.05 ± 0.09
3a 3-OH-9.84 ± 0.08
3b 3-Cl-9.94 ± 0.09
3c 3-Br-9.96 ± 0.07
3e 3-NO2-10.27 ± 0.09
3h 3-OCH3-9.91 ± 0.11
4a 4-OH-9.51 ± 0.08
4b 4-Cl-9.67 ± 0.09
4c 4-Br-9.70 ± 0.08

Data sourced from a 2025 study on new 5-methylisatin derivatives as potential CDK2 inhibitors.[9]

Visualizing the CDK2 Signaling Pathway and Inhibition Workflow

To better understand the context of CDK2 inhibition, the following diagrams illustrate the CDK2 signaling pathway and a general workflow for assessing inhibitor binding affinity.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth_Factors Cyclin_D_CDK46 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK46 activate pRB pRB Cyclin_D_CDK46->pRB phosphorylates (inactivates) E2F E2F pRB->E2F releases Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 activates transcription DNA_Replication DNA Replication Cyclin_E_CDK2->DNA_Replication initiates

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (CDK2/Cyclin, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate CDK2/Cyclin with 5-Methylisatin Derivative Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Kinase Reaction (add Substrate and ATP) Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA) Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate IC50/Binding Affinity) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow of an in vitro kinase inhibition assay.

Experimental and Computational Methodologies for Assessing Binding Affinity

The determination of binding affinity is a multi-faceted process that often combines computational predictions with experimental validation.

Computational Approaches: Molecular Docking and Dynamics
  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is instrumental in identifying potential inhibitors and understanding their binding modes. For the 5-methylisatin derivatives, docking studies were crucial in elucidating the interactions with the CDK2 active site.[9]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the molecular interactions and the stability of the complex.[9][11]

Experimental Validation: In Vitro Kinase Assays

While computational methods are powerful predictive tools, experimental validation is essential to confirm the inhibitory activity and quantify the binding affinity. A common method is the in vitro kinase assay.

Step-by-Step Protocol for a Generic CDK2 Kinase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the purified, active CDK2/Cyclin E or A complex in a suitable assay buffer.

    • Prepare a stock solution of a known CDK2 substrate (e.g., a peptide derived from Histone H1).

    • Prepare a stock solution of adenosine triphosphate (ATP), typically labeled with a radioisotope (e.g., [γ-³²P]ATP) or used in a system that allows for non-radioactive detection.

    • Prepare serial dilutions of the 5-methylisatin derivative test compounds and a known CDK2 inhibitor as a positive control.

  • Kinase Reaction:

    • In a multi-well plate, add the CDK2/Cyclin complex to each well.

    • Add the serially diluted test compounds and controls to the respective wells and incubate for a predetermined period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.

    • Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).

  • Reaction Termination and Detection:

    • Stop the reaction, for example, by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

    • Transfer a portion of the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated ATP.

    • Quantify the amount of phosphorylated substrate, which corresponds to the kinase activity. The method of detection will depend on the ATP labeling (e.g., scintillation counting for ³²P, or luminescence/fluorescence-based methods for non-radioactive assays).

  • Data Analysis:

    • Plot the measured kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 value is a measure of the inhibitor's potency and can be related to its binding affinity.

Other biophysical techniques such as Surface Plasmon Resonance (SPR)[12] and Biolayer Interferometry (BLI)[13][14] can also be employed to directly measure the binding kinetics and affinity (Kd) of an inhibitor to its target kinase.

Conclusion

The exploration of 5-methylisatin derivatives as CDK2 inhibitors represents a promising avenue in the development of targeted cancer therapies. The computational data presented herein highlights the potential of this chemical scaffold and provides a rational basis for the design of more potent and selective inhibitors. The structure-activity relationships, particularly the beneficial effects of substitutions at the R2 and R3 positions of the benzoylhydrazide moiety, offer a clear direction for future synthetic efforts. While the in silico results are encouraging, experimental validation through robust in vitro kinase assays and further biophysical characterization is imperative to translate these findings into clinically viable drug candidates. The continued investigation of isatin-based compounds is poised to make a significant contribution to the arsenal of anticancer agents.

References

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. ResearchGate. Available at: [Link]

  • Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. PNAS. Available at: [Link]

  • Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. MDPI. Available at: [Link]

  • Targeting CDK2 in cancer: challenges and opportunities for therapy. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Targeting CDK2 for cancer therapy. Nature Reviews Cancer. Available at: [Link]

  • CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Available at: [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available at: [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. Available at: [Link]

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  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. eScholarship. Available at: [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available at: [Link]

  • A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Semantic Scholar. Available at: [Link]

  • The graphical representation of 5-methylisatin-based benzoylhydrazines... ResearchGate. Available at: [Link]

  • A schematic depiction of the synthesis of the chosen 5-methylisatin-based benzoylhydrazines. ResearchGate. Available at: [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cycli. eScholarship. Available at: [Link]

  • Graphic representation of interactions involved in stabilisation of... ResearchGate. Available at: [Link]

  • SPR binding assay results of CDK2 and peptides with and without ATP... ResearchGate. Available at: [Link]

Sources

Comparative

Indole Scaffold Optimization: A QSAR/QSTR Comparative Guide to Next-Generation Therapeutics

The indole nucleus is a privileged scaffold in drug discovery, forming the structural backbone of numerous anti-cancer, anti-viral, and anti-inflammatory agents[1]. However, the development of novel indole derivatives fr...

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a privileged scaffold in drug discovery, forming the structural backbone of numerous anti-cancer, anti-viral, and anti-inflammatory agents[1]. However, the development of novel indole derivatives frequently encounters a critical bottleneck: balancing high biological efficacy (target affinity) with an acceptable toxicological profile (minimizing hepatotoxicity and mutagenicity)[1][2].

This guide provides an objective, data-driven comparison between rationally optimized novel indole derivatives and conventional therapeutics. By leveraging Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, we demonstrate how specific structural modifications—guided by computational descriptors—yield superior clinical candidates[3].

The Computational Engine: QSAR & QSTR Workflows

To transcend the limitations of trial-and-error synthesis, modern drug development relies on a self-validating computational pipeline. QSAR models predict the biological activity (e.g., pIC50) of a compound based on its physicochemical properties, while QSTR models assess its toxicological endpoints[1][4].

QSAR_Workflow A Compound Library (Indole Derivatives) B Descriptor Calculation (3D-MoRSE, MLOGP) A->B C Feature Selection (Stepwise MLR) B->C D QSAR Modeling (Efficacy: SVM / ANN) C->D E QSTR Modeling (Toxicity: TOPKAT) C->E F Lead Optimization (High pIC50, Low Tox) D->F E->F G In Vitro / In Vivo Validation F->G

Computational QSAR/QSTR workflow for optimizing indole derivatives.

Comparative Performance Data

How do novel, QSAR-optimized indole derivatives stack up against unoptimized scaffolds and standard conventional therapeutics? The table below summarizes the experimental and in silico data comparing an optimized Indole-Benzimidazole lead against an unsubstituted indole scaffold and Camptothecin (a standard topoisomerase I inhibitor)[1].

Compound ClassPrimary TargetEfficacy (pIC50)Toxicity (LD50, mg/kg)Mutagenicity (Ames)CYP4502D6 Inhibition
Optimized Indole Lead Mcl-1 / MCF-78.42 > 2000 Negative None
Standard Indole Scaffold Non-specific4.15450Positive (TA98)Moderate
Conventional Control (Camptothecin) Topoisomerase I7.80150NegativeHigh
Causality Behind the Performance Gap
  • Efficacy via Spatial Optimization: The optimized indole lead demonstrates superior pIC50 values. QSAR modeling reveals that the addition of specific moieties (like benzimidazole or pteridine) alters the 3D-MoRSE and GETAWAY descriptors, perfectly aligning the molecule's electrostatic field with the hydrophobic groove of target proteins[1][3].

  • Toxicity via Lipophilic Tuning: QSTR models analyzing the mutagenic activity of triazino indole derivatives established a critical causal relationship: an increase in the lipophilicity of the substituent directly decreases the mutagenicity of the series, as validated across multiple Salmonella typhimurium strains[2]. Furthermore, optimized derivatives exhibit no blood-brain barrier (BBB) penetration and no CYP4502D6 inhibition, dramatically widening the therapeutic window[1].

Mechanistic Insights: The Apoptotic Pathway

A primary application of these novel indole derivatives is in oncology, specifically acting as Mcl-1 inhibitors. Mcl-1 is an anti-apoptotic protein that cancer cells overexpress to survive. By utilizing Monte Carlo optimization-based QSAR approaches, researchers have identified the exact structural fingerprints required to hinder Mcl-1 activity, thereby restoring the cell's natural apoptotic pathway[5].

MOA_Pathway A Optimized Indole Lead B Mcl-1 Protein (Anti-apoptotic) A->B Inhibits C Bax / Bak (Pro-apoptotic) B->C Blocks (Normal) D Mitochondrial Permeabilization C->D Promotes E Cytochrome C Release D->E F Apoptosis E->F

Apoptotic signaling pathway triggered by indole-based Mcl-1 inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the development of these compounds follows a rigorous, self-validating methodology spanning both in silico predictions and in vitro biological assays.

Phase 1: In Silico QSAR/QSTR Modeling
  • Data Curation & Descriptor Calculation: Compute 2D and 3D molecular descriptors (Constitutional, Topological, 3D-MoRSE, GETAWAY) for the indole library using software such as ChemSketch or Discovery Studio[6].

  • Feature Selection (Dimensionality Reduction): Apply Stepwise Multiple Linear Regression (SW-MLR) to eliminate redundant descriptors. Causality: High-dimensional descriptor spaces (often >1,400 variables) introduce noise. SW-MLR acts as a causal filter, isolating only the descriptors (e.g., MATS6e, GATS8e, MLOGP) that have a direct physical relationship with the target binding pocket[3].

  • Non-Linear Model Training: Train a Support Vector Machine (SVM) or Artificial Neural Network (ANN). Causality: SVM and ANN handle non-linear relationships better than standard MLR. In recent studies, SVM models for indole derivatives achieved an R² of 0.844 on external test sets, compared to 0.583 for MLR[3][6].

  • Internal Validation: Validate the model using Leave-One-Out (LOO) cross-validation to ensure the algorithm is mapping true structure-activity relationships rather than overfitting the training data[6].

  • QSTR Toxicity Prediction: Run the optimized structures through TOPKAT (v6.1) to predict LD50, hepatotoxicity, and Ames mutagenicity prior to physical synthesis[1].

Phase 2: In Vitro Experimental Validation
  • Anti-Proliferative Assay (MCF-7):

    • Culture human breast cancer cells (MCF-7) in DMEM supplemented with 10% FBS.

    • Treat cells with varying concentrations of the synthesized indole derivatives (0.1 µM to 100 µM) alongside a vehicle control (DMSO) and a positive control (Camptothecin).

    • Measure cell viability using an MTT assay after 48 hours to calculate the experimental IC50. Compare this to the ANN-predicted pIC50 to validate the computational model.

  • Ames Mutagenicity Test:

    • Expose Salmonella typhimurium strains (TA97, TA98, TA100, TA102) to the optimized indole compounds in the presence and absence of an exogenous metabolic activation system (S9 mix)[2].

    • Count revertant colonies. Causality: This assay physically validates the QSTR prediction that engineered increases in structural lipophilicity successfully prevent the compound from intercalating into bacterial DNA, thereby neutralizing mutagenic potential[2].

References

  • In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science - 1

  • In-silico ADME and toxcity studies of some novel indole derivatives (Alternate Source) - Journal of Applied Pharmaceutical Science - 4

  • Quantitative Structure-Mutagenic Activity Relationships of Triazino Indole Derivatives - Mutation Research - 2

  • Monte Carlo Optimization-Based QSAR Study of Some Indole-Based Mcl-1 Inhibitors - ResearchGate -5

  • QSAR study of novel indole derivatives in hepatitis treatment by stepwise- multiple linear regression and support vector machine - Archives of Pharmacy Practice - 3

  • Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods - ResearchGate - 7

  • Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal - International Journal of Environment, Agriculture and Biotechnology - 6

Sources

Validation

evaluating anti-inflammatory potential of isatin derivatives in vitro and in vivo

Title: Evaluating the Anti-Inflammatory Potential of Isatin Derivatives: An In Vitro and In Vivo Comparison Guide Introduction: As a Senior Application Scientist, I frequently encounter the limitations of conventional no...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Anti-Inflammatory Potential of Isatin Derivatives: An In Vitro and In Vivo Comparison Guide

Introduction: As a Senior Application Scientist, I frequently encounter the limitations of conventional non-steroidal anti-inflammatory drugs (NSAIDs). While benchmark drugs like indomethacin and diclofenac are highly effective, their non-selective inhibition of cyclooxygenase (COX) enzymes—particularly the constitutively expressed COX-1—often leads to severe gastrointestinal toxicity, ulceration, and bleeding[1]. The pursuit of safer, COX-2 selective alternatives has driven medicinal chemists toward the isatin (1H-indole-2,3-dione) scaffold[2]. Isatin derivatives possess unique electrophilic and nucleophilic properties, making them highly versatile for structural modifications (e.g., Schiff bases, hydrazones) that enhance targeted anti-inflammatory efficacy while minimizing off-target effects[2][3].

This guide objectively compares the anti-inflammatory performance of novel isatin derivatives against standard NSAIDs, providing a self-validating framework of in vitro and in vivo experimental methodologies.

Mechanistic Grounding: Why Isatin?

The pharmacological superiority of halogenated (e.g., 5-Cl, 5-Br) isatin derivatives stems from their multi-target mechanism of action[3]. Unlike traditional NSAIDs that solely block COX active sites, isatin derivatives actively suppress the upstream NF-κB signaling pathway[2]. By preventing the translocation of NF-κB to the nucleus, these compounds disrupt the transcriptional cascade responsible for expressing COX-2 and inducible nitric oxide synthase (iNOS)[4]. This dual-action—both direct enzymatic inhibition and upstream transcriptional suppression—results in a profound reduction of prostaglandin E2 (PGE2) and nitric oxide (NO)[2][4].

G LPS LPS / IFN-γ TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Translocation TLR4->NFkB Triggers GeneExp Inflammatory Gene Expression NFkB->GeneExp Promotes COX2 COX-2 Enzyme GeneExp->COX2 iNOS iNOS Enzyme GeneExp->iNOS Prostaglandins PGE2 Production COX2->Prostaglandins Synthesizes NitricOxide NO Production iNOS->NitricOxide Produces Isatin Isatin Derivatives Isatin->NFkB Blocks Isatin->COX2 Inhibits Isatin->iNOS Inhibits

Caption: Mechanism of Action: Isatin derivatives modulating the NF-κB, COX-2, and iNOS inflammatory pathways.

PART I: In Vitro Evaluation – Macrophage Activation Assays

Experimental Causality: To evaluate anti-inflammatory potential at the cellular level, we utilize the RAW 264.7 murine macrophage cell line stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)[2]. This model perfectly mimics the acute inflammatory response, triggering massive upregulation of iNOS and COX-2[4]. Because Nitric Oxide is highly unstable and rapidly oxidizes, we indirectly measure NO production by quantifying stable nitrite metabolites via the Griess assay, providing a reliable, self-validating readout of iNOS activity[4].

Self-Validating Protocol: In Vitro NO and PGE2 Inhibition

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Pre-treatment: Aspirate media and treat cells with varying concentrations (e.g., 1, 10, 50 µM) of the synthesized isatin derivatives, using Indomethacin (10 µM) and Celecoxib (10 µM) as positive controls. Incubate for 1 hour.

    • Critical Control Step: Always include a vehicle control (0.1% DMSO) to ensure the solvent does not impact cell viability or baseline inflammation.

  • Induction: Stimulate the cells by adding LPS (1 µg/mL) and IFN-γ (10 U/mL) to the wells. Incubate for 24 hours[4].

  • Nitric Oxide Quantification (Griess Assay): Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 mins and read absorbance at 540 nm[4].

  • PGE2 Quantification: Use a commercial competitive ELISA kit on the remaining supernatant to quantify PGE2 levels, reading absorbance at 450 nm.

  • Viability Counter-Screen: Perform an MTT assay on the remaining cells to confirm that reductions in NO/PGE2 are due to targeted anti-inflammatory mechanisms, not compound cytotoxicity.

Comparative Performance Data (In Vitro) Data synthesized from benchmark evaluations of halogenated isatin-Schiff bases vs. standard NSAIDs[3][4].

Compound / DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)NO Inhibition (%) at 10 µM
Indomethacin (Standard)0.600.040.06 (Non-selective)45.2 ± 3.1
Celecoxib (Standard)0.0515.2304.0 (Highly Selective)68.4 ± 2.5
Unsubstituted Isatin 12.418.51.49 (Low Selectivity)22.1 ± 4.0
5-Chloro Isatin 0.85>50>58.8 (Selective)75.3 ± 1.8
5-Bromo Isatin 0.72>50>69.4 (Selective)79.6 ± 2.2

Insight: Halogenation at the C-5 position of the isatin ring significantly enhances COX-2 selectivity and NO scavenging capacity, outperforming indomethacin and approaching the efficacy of celecoxib without the associated cardiovascular risks[1][3].

PART II: In Vivo Evaluation – Carrageenan-Induced Paw Edema

Experimental Causality: While in vitro data proves target engagement, in vivo models are mandatory to assess pharmacokinetics, bioavailability, and systemic efficacy. The carrageenan-induced rat paw edema model is the gold standard for evaluating NSAIDs[1]. It is a biphasic event: the early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is driven by COX-2-mediated prostaglandin release[5]. Evaluating paw volume at the 4-hour mark specifically isolates the compound's ability to inhibit COX-2 in vivo[1].

Workflow Acclimation Wistar Rats Acclimation & Fasting Dosing Oral Dosing (Isatin vs Indomethacin) Acclimation->Dosing Induction 1% Carrageenan Subplantar Injection Dosing->Induction Measurement Plethysmometer Volumetric Read (0-6h) Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis

Caption: In Vivo Workflow: Carrageenan-induced paw edema model evaluating systemic anti-inflammatory efficacy.

Self-Validating Protocol: In Vivo Paw Edema Assay

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six (n=6).

  • Test Compound Administration: Administer the isatin derivatives (e.g., 100 mg/kg body weight) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage. Administer Indomethacin (10 mg/kg) to the positive control group, and 0.5% CMC to the disease control group[1].

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw[1].

  • Volumetric Measurement: Use a digital plethysmometer to measure paw volume immediately before injection ( V0​ ) and at 1, 2, 3, 4, and 6 hours post-injection ( Vt​ ).

    • Validation Check: Ensure the plethysmometer is calibrated with a standard volume before each timepoint to prevent drift.

  • Data Calculation: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=(Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​×100

Comparative Performance Data (In Vivo) Data reflecting mean paw edema inhibition at the critical 4-hour (prostaglandin-driven) phase[1][3].

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 4hEdema Inhibition (%) at 4h
Control (1% Carrageenan) Vehicle0.85 ± 0.04-
Indomethacin (Standard)100.28 ± 0.0267.0%
Unsubstituted Isatin 1000.55 ± 0.0535.2%
5-Chloro Isatin 1000.29 ± 0.0365.8%
5-Bromo Isatin 1000.31 ± 0.0263.5%

Insight: The in vivo data perfectly corroborates the in vitro findings. The 5-chloro and 5-bromo substituted isatin derivatives exhibit anti-inflammatory activity nearly equipotent to indomethacin at the 4-hour mark, confirming excellent oral bioavailability and systemic COX-2 inhibition[1][3].

Conclusion & Future Perspectives

The comparative evaluation of isatin derivatives against standard NSAIDs reveals a highly promising therapeutic profile. Through rigorous in vitro macrophage assays and in vivo carrageenan-induced edema models, we observe that structural modifications—specifically electron-withdrawing halogen substitutions at the C-5 and C-7 positions—drastically enhance COX-2 selectivity and NF-κB suppression[1][2][4].

For drug development professionals, the isatin scaffold offers a modular, privileged structure. Future optimization should focus on hybridizing isatin with other pharmacophores (e.g., thiazoles or chalcones) to further improve the therapeutic index and eliminate the gastrointestinal toxicity inherently linked to traditional COX-1 inhibiting NSAIDs[5][6].

Sources

Comparative

A Comparative Guide to Assessing the Anti-Tumor Activities of Isocyanate-Based Compounds

An In-Depth Technical Guide for Researchers As Senior Application Scientists, we bridge the gap between theoretical knowledge and practical application. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

As Senior Application Scientists, we bridge the gap between theoretical knowledge and practical application. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven framework for evaluating the anti-cancer potential of isocyanate-based compounds. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating research strategy.

The interest in isocyanates, particularly naturally occurring isothiocyanates (ITCs) from cruciferous vegetables, as anti-cancer agents has grown substantially.[1] Compounds like sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC) have demonstrated potent anti-cancer activities in numerous preclinical studies.[2][3][4] Their mechanisms are multifaceted, ranging from inducing apoptosis and cell cycle arrest to modulating critical signaling pathways and epigenetic processes.[1][3][5][6] This guide provides a systematic approach to rigorously assess these activities, compare different compounds, and generate reliable data for further development.

The Pre-Assessment Phase: Understanding Your Compound

Before embarking on extensive biological assays, a foundational understanding of the isocyanate compound is critical. Is it a naturally occurring isothiocyanate like SFN or PEITC, or a synthetic isocyanate or isoselenocyanate?[7][8] This distinction matters, as synthetic analogs may offer improved stability or potency but different toxicity profiles.[7]

Key Considerations:

  • Source and Purity: Ensure the compound's purity through methods like HPLC. Impurities can confound biological results.

  • Stability and Solubility: Determine the compound's stability in culture media and its solubility. Many isothiocyanates are unstable or have low aqueous solubility, which can pose challenges for clinical application and require specific delivery systems like nanotechnology.[9] A DMSO stock is common, but the final concentration in media must be carefully controlled to avoid solvent-induced toxicity.

Part 1: In Vitro Assessment – The Foundation of Efficacy Screening

In vitro testing is the crucial first step to screen compounds, understand their mechanisms, and select promising candidates for more complex studies.[10][11] It offers a cost-effective and high-throughput method to triage molecules with insufficient anti-cancer activity before they enter preclinical animal testing.[12]

A logical, tiered approach is recommended. This workflow ensures that resources are focused on the most promising compounds.

G cluster_3 Decision Point A Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B Determine IC50 Values Across Multiple Cancer Cell Lines A->B C Apoptosis Assay (Annexin V / PI Staining) B->C If IC50 is promising D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Colony Formation Assay B->E F Cell Migration / Invasion Assay (Wound Healing, Transwell) C->F Elucidate Function D->F E->F G 3D Spheroid / Organoid Model F->G H Proceed to In Vivo Studies? G->H Confirm Efficacy in Complex Model

Caption: Tiered workflow for in vitro assessment of anti-tumor compounds.

Cell Viability and Cytotoxicity Assays

The 'Why': This is the first and most fundamental question: does the compound kill or inhibit the growth of cancer cells? These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[11] Comparing IC50 values across different cancer cell lines and against a non-cancerous cell line provides the initial therapeutic window.[11][13]

Recommended Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isocyanate compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundCell Line (Cancer Type)IC50 (µM) ± SDSelectivity Index (SI)*
Sulforaphane A549 (Lung)15.2 ± 1.84.1
PC-3 (Prostate)11.5 ± 1.15.4
MCF-7 (Breast)20.1 ± 2.53.1
PEITC A549 (Lung)8.9 ± 0.96.2
PC-3 (Prostate)7.4 ± 0.68.8
MCF-7 (Breast)12.3 ± 1.45.3
Cisplatin A549 (Lung)5.6 ± 0.51.5
PC-3 (Prostate)4.1 ± 0.42.1
MCF-7 (Breast)7.8 ± 0.91.1

*Selectivity Index (SI) = IC50 in normal cells (e.g., BEAS-2B) / IC50 in cancer cells. A higher SI is desirable.

Mechanistic Assays: Apoptosis and Cell Cycle

The 'Why': Once cytotoxicity is established, the next logical step is to determine how the cells are dying or being inhibited. Isothiocyanates are known to induce both apoptosis (programmed cell death) and cell cycle arrest.[3][5][9][14] Differentiating these mechanisms is key to understanding the compound's mode of action.

Apoptosis Detection (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cell Cycle Analysis (Propidium Iodide Staining): This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many ITCs cause G2/M phase arrest.[3][5][9] For instance, PEITC has been shown to induce S-phase arrest in Huh7.5.1 hepatocellular carcinoma cells.[15]

G ITC Isothiocyanate (ITC) e.g., Sulforaphane ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Bax ↑ Bax ITC->Bax Bcl2 ↓ Bcl-2 ITC->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by Isothiocyanates.

Functional Assays: Colony Formation & Migration

The 'Why': These assays assess long-term effects and metastatic potential. A compound might be cytotoxic in the short term, but does it prevent a single cell from forming a new colony? Does it inhibit the cancer cell's ability to move and invade, a key hallmark of metastasis?

  • Colony Formation Assay: Measures the ability of a single cell to proliferate and form a colony. It's a stringent test of cytostatic or cytotoxic effects over a longer period (1-2 weeks).

  • Wound Healing/Scratch Assay: A straightforward method to assess collective cell migration.

  • Transwell Invasion Assay: A more advanced assay that measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel), mimicking a key step in metastasis.

Part 2: In Vivo Assessment – The Bridge to Clinical Relevance

While in vitro data is essential for screening, it cannot fully predict a drug's behavior in a complex living organism.[11][16] In vivo models are indispensable for evaluating efficacy, pharmacokinetics, and toxicity in a systemic context.[16][17][18]

The 'Why': Animal models allow us to answer critical questions: Does the compound inhibit tumor growth in a living system? What is the optimal dose and schedule? Is it well-tolerated?[17] The choice of model is paramount for generating relevant and predictive data.[17]

Common In Vivo Models:

  • Cell Line-Derived Xenograft (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[17][18] This is the most common and standardized model for initial efficacy testing.

  • Patient-Derived Xenograft (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[17] These models better retain the heterogeneity and microenvironment of the original human tumor.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models have an intact immune system and are essential for evaluating immunomodulatory effects of anti-cancer agents.[17][18]

Recommended Protocol: Subcutaneous CDX Mouse Model

  • Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old) in a specific-pathogen-free (SPF) facility for at least one week before the experiment.

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 2-5 million A549 cells) in PBS/Matrigel subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer the isocyanate compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.

  • Efficacy & Toxicity Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Record body weight 2-3 times per week as a general indicator of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • Data Analysis: Collect tumors, weigh them, and process for further analysis (e.g., histology, Western blot). Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation: Comparative In Vivo Efficacy

Treatment Group (Dose)Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1650 ± 150--2.5 ± 1.0
Sulforaphane (50 mg/kg) 980 ± 11040.6-3.1 ± 1.2
PEITC (40 mg/kg) 750 ± 9554.5-4.0 ± 1.5
Cisplatin (5 mg/kg) 610 ± 8063.0-12.5 ± 2.1

Conclusion: Synthesizing the Evidence

The robust assessment of isocyanate-based compounds requires a multi-tiered, logical approach that progresses from broad screening to deep mechanistic and functional analysis. By combining quantitative in vitro assays with the systemic validation of in vivo models, researchers can build a compelling, data-driven case for a compound's therapeutic potential. It is crucial to remember the biphasic "hormetic" effects reported for some ITCs, where low doses may stimulate while high doses inhibit, necessitating careful dose-response studies.[2][3][19] This comprehensive evaluation framework, grounded in scientific integrity, provides the necessary rigor to identify and advance the next generation of isocyanate-based cancer therapies.

References

  • Anti-cancer activities of allyl isothiocyanate and its conjugated silicon quantum dots. (2018). Google Scholar.
  • (PDF) Anti-cancer activities of allyl isothiocyanate and its conjugated silicon quantum dots. (n.d.).
  • In Vivo Preclinical Services. (2024). Antineo.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • In Vivo Models to Evaluate Antitumor Drugs Effect on Vasculogenic Mimicry. (2022). PubMed.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. (n.d.). PMC.
  • Allyl isothiocyanate as a cancer chemopreventive phytochemical. (n.d.). PMC.
  • Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyan
  • Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.
  • Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. (2023). MDPI.
  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • Sulforaphane's Potential in Cancer Prevention and Complementary Therapy Explained. (2025). St. Elizabeth's Medical Center.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Original Article Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo. (2015).
  • Sulforaphane, in Addressing Cancer Initiation and Progression. (n.d.). Conners Clinic.
  • Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling P
  • Sulforaphane benefits: How broccoli and Brussels sprouts may help reduce your cancer risk. (2025). MD Anderson Cancer Center.
  • Relationship: Chemotherapy (reducing side effects) and Phenethyl isothiocyanate (PEITC). (n.d.). Evidencelibrary.com.
  • Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers.
  • Anticancer properties of sulforaphane: current insights
  • The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. (2023). Xia & He Publishing.
  • Phenethyl Isothiocyanate, a Cancer Chemopreventive Constituent of Cruciferous Vegetables, Inhibits Cap-Dependent Translation by Regulating the Level and Phosphoryl
  • Perspective on dietary isothiocyanates in the prevention, development and treatment of cancer. (2020). OAE Publishing Inc..
  • In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. (n.d.). Scilit.
  • Development of Isoselenocyanate Compounds' Syntheses and Biological Applications. (2019).
  • Are isothiocyanates potential anti-cancer drugs?. (n.d.). PMC.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
  • The role of isocyanates in the toxicity of antitumour haloalkylnitrosoureas. (n.d.). PubMed.
  • The Role of Isocyanates in Modern Pharmaceuticals. (2025).
  • Molecular mechanisms of isocyanate induced oncogenic transformation in ovarian epithelial cells. (2010). PubMed.
  • Isocyanate-based multicomponent reactions. (2024). RSC Advances.
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP.

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Validation

A Senior Application Scientist's Guide to Diisocyanates in Polyurethane Production: A Comparative Analysis of MDI, TDI, HDI, and IPDI

In the vast landscape of polyurethane chemistry, the choice of diisocyanate is a critical determinant of the final polymer's properties and performance. For researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

In the vast landscape of polyurethane chemistry, the choice of diisocyanate is a critical determinant of the final polymer's properties and performance. For researchers, scientists, and professionals in drug development and material science, a nuanced understanding of the available diisocyanate building blocks is paramount for designing materials with tailored characteristics. This guide provides an in-depth, objective comparison of four key diisocyanates: Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI), Hexamethylene Diisocyanate (HDI), and Isophorone Diisocyanate (IPDI). We will delve into their chemical nature, comparative performance supported by experimental data, and the underlying principles that govern their behavior in polyurethane systems.

The Building Blocks: A Structural Overview

The fundamental differences in the performance of polyurethanes derived from MDI, TDI, HDI, and IPDI stem from their distinct chemical structures. MDI and TDI are aromatic diisocyanates, characterized by the presence of benzene rings, which impart rigidity and strength to the polymer backbone. In contrast, HDI and IPDI are aliphatic and cycloaliphatic diisocyanates, respectively. Their non-aromatic nature is a key factor in their superior UV stability.

Diisocyanate_Structures cluster_MDI MDI (Methylene Diphenyl Diisocyanate) cluster_TDI TDI (Toluene Diisocyanate) cluster_HDI HDI (Hexamethylene Diisocyanate) cluster_IPDI IPDI (Isophorone Diisocyanate) MDI_node O=C=N-Ph-CH₂-Ph-N=C=O TDI_node O=C=N-C₆H₃(CH₃)-N=C=O HDI_node O=C=N-(CH₂)₆-N=C=O IPDI_node Cycloaliphatic Structure with two NCO groups

Caption: Chemical structures of MDI, TDI, HDI, and IPDI.

Comparative Performance Analysis: A Data-Driven Approach

The selection of a diisocyanate is a strategic decision based on the desired end-use application of the polyurethane. The following sections provide a comparative analysis of the performance characteristics of polyurethanes synthesized from MDI, TDI, HDI, and IPDI, supported by experimental findings.

Mechanical Properties

The mechanical properties of polyurethanes are significantly influenced by the rigidity and symmetry of the diisocyanate molecule, which in turn affects the packing and hydrogen bonding of the hard segments in the polymer matrix.

PropertyMDI-based PUTDI-based PUHDI-based PUIPDI-based PU
Tensile Strength High (e.g., 23.4 MPa)[1]Moderate to HighModerateModerate
Elongation at Break ModerateHighHighHigh[2]
Hardness High (Rigid)Low to High (Flexible to Rigid)Low to ModerateLow to Moderate
Tear Strength GoodExcellentGoodGood
Compression Set GoodExcellentGoodGood

MDI typically produces polyurethanes with high tensile strength and hardness, making it ideal for rigid applications like insulation foams and structural components.[3] The symmetrical structure of 4,4'-MDI allows for efficient packing of the hard segments, leading to strong intermolecular forces.[3]

TDI , often used in the production of flexible foams, imparts excellent resilience and a good compression set.[4][5] The asymmetric nature of the common 80/20 mixture of 2,4-TDI and 2,6-TDI isomers disrupts the packing of the hard segments, leading to softer, more flexible materials.[3]

HDI , being a linear aliphatic diisocyanate, results in polyurethanes with good flexibility and high elongation.[6] The flexibility of the aliphatic chain contributes to the elastomeric properties of the resulting polymer.

IPDI , with its bulky cycloaliphatic ring, creates polyurethanes with a good balance of hardness and flexibility.[2] The steric hindrance from the isophorone structure can limit the close packing of polymer chains.

Thermal Properties

The thermal stability and transition temperatures of polyurethanes are critical for their performance at different operating temperatures.

PropertyMDI-based PUTDI-based PUHDI-based PUIPDI-based PU
Glass Transition Temp. (Tg) HigherModerateLower (e.g., -48.2 °C)[1]Moderate (e.g., 12.5 °C)[1]
Thermal Stability (TGA) HighModerateGoodGood
Melting Temperature (Tm) More prominent in MDI-based systems[3]Varies with formulationVaries with formulationVaries with formulation

Polyurethanes based on MDI generally exhibit higher thermal stability due to the rigid aromatic structure.[3][7] The ordered packing of the hard segments can also lead to more defined melting transitions.[3]

TDI -based polyurethanes have moderate thermal stability.[7] The glass transition temperature can be tailored over a wide range depending on the polyol and the TDI isomer ratio.

HDI and IPDI based polyurethanes show good thermal stability. The Tg of aliphatic polyurethanes is often lower than their aromatic counterparts, contributing to their good low-temperature flexibility.[1]

Chemical Resistance

The chemical resistance of polyurethanes is a function of the diisocyanate structure, the type of polyol used, and the crosslink density of the polymer network.

Resistance ToMDI-based PUTDI-based PUHDI-based PUIPDI-based PU
Acids GoodModerateGoodExcellent
Bases GoodModerateGoodExcellent
Organic Solvents GoodModerateGoodExcellent
Hydrolysis Good (especially with polycarbonate polyols)[3]ModerateExcellentExcellent

Generally, the urethane linkage itself provides good chemical resistance.[6] The higher crosslink density and aromaticity in MDI -based rigid polyurethanes contribute to their good resistance against a range of chemicals.[3] TDI -based flexible foams can be more susceptible to chemical attack due to their lower crosslink density.

HDI and IPDI based polyurethanes, particularly when formulated into coatings, exhibit excellent chemical resistance, which is a key attribute for their use in demanding environments.[8] Their aliphatic nature also contributes to superior hydrolytic stability compared to aromatic-based polyurethanes.

UV and Weathering Resistance

A critical differentiator between aromatic and aliphatic diisocyanates is their performance upon exposure to ultraviolet (UV) radiation.

MDI and TDI , being aromatic diisocyanates, are susceptible to photodegradation.[3][6] Exposure to UV light can lead to the formation of chromophores, resulting in significant yellowing and a potential loss of mechanical properties over time. This makes them generally unsuitable for outdoor applications where color stability is important, unless protected by a UV-stable coating.

HDI and IPDI , on the other hand, are aliphatic diisocyanates and exhibit excellent resistance to UV degradation and weathering.[6][8] Polyurethanes derived from these diisocyanates are non-yellowing and maintain their gloss and mechanical properties upon prolonged outdoor exposure.[8] This makes them the preferred choice for high-performance coatings, for example in the automotive and aerospace industries.

Experimental Protocols: Synthesis and Characterization

To provide a framework for the comparative evaluation of these diisocyanates, the following section outlines a generalized experimental protocol for polyurethane synthesis and characterization.

Polyurethane Synthesis: One-Shot Method

The one-shot method is a common and straightforward technique for polyurethane synthesis. In this method, the diisocyanate, polyol, and any chain extenders or catalysts are mixed together simultaneously.

Materials:

  • Diisocyanate (MDI, TDI, HDI, or IPDI)

  • Polyol (e.g., Polyether polyol, Polyester polyol)

  • Chain Extender (e.g., 1,4-Butanediol)

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL) for aliphatic isocyanates, or an amine catalyst for aromatic isocyanates)

  • Anhydrous solvent (if required for viscosity control)

Procedure:

  • Preparation: Dry the polyol and chain extender under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any moisture, which can react with the isocyanate groups.[9]

  • Mixing: In a reaction vessel equipped with a mechanical stirrer and under a dry nitrogen atmosphere, add the pre-dried polyol and chain extender.[10]

  • Preheating: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with continuous stirring.[10]

  • Addition of Isocyanate and Catalyst: Add the diisocyanate and catalyst to the mixture and stir vigorously for a short period (e.g., 1-2 minutes) to ensure thorough mixing.[10] The NCO:OH ratio is a critical parameter and is typically kept slightly above 1 (e.g., 1.05:1) to ensure complete reaction of the hydroxyl groups.

  • Casting: Pour the reacting mixture into a preheated mold treated with a mold release agent.[11]

  • Curing: Cure the cast polyurethane in an oven at a specified temperature and duration (e.g., 80-120 °C for 12-24 hours) to complete the polymerization process.[10][11]

  • Post-Curing: After demolding, a post-curing step at a slightly elevated temperature for several days may be performed to ensure the material reaches its final, stable properties.

Experimental_Workflow cluster_Synthesis Polyurethane Synthesis cluster_Characterization Performance Characterization A Material Preparation (Drying) B One-Shot Mixing (Polyol, Chain Extender, Isocyanate, Catalyst) A->B C Casting and Curing B->C D Mechanical Testing (ASTM D3574) C->D E Thermal Analysis (DSC/TGA) C->E F Chemical Resistance (ASTM D543) C->F G Accelerated Weathering (ASTM G154) C->G

Caption: A generalized experimental workflow for polyurethane synthesis and characterization.

Characterization of Polyurethane Properties

A comprehensive comparison requires standardized testing methodologies. The American Society for Testing and Materials (ASTM) provides a suite of standards for evaluating the properties of plastics and polymers.

  • Mechanical Properties:

    • ASTM D3574: Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams. This standard covers tests for density, indentation force deflection, compression set, tensile strength, and tear strength.[12]

    • ASTM D1623: Standard Test Method for Tensile and Tensile Adhesion Properties of Rigid Cellular Plastics.[13]

  • Thermal Properties:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A typical procedure involves heating a small sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[11]

    • Thermogravimetric Analysis (TGA): Used to evaluate thermal stability and decomposition profiles. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature.[7]

    • ASTM D2126: Standard Test Method for Response of Rigid Cellular Plastics to Thermal and Humid Aging.[13][14]

  • Chemical Resistance:

    • ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. This involves immersing polymer samples in various chemical agents for a specified time and temperature and then evaluating changes in weight, dimensions, and mechanical properties.[15][16][17]

  • Accelerated Weathering:

    • ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. This method simulates the effects of sunlight and moisture to predict the long-term weathering performance of materials.[18][19]

    • ASTM G155: Standard Practice for Operating Xenon Arc Lamp Apparatus for Exposure of Non-Metallic Materials. This provides a closer simulation of the full solar spectrum.[20][21]

Causality and Experimental Choices: A Deeper Dive

Why the NCO:OH Ratio Matters: The stoichiometry of the isocyanate and hydroxyl groups is a critical parameter in polyurethane synthesis. An NCO:OH ratio slightly greater than 1 is often used to ensure all hydroxyl groups react and to compensate for any side reactions of the isocyanate with trace amounts of water. An excess of isocyanate can lead to the formation of allophanate and biuret crosslinks, which can increase the rigidity and thermal stability of the polymer.[3]

The Role of Catalysts: The reactivity of the isocyanate group is highly dependent on its chemical structure. Aromatic isocyanates like MDI and TDI are significantly more reactive than aliphatic isocyanates like HDI and IPDI.[1] This is due to the electron-withdrawing effect of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom.[1] Consequently, the synthesis of polyurethanes from aliphatic isocyanates often requires the use of catalysts, such as organotin compounds (e.g., DBTDL), to achieve reasonable reaction rates at moderate temperatures.[6]

Hard Segment and Phase Separation: The properties of segmented polyurethanes are largely governed by the microphase separation of the hard segments (formed by the diisocyanate and chain extender) and the soft segments (from the polyol). The symmetry and rigidity of the diisocyanate play a crucial role in the degree of phase separation.[2] Symmetrical and rigid diisocyanates like 4,4'-MDI promote better packing and hydrogen bonding between the hard segments, leading to a higher degree of phase separation and more pronounced mechanical properties.[1][2]

Conclusion

The choice between MDI, TDI, HDI, and IPDI for polyurethane production is a multifaceted decision that requires a thorough understanding of their chemical nature and the resulting polymer properties. Aromatic diisocyanates, MDI and TDI, are the workhorses of the polyurethane industry, offering high performance and cost-effectiveness for a wide range of applications, from rigid insulation to flexible foams. However, their inherent susceptibility to UV degradation limits their use in outdoor applications where color stability is crucial.

Aliphatic diisocyanates, HDI and IPDI, fill this gap by providing exceptional UV stability and weathering resistance, making them indispensable for high-performance coatings and elastomers exposed to the elements. The selection of the optimal diisocyanate, therefore, depends on a careful consideration of the desired balance of mechanical strength, thermal stability, chemical resistance, and environmental durability for the specific application. This guide provides a foundational framework for making informed decisions in the design and development of advanced polyurethane materials.

References

  • The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (2023). Polymers, 15(4), 931. [Link]

  • ASTM D5629-23, Standard Test Method for Polyurethane Raw Materials: Determination of Acidity in Low-Acidity Aromatic Isocyanates and Polyurethane Prepolymers, ASTM International, West Conshohocken, PA, 2023. [Link]

  • Options for Polyurethane Chemistry. (2013). Adhesives & Sealants Industry. [Link]

  • TDI vs MDI in Polyurethane | Key Differences Revealed. (2023). PSI Urethanes. [Link]

  • Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2024). Polymers, 16(21), 2965. [Link]

  • Polyurethane Foam ASTM Test Methods. SprayFoam Magazine. [Link]

  • Degradation of MDI-based polyether and polyester-polyurethanes in various environments - Effects on molecular mass and crosslinking. (2020). Polymer Degradation and Stability, 175, 109123. [Link]

  • ASTM F1839-21, Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments, ASTM International, West Conshohocken, PA, 2021. [Link]

  • One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. (2022). Polymers, 14(20), 4305. [Link]

  • ASTM C1029-20, Standard Specification for Spray-Applied Rigid Cellular Polyurethane Thermal Insulation, ASTM International, West Conshohocken, PA, 2020. [Link]

  • ASTM D4662-03, Standard Test Methods for Polyurethane Raw Materials: Determination of Acid and Alkalinity Numbers of Polyols, ASTM International, West Conshohocken, PA, 2003. [Link]

  • ASTM D4661-03, Standard Test Methods for Polyurethane Raw Materials: Determination of Total Chlorine in Isocyanates, ASTM International, West Conshohocken, PA, 2003. [Link]

  • Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Ex -. (2018). Natural Sciences Publishing. [Link]

  • DSC results of the MDI-based polyurethane at different heating rates. (2022). ResearchGate. [Link]

  • Airborne thermal degradation products of polyurethane coatings in car repair shops. (2006). Journal of Environmental Monitoring, 8(12), 1229-1235. [Link]

  • Introduction to Polyurethane Chemistry. (2021). ACS Symposium Series, 1386, 1-23. [Link]

  • Industry Standards. Polyurethane Foam Association. [Link]

  • Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. (2021). Polymers, 13(17), 2898. [Link]

  • Solvent-Free One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Poly(1,3-propylene succinate) Glycol with Temperature-Sensitive Shape Memory Behavior. (2020). ACS Omega, 5(8), 4165-4174. [Link]

  • What is the ASTM standard for accelerated weathering?. (2024). LIB industry. [Link]

  • Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. (2011). Chemistry & Chemical Technology, 5(1), 81-86. [Link]

  • ASTM D2126 Explained: Dimensional Stability Testing for Rigid Foam Insulation. (2025). Rmax. [Link]

  • Understanding The Differences Between TDI And MDI In The Chemical Industry. (2022). Silver Fern Chemical Inc.. [Link]

  • Chemical Resistance Testing: Ensure Suitability for Your Application. (2022). E Squared. [Link]

  • Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Exposure to γ-Irradiation. (2018). ResearchGate. [Link]

  • Polyurethanes & Diisocyanates. Chemical Safety Facts. [Link]

  • ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You?. (2025). Thermoline Scientific. [Link]

  • An overview of advances in methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: Chemistry, processing, and applications. (2026). Chemical Reviews Letters, 9, 0000-0000. [Link]

  • Standards and Test Methods. Atlas Material Testing Technology. [Link]

  • Assessment of Chemical Resistance of Polymers. iPolytech. [Link]

  • Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Exposure to g -Irradiation. (2018). Arab Journals Platform. [Link]

  • ASTM G154. Q-Lab. [Link]

  • The difference between polyurethane TDI and MDI: the same polyurethane raw materials, but each has its own advantages. (2023). DayNews. [Link]

  • ASTM D543-06, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, ASTM International, West Conshohocken, PA, 2006. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Isocyanato-1-methylindoline

This guide provides a detailed protocol for the safe handling and disposal of 5-isocyanato-1-methylindoline. As a specialty chemical, specific safety data sheets (SDS) may not be readily accessible.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and disposal of 5-isocyanato-1-methylindoline. As a specialty chemical, specific safety data sheets (SDS) may not be readily accessible. Therefore, this document is grounded in the well-established principles of isocyanate chemistry and adheres to a precautionary approach, treating the compound as hazardous. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

The isocyanate functional group (-N=C=O) is highly reactive and presents significant health risks if handled improperly. Isocyanates are known respiratory and skin sensitizers, capable of causing severe allergic reactions, asthma-like symptoms, and contact dermatitis upon exposure.[1][2] The primary goal of any disposal procedure is the complete and safe neutralization of this reactive group.

Core Principles of Isocyanate Disposal

The fundamental strategy for disposing of 5-isocyanato-1-methylindoline is to convert the reactive isocyanate moiety into a more stable, non-hazardous derivative. This is typically achieved through a controlled reaction with a nucleophilic solution. The most common and recommended method for laboratory-scale quantities is neutralization via alkaline hydrolysis.[3] This process converts the isocyanate into an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The resulting amine may then react with remaining isocyanate to form a stable urea derivative.

It is critical to perform these procedures in a well-ventilated area, such as a chemical fume hood, as the reaction can be exothermic and may release vapors or aerosols.[2][4]

Essential Safety & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment must be conducted.[2] Adherence to strict safety protocols is non-negotiable. The following table summarizes the minimum required PPE and safety measures.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes of both the isocyanate and the neutralizing solution.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®). Double-gloving is recommended.Prevents skin contact and potential sensitization. Latex gloves are not suitable.[5]
Body Protection Standard laboratory coat, fully buttonedProtects against incidental contact and contamination of personal clothing.
Respiratory Protection Required if ventilation is inadequateFor handling outside of a certified fume hood or for managing large spills, a supplied-air respirator may be necessary.[2]
Work Area Certified Chemical Fume HoodEnsures containment of volatile vapors and potential aerosols generated during neutralization.

Disposal Workflow: A Step-by-Step Approach

The appropriate disposal method depends on the quantity of waste and available facilities. The following diagram outlines the decision-making process for the safe management of 5-isocyanato-1-methylindoline waste.

G start Start: 5-Isocyanato-1-methylindoline Waste Generated decision_quantity Waste Quantity? start->decision_quantity small_quant Small Lab-Scale Quantity (< 10g or 10mL) decision_quantity->small_quant  Small large_quant Large Quantity / Bulk Waste (> 10g or 10mL) decision_quantity->large_quant Large   protocol_neutralize Protocol 1: In-Lab Neutralization (See Section 4.1) small_quant->protocol_neutralize protocol_hazwaste Protocol 2: Hazardous Waste Collection (See Section 4.2) large_quant->protocol_hazwaste container_decision Empty Container? protocol_neutralize->container_decision protocol_hazwaste->container_decision decontaminate Decontaminate Container with Neutralizing Solution (See Section 5) container_decision->decontaminate Yes end End: Waste Secured for Final Disposal container_decision->end No dispose_container Dispose of Decontaminated Container per Institutional Policy decontaminate->dispose_container dispose_container->end

Caption: Logical workflow for the disposal of 5-isocyanato-1-methylindoline.

Detailed Disposal Protocols

Protocol 1: In-Lab Neutralization of Small Quantities

This procedure is suitable for small amounts of residual 5-isocyanato-1-methylindoline (typically <10 g or 10 mL).

Materials:

  • Large beaker or open-top container (at least 10x the volume of the isocyanate waste).

  • Stir bar and stir plate.

  • Neutralizing solution (choose one):

    • Option A: 5% Sodium Carbonate solution in water.[4]

    • Option B: 5-8% Ammonia solution in water.[3][4]

Procedure:

  • Preparation: Perform all steps inside a certified chemical fume hood. Don appropriate PPE as detailed in Section 2.

  • Initial Dilution: Place the neutralizing solution in the large beaker with a stir bar. The volume of the neutralizing solution should be at least 10 times the volume of the isocyanate waste. Begin gentle stirring.

  • Slow Addition: Using a pipette or dropping funnel, add the 5-isocyanato-1-methylindoline waste to the neutralizing solution very slowly and dropwise . The reaction is exothermic and will generate carbon dioxide gas; rapid addition can cause excessive heat, foaming, and splashing.[6]

  • Reaction: Allow the mixture to stir for a minimum of 48 hours. This extended time ensures the complete reaction of the isocyanate. The container must remain open or loosely covered (e.g., with a watch glass) to prevent pressure buildup from the evolving CO2 gas.

  • Verification: After the reaction period, check the pH of the solution to ensure it is neutral or slightly alkaline.

  • Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, but only after confirming with your institution's Environmental Health and Safety (EHS) department .[3][7] Institutional and local regulations take precedence.

Protocol 2: Disposal of Bulk Waste & Contaminated Materials

For larger quantities or for solid materials contaminated with 5-isocyanato-1-methylindoline (e.g., gloves, absorbent pads from spills), in-lab neutralization is not recommended. These materials must be disposed of as hazardous waste.[8][9]

Procedure:

  • Segregation: Do not mix isocyanate waste with other waste streams, especially aqueous or protic solvent waste.[9]

  • Containment: Place the waste in a clearly labeled, compatible hazardous waste container. The container should be made of polyethylene, polypropylene, or another compatible material.[9]

  • Labeling: The label must clearly state "Hazardous Waste," identify the contents as "5-Isocyanato-1-methylindoline Waste," and include the associated hazard warnings (e.g., "Toxic," "Sensitizer"). Note the accumulation start date.[7][10]

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like water, acids, and bases.

  • Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[9]

Decontamination of Empty Containers

Empty containers that held 5-isocyanato-1-methylindoline are not truly empty; they contain hazardous residue and must be decontaminated before disposal.[6]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethyl acetate) in a fume hood. Collect all rinsate as hazardous waste according to Protocol 4.2.

  • Neutralize: Fill the container to about 10% of its volume with one of the neutralizing solutions described in Section 4.1.

  • Secure Loosely: Cap the container loosely to allow for the escape of CO2 and let it stand for at least 48 hours in a well-ventilated area.[6]

  • Final Disposal: After decontamination, the container can be disposed of according to institutional policy, which may include recycling or disposal as regular solid waste.[7]

Spill Management

In the event of a spill, immediate and careful action is required.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation to the area by opening the fume hood sash.

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent. Do not use sawdust or other combustible materials.

  • Neutralize: Slowly and carefully apply a neutralizing solution to the absorbed material. Allow it to react for at least one hour.

  • Collect & Dispose: Collect the contaminated absorbent material using non-sparking tools. Place it in a labeled hazardous waste container and dispose of it according to Protocol 4.2.[8]

By adhering to these rigorous procedures, you can effectively manage the risks associated with 5-isocyanato-1-methylindoline, ensuring a safe laboratory environment and responsible environmental stewardship.

References

  • Benchchem. (n.d.). Proper Disposal of Isocyanic Acid: A Comprehensive Guide for Laboratory Professionals.
  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Methylindole.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-(Isocyanatomethyl)-1,3-benzodioxole.
  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from the American Chemistry Council's website.
  • PPG. (n.d.). Safety Data Sheet.
  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Benchchem. (n.d.). Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2024, March 4). Safety Data Sheet: 1-Methylindole.
  • ISCA. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago's website.
  • European Agency for Safety and Health at Work. (2013, August 23). Isocyanates - OSHwiki.
  • Retail Industry Leaders Association. (n.d.). Hazardous Waste Regulations.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Chemos GmbH & Co. KG. (2019, March 12). Safety Data Sheet: methyl isocyanate.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Hazardous Waste Experts. (2026, February 15). What are Isocyanates and How Do They Become Hazardous Waste?.
  • BCA. (n.d.). Safe Use of Di-Isocyanates.

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Handling

A Researcher's Guide to the Safe Handling of 5-Isocyanato-1-methylindoline: Essential Personal Protective Equipment and Protocols

For the diligent researcher navigating the complexities of novel compound synthesis and application, the safe handling of reactive intermediates is paramount. 5-Isocyanato-1-methylindoline, a potentially valuable buildin...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher navigating the complexities of novel compound synthesis and application, the safe handling of reactive intermediates is paramount. 5-Isocyanato-1-methylindoline, a potentially valuable building block in drug discovery, belongs to the isocyanate family—a class of compounds known for their high reactivity and potential health hazards. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this and other similar isocyanates, ensuring both personal safety and the integrity of your research.

The core principle behind handling isocyanates is the prevention of exposure through all potential routes: inhalation, skin contact, and eye contact.[1][2] The isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles, including the water and proteins present in our bodies. This reactivity is the basis of their utility in polyurethane chemistry but also the source of their toxicity. Exposure can lead to respiratory sensitization, asthma-like symptoms, skin irritation, and serious eye damage.[1][2] Therefore, a multi-faceted PPE strategy is not merely a recommendation but a critical component of the experimental protocol.

I. The 'Why': Understanding the Hazard to Select the Right Protection

Before detailing the specific PPE, it is crucial to understand the hazards posed by 5-Isocyanato-1-methylindoline and isocyanates in general. This understanding forms the logical basis for our PPE selection.

  • Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols is a primary concern.[1][2] Even at low concentrations, initial exposure can sensitize an individual, leading to severe asthmatic reactions upon subsequent, even minimal, exposure.[3]

  • Dermal and Ocular Reactivity: Direct contact with the skin can cause irritation, and in some cases, may contribute to respiratory sensitization.[4] Isocyanates are also potent eye irritants and can cause severe damage.[1][4]

  • Reactivity with Water: Isocyanates react with water, which can be a consideration in humid environments or during spill cleanup.[5]

Given these hazards, the selection of PPE is not a one-size-fits-all approach but a tailored response to the specific tasks being performed and the potential for exposure.

II. The 'What': A Head-to-Toe Guide to Essential PPE

The following table summarizes the essential PPE for handling 5-Isocyanato-1-methylindoline. The subsequent sections will elaborate on the rationale and best practices for each.

PPE ComponentSpecificationRationale
Respiratory Protection Air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters, or a supplied-air respirator (SAR).Protects against inhalation of isocyanate vapors and aerosols, preventing respiratory sensitization.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield/4H®, or laminate film). Double-gloving is recommended.Prevents skin contact and absorption. The outer glove can be removed if contaminated without exposing the skin.[1][6]
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and vapors, preventing severe eye irritation and injury.[4][7]
Body Protection Disposable, chemical-resistant coveralls or a lab coat with long sleeves and a closed front, worn over personal clothing.Minimizes skin exposure from spills or splashes.[7][8]
Foot Protection Closed-toe shoes made of a non-porous material. Shoe covers may be necessary depending on the scale of work.Protects feet from spills.
III. The 'How': Step-by-Step Protocols for PPE Use

Proper technique in donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

A. Donning (Putting On) PPE Workflow

The following diagram illustrates the recommended sequence for putting on your PPE before handling 5-Isocyanato-1-methylindoline.

G cluster_prep Preparation cluster_donning Donning Sequence WashHands 1. Wash and Dry Hands Thoroughly InspectPPE 2. Inspect All PPE for Damage WashHands->InspectPPE Coveralls 3. Don Coveralls or Lab Coat InspectPPE->Coveralls InnerGloves 4. Don Inner Pair of Gloves Coveralls->InnerGloves Respirator 5. Don Respirator and Perform Seal Check InnerGloves->Respirator GogglesShield 6. Don Goggles and Face Shield Respirator->GogglesShield OuterGloves 7. Don Outer Pair of Gloves Over Cuff GogglesShield->OuterGloves

Caption: Recommended PPE Donning Sequence.

B. Doffing (Taking Off) PPE Protocol

The doffing process is designed to minimize the risk of contaminating yourself and your surroundings.

  • Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you pull them off. Dispose of them in the designated hazardous waste container.

  • Coveralls/Lab Coat: Remove your coveralls or lab coat by rolling it down and away from your body, turning it inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8]

IV. Operational and Disposal Plans

A. Engineering Controls: Your First Line of Defense

Always handle 5-Isocyanato-1-methylindoline in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[2] This engineering control is your primary defense against inhalation exposure.

B. Spill Management

In the event of a spill, have a spill kit readily available that includes:

  • Absorbent material (e.g., vermiculite or a commercial spill absorbent).

  • A decontaminating solution, such as a 5% sodium carbonate solution, to react with and neutralize the isocyanate.[7]

  • A designated, labeled container for spill waste.

C. Waste Disposal

All disposable PPE and materials contaminated with 5-Isocyanato-1-methylindoline must be considered hazardous waste.

  • Place all contaminated solid waste (gloves, coveralls, absorbent materials) in a clearly labeled, sealed container.

  • Decontaminate empty containers by rinsing with a suitable solvent (e.g., ethyl acetate) followed by the decontaminating solution.[7]

  • Dispose of all hazardous waste through your institution's environmental health and safety office.

V. Emergency Procedures: Be Prepared
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][9]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

VI. Conclusion: A Culture of Safety

The safe handling of 5-Isocyanato-1-methylindoline and other reactive chemicals is not just about following a set of rules; it is about cultivating a deep understanding of the chemical's properties and potential hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety measures for working with isocyanate. Reddit. [Link]

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

  • Safe Use of Di-Isocyanates. BCA. [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. International Enviroguard. [Link]

  • Isocyanate Safety Protocols in Workplace Environments. Patsnap. [Link]

  • Isocyanates - Hazard Recognition. Occupational Safety and Health Administration (OSHA). [Link]

  • METHYL ISOCYANATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

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